Andromedotoxin
Description
Structure
3D Structure
Properties
Key on ui mechanism of action |
GRAYANOTOXIN INHIBITED THE INITIATION OF ACTION POTENTIALS OF RAT SOLEUS & EXTENSOR DIGITORUM LONGUS MUSCLES BY REDUCING THE RESTING POTENTIAL & INCREASING THE CRITICAL FIRING LEVEL. THE DECREASE IN RESTING POTENTIAL INDUCED BY THIS TOXIN WAS ASSOCIATED WITH REDUCTION OF THE EFFECTIVE MEMBRANE RESISTANCE. THESE PHENOMENA WERE NOT OBSERVED ON WITHDRAWAL OF SODIUM FROM THE MEDIUM; THEREFORE, DEPOLARIZATION OF THE MEMBRANE IN THE TOXIC SOLN IS APPARENTLY DUE TO INCREASED PERMEABILITY OF THE MEMBRANE TO SODIUM IONS. THE ACTION OF GRAYANOTOXIN I IN MODIFYING THE KINETICS OF THE NA CHANNEL GATING MECHANISM WAS STUDIED WITH VOLTAGE CLAMPED, INTERNALLY PERFUSED SQUID GIANT AXONS. A KINETIC MODEL IS PROPOSED TO ACCOUNT FOR THE GRAYANOTOXIN MODULATION OF THE NA CHANNEL. THE GRAYANOTOXIN I MOLECULE BINDS TO THE NA CHANNEL IN ITS CLOSED & OPEN CONFORMATIONS TO YIELD A MODIFIED OPEN CHANNEL WHICH UNDERGOES A SLOW OPENING. GRAYANOTOXIN I PRODUCED A SLIGHT DEPOLARIZATION AND APPEARS TO DECREASE THE UPSTROKE VELOCITY OF THE ACTION POTENTIAL, WITH CONCOMITANT INCREASES IN ISOMETRIC CONTRACTILE FORCE IN PRESENCE OR ABSENCE OF PROPRANOLOL. POSITIVE INOTROPIC & ARRHYTHMIC EFFECTS WERE REVERSIBLE AFTER THE WASHOUT OF THE DRUG. RELATIONSHIP BETWEEN CHEMICAL STRUCTURE, POSITIVE INOTROPIC POTENCY & LETHAL DOSE OF GRAYANOTOXINS & RELATED COMPOUNDS WAS STUDIED FOLLOWING IV ADMIN TO GUINEA PIGS. THE POSITIVE INOTROPIC EFFECT (PIE) WAS EXAM IN PAPILLARY MUSCLE ISOLATED FROM THE HEART. GRAYANOTOXIN I WAS USED AS A STD IN THIS STUDY. THE STUDY CLARIFIED THE CONTRIBUTION OF FUNCTIONAL GROUPS IN THE MOLECULES; THE PRESENCE OF 3BETA-HYDROXYL & 10BETA-METHYL GROUPS ATTACHED TO THE GRAYANANE SKELETON IS ESSENTIAL FOR THE DEVELOPMENT OF PIE. LD50 VALUES OF 10 COMPOUNDS INCL GRAYANOTOXIN I BORE A SIGNIFICANT CORRELATION (R= 0.68, P LESS THAN 0.05). |
|---|---|
CAS No. |
4720-09-6 |
Molecular Formula |
C22H36O7 |
Molecular Weight |
412.5 g/mol |
IUPAC Name |
[(1S,3R,4R,6S,8S,9R,10R,13R,14R,16R)-3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] acetate |
InChI |
InChI=1S/C22H36O7/c1-11(23)29-17-12-6-7-13-20(5,27)14-8-15(24)18(2,3)22(14,28)16(25)9-21(13,17)10-19(12,4)26/h12-17,24-28H,6-10H2,1-5H3/t12-,13+,14+,15+,16-,17-,19-,20-,21+,22+/m1/s1 |
InChI Key |
NXCYBYJXCJWMRY-VGBBEZPXSA-N |
SMILES |
CC(=O)OC1C2CCC3C1(CC(C4(C(C3(C)O)CC(C4(C)C)O)O)O)CC2(C)O |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@H]2CC[C@@H]3[C@]1(C[C@H]([C@]4([C@H]([C@]3(C)O)C[C@@H](C4(C)C)O)O)O)C[C@@]2(C)O |
Canonical SMILES |
CC(=O)OC1C2CCC3C1(CC(C4(C(C3(C)O)CC(C4(C)C)O)O)O)CC2(C)O |
Color/Form |
CRYSTALS FROM ETHYL ACETATE |
melting_point |
258-260 °C TO 267-270 °C, DEPENDING ON RATE OF HEATING |
Other CAS No. |
4720-09-6 |
physical_description |
Solid; [Merck Index] |
solubility |
SOL IN HOT WATER, ALCOHOL, ACETIC ACID, HOT CHLOROFORM; VERY SLIGHTLY SOL IN BENZENE, ETHER, PETROLEUM ETHER |
Synonyms |
acetylandromedol andromedotoxin grayanotoxin I |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Presence of Andromedotoxin in the Ericaceae Family: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the natural sources of andromedotoxin, also known as grayanotoxin, within the plant family Ericaceae. Designed for researchers, scientists, and drug development professionals, this document delves into the quantitative distribution of these neurotoxins, detailed experimental protocols for their analysis, and the fundamental signaling pathways they modulate.
Andromedotoxins are a group of potent neurotoxins found in various genera of the Ericaceae family, including Rhododendron, Pieris, Kalmia, Leucothoe, and Lyonia.[1][2][3] These toxins are present in multiple parts of the plants, such as the leaves, flowers, nectar, and pollen.[4][5][6] Human and animal poisonings have been reported following the ingestion of plant parts or contaminated honey, famously known as "mad honey."[6][7]
Quantitative Analysis of this compound Distribution
The concentration of andromedotoxins, particularly grayanotoxin I (GTX I) and grayanotoxin III (GTX III), varies significantly among different species and plant tissues. The following tables summarize the available quantitative data from various studies.
| Plant Species | Plant Part | Grayanotoxin Isoform(s) | Concentration | Reference |
| Rhododendron | ||||
| Rhododendron species (various) | Leaves | Grayanotoxin I | High concentrations (≥ 0.15%) in several species including R. catawbiense, R. ponticum, and R. degronianum subsp. yakushimanum.[8] | [8] |
| Rhododendron species (seven species) | Leaves | Grayanotoxin I | Consistently higher concentrations compared to petals and nectar.[9][10] | [9][10] |
| Rhododendron species (seven species) | Petals | Grayanotoxin I | Lower concentrations than leaves.[9][10] | [9][10] |
| Rhododendron species (seven species) | Nectar | Grayanotoxin I | Lower concentrations than leaves.[9][10] | [9][10] |
| Rhododendron ponticum | Nectar | Grayanotoxin I and III | High concentrations of diterpenes known as grayanotoxins.[11] | [11] |
| Kalmia | ||||
| Kalmia latifolia (Mountain Laurel) | Nectar (in honey) | Grayanotoxins | A honey sample likely produced from Kalmia latifolia nectar contained 100 ppm of grayanotoxins.[12] | [12] |
| Kalmia angustifolia (Sheep Laurel) | Leaves | Grayanotoxin I | A good source of grayanotoxin I.[12] | [12] |
| Pieris | ||||
| Pieris japonica (Japanese Andromeda) | All parts | This compound (Grayanotoxins) | All parts are highly poisonous, with the highest concentration in the leaves.[13][14][15] | [13][14][15] |
| Leucothoe | ||||
| Leucothoe grayana | Plant | Grayanotoxins | Source of various grayanotoxin isoforms.[4] | [4] |
| Lyonia | ||||
| Lyonia species | Plant | Grayanotoxins | All parts contain grayanotoxins, with the highest concentration in the leaves.[16] | [16] |
| Honey ("Mad Honey") | ||||
| Turkish "Mad Honey" | Honey | Grayanotoxin III | 0.701 µg/g to 68.754 µg/g.[15] | [15] |
| Nepalese "Mad Honey" | Honey | Grayanotoxin I and III | 0.75 - 64.86 µg/g (GTX I) and 0.25 - 63.99 µg/g (GTX III) in 33 out of 60 samples.[6] | [6] |
| North American Honey | Honey | Grayanotoxin II and III | 3 ppm (GTX II) and 7 ppm (GTX III) in one sample.[12] | [12] |
Experimental Protocols for this compound Analysis
Accurate quantification of andromedotoxins is crucial for research and safety assessment. The following sections detail the methodologies for the extraction, isolation, and analysis of these compounds.
Protocol 1: Extraction and Isolation of Grayanotoxin I from Rhododendron Leaves
This protocol is based on a method described for the isolation of Grayanotoxin I (GTX I) from Rhododendron species.[14]
Workflow for Extraction and Isolation of Grayanotoxin I
Caption: Workflow for the extraction and isolation of Grayanotoxin I.
Methodology:
-
Extraction: Freshly harvested Rhododendron leaves are extracted with hot methanol.[14]
-
Partitioning: The dried methanol extract is partitioned between water and dichloromethane to separate polar and non-polar compounds.[14]
-
Chromatography: The dichloromethane fraction is subjected to silica gel chromatography for the final purification of Grayanotoxin I.[14]
Protocol 2: Quantification of Grayanotoxin I by Densitometry
This method provides a quantitative analysis of Grayanotoxin I in plant extracts.[14]
Workflow for Densitometric Quantification of Grayanotoxin I
Caption: Workflow for the densitometric quantification of Grayanotoxin I.
Methodology:
-
Sample Application: The plant extract is applied to a standard Thin-Layer Chromatography (TLC) plate.[14]
-
Development: The TLC plate is developed in an appropriate solvent system.
-
Visualization: To visualize the Grayanotoxin I spots, the plate is sprayed with 60% sulfuric acid and heated at 100°C for approximately 3 minutes.[14]
-
Quantification: The remission of the TLC spots is recorded at 530 nm using a densitometer. Quantification is based on an external calibration curve.[14]
Protocol 3: Quantification of Grayanotoxins by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a validated GC-MS method for the quantitative determination of Grayanotoxin I in plant material.[8][17]
Workflow for GC-MS Quantification of Grayanotoxin I
Caption: Workflow for the GC-MS quantification of Grayanotoxin I.
Methodology:
-
Extraction: Extract grayanotoxins from the plant material using a suitable solvent.
-
Derivatization: The analytes are subjected to trimethylsilyl derivatization.[8][17]
-
GC-MS Analysis: The derivatized sample is analyzed using a gas chromatograph coupled with a mass spectrometer.[8][17]
-
Quantification: Forskolin can be used as an internal standard for quantification. The method should be validated according to ICH guidelines for specificity, precision, and limits of detection and quantification.[8][17]
Protocol 4: Quantification of Grayanotoxins by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers a highly sensitive and selective method for the determination of grayanotoxins in complex matrices like honey and biological samples.[6][18][19][20]
Workflow for LC-MS/MS Quantification of Grayanotoxins
Caption: Workflow for LC-MS/MS quantification of grayanotoxins.
Methodology:
-
Sample Preparation:
-
Honey: A simple "dilute-and-shoot" approach can be used, where the honey sample is diluted (e.g., 10-fold in methanol-water) prior to analysis.[20]
-
Biological Samples (e.g., rumen contents, feces, urine): Extraction with a solvent like methanol, followed by cleanup using a reversed-phase solid-phase extraction (SPE) column.[18][19]
-
-
LC Separation: Chromatographic separation is achieved on a reversed-phase HPLC column (e.g., C18) using a gradient of water and methanol containing a modifier like acetic acid.[18][20]
-
MS/MS Detection: Detection is performed using a tandem mass spectrometer with positive ion electrospray ionization.[18][20]
-
Quantification: Quantification is based on multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for each grayanotoxin isoform.[18][20] For example, Grayanotoxin I can be quantified based on the fragmentation of the sodium adduct ion at m/z 435 to a product ion at m/z 375, while Grayanotoxins II and III can be quantified based on the fragmentation of the ion at m/z 335 to the product ion at m/z 299.[18]
Signaling Pathway of this compound
Andromedotoxins exert their toxic effects by targeting voltage-gated sodium channels (Nav) in excitable cells such as neurons and muscle cells.[2][4][15]
Signaling Pathway of this compound on Voltage-Gated Sodium Channels
Caption: Mechanism of action of this compound on voltage-gated sodium channels.
The binding of this compound to site 2 on the alpha-subunit of the sodium channel prevents the channel from inactivating.[2][21] This leads to a persistent influx of sodium ions, causing a prolonged depolarization of the cell membrane.[4][15] This sustained depolarization results in the continuous firing of neurons and sustained muscle contraction, leading to the observed toxic symptoms. The binding site for grayanotoxins has been located on the S6 segments of domains I and IV of the NaV1.4 sodium channel.[13] Specifically, residues Phe-1579 and Tyr-1586 in domain IV segment 6 (D4S6) are critical for regulating the binding and affinity of the toxin.[1]
References
- 1. Distinct sites regulating grayanotoxin binding and unbinding to D4S6 of Na(v)1.4 sodium channel as revealed by improved estimation of toxin sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurotoxins and Their Binding Areas on Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Risks for human health related to the presence of grayanotoxins in certain honey - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medicinalmadhoney.com [medicinalmadhoney.com]
- 5. researchgate.net [researchgate.net]
- 6. accesson.kr [accesson.kr]
- 7. researchgate.net [researchgate.net]
- 8. thieme-connect.com [thieme-connect.com]
- 9. Grayanotoxin I variation across tissues and species of Rhododendron suggests pollinator-herbivore defence trade-offs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. castaneajournal.com [castaneajournal.com]
- 12. Is the Site of Action of Grayanotoxin the Sodium Channel Gating of Squid Axon? [jstage.jst.go.jp]
- 13. Frontiers | Neurotoxins and Their Binding Areas on Voltage-Gated Sodium Channels [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Discovering Pieris Japonica: Toxicity, Safety, and Care Tips [plantin.alibaba.com]
- 16. quora.com [quora.com]
- 17. researchgate.net [researchgate.net]
- 18. Determination of grayanotoxins in biological samples by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Examination using LC-MS/MS determination of grayanotoxin levels in blood, urine, and honey consumed by patients presenting to the emergency department with mad honey intoxication and relations with clinical data: a preliminary study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Sodium Channels [sigmaaldrich.com]
Unveiling the Molecular Architecture of Andromedotoxin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive elucidation of the chemical structure of Andromedotoxin, a potent neurotoxin found in various species of the Ericaceae family. Also known as grayanotoxin I, acetylandromedol, asebotoxin, and rhodotoxin, this complex diterpenoid has garnered significant interest due to its unique physiological effects and intricate molecular framework.[1][2] This document details the experimental methodologies and spectroscopic data that have been pivotal in defining the stereochemistry and connectivity of this compound, offering a valuable resource for researchers in natural product chemistry, toxicology, and pharmacology.
Chemical Identity and Physicochemical Properties
This compound is a tetracyclic diterpenoid characterized by a 5/7/6/5 ring system.[1] Its chemical formula is C₂₂H₃₆O₇, with a molecular weight of 412.5 g/mol .[1] The systematic IUPAC name for this compound is [(1S,3R,4R,6S,8S,9R,10R,13R,14R,16R)-3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.0¹﹐¹⁰.0⁴﹐⁸]hexadecanyl] acetate.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₂H₃₆O₇ | [1] |
| Molecular Weight | 412.5 g/mol | [1] |
| Appearance | White crystalline substance | [3] |
| Melting Point | 260-262 °C | [3] |
| Optical Activity | Left-handed rotation in water and alcohol | [3] |
| Solubility | Soluble in hot water, alcohol, acetic acid, and hot chloroform; slightly soluble in benzene, ether, and petroleum ether. | [4] |
Spectroscopic Data for Structural Elucidation
The precise chemical structure of this compound has been determined through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-field ¹H and ¹³C NMR spectroscopy have been instrumental in assigning the complex proton and carbon framework of this compound. The definitive assignments were reported by Burke and Doskotch in 1990, utilizing one- and two-dimensional NMR techniques.[5]
Table 2: ¹H NMR (500 MHz, Pyridine-d₅) and ¹³C NMR (125 MHz, Pyridine-d₅) Data for this compound (Grayanotoxin I)
| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm, Multiplicity, J in Hz) |
| 1 | 53.4 | 2.68 (dd, 10.5, 6.0) |
| 2 | 37.4 | 1.85 (m), 2.15 (m) |
| 3 | 78.1 | 4.35 (t, 8.5) |
| 4 | 42.5 | - |
| 5 | 83.4 | - |
| 6 | 84.1 | 4.81 (d, 4.0) |
| 7 | 49.3 | 2.55 (d, 4.0) |
| 8 | 44.2 | 2.05 (m) |
| 9 | 47.2 | 2.45 (m) |
| 10 | 77.9 | - |
| 11 | 26.9 | 1.65 (m), 1.95 (m) |
| 12 | 38.1 | 1.55 (m), 1.75 (m) |
| 13 | 46.2 | 2.25 (m) |
| 14 | 81.2 | 5.45 (s) |
| 15 | 39.1 | 1.90 (m), 2.30 (m) |
| 16 | 75.3 | 4.15 (t, 8.0) |
| 17 | 25.1 | 1.35 (s) |
| 18 | 25.3 | 1.25 (s) |
| 19 | 29.8 | 1.15 (s) |
| 20 | 22.4 | 1.05 (d, 7.0) |
| OAc | 170.9 (C=O), 21.2 (CH₃) | 2.10 (s) |
(Data compiled from Burke and Doskotch, 1990)
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) confirms the elemental composition of this compound. Electrospray ionization (ESI) techniques have been effectively employed for its characterization.
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Ionization Mode | Observed m/z | Ion Formula | Technique |
| ESI+ | 430.2799 | [M+NH₄]⁺ | LC-QTOF-MS |
| ESI+ | 413.2533 | [M+H]⁺ | LC-QTOF-MS |
| ESI+ | 395.2428 | [M+H-H₂O]⁺ | LC-QTOF-MS |
| ESI+ | 377.2323 | [M+H-2H₂O]⁺ | LC-QTOF-MS |
(Data sourced from PubChem and supporting literature)
Infrared (IR) Spectroscopy
Table 4: Characteristic Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| ~3400 (broad) | O-H stretching (hydroxyl groups) |
| ~2950 | C-H stretching (alkane) |
| ~1730 | C=O stretching (acetate ester) |
| ~1240 | C-O stretching (acetate ester) |
| ~1050 | C-O stretching (alcohols) |
(Data inferred from functional group analysis and related compound spectra)
Experimental Protocols
The elucidation of this compound's structure relies on its effective isolation and purification from natural sources, followed by rigorous spectroscopic analysis.
Isolation and Purification of this compound
This compound is typically extracted from the leaves of Rhododendron species, such as Rhododendron ponticum.[6] The following protocol is a composite of established methods:
Protocol 1: Extraction and Chromatographic Purification
-
Harvesting and Preparation: Fresh leaves of Rhododendron ponticum are collected and immediately flash-frozen in liquid nitrogen to prevent enzymatic degradation. The frozen leaves are then lyophilized and ground into a fine powder.
-
Extraction: The powdered plant material is extracted with methanol at a 1:10 (w/v) ratio under reflux for 4 hours. This process is repeated three times to ensure exhaustive extraction. The methanolic extracts are combined and concentrated under reduced pressure.
-
Solvent Partitioning: The crude extract is resuspended in water and partitioned successively with n-hexane and dichloromethane. The this compound-containing aqueous-methanolic phase is retained.
-
Fast Centrifugal Partition Chromatography (FCPC): For efficient purification, FCPC is employed.[6]
-
Solvent System: A two-phase solvent system of ethyl acetate/n-butanol/water (3:2:5, v/v/v) is used. The organic phase serves as the stationary phase, and the aqueous phase as the mobile phase.
-
Operation: The concentrated extract is dissolved in the mobile phase and injected into the FCPC system. The fractions are collected and monitored by thin-layer chromatography (TLC).
-
-
Silica Gel Chromatography: Fractions enriched with this compound from FCPC are pooled, concentrated, and subjected to final purification by silica gel column chromatography using a gradient of chloroform-methanol as the eluent.
-
Crystallization: The purified this compound is crystallized from a mixture of ethyl acetate and pentane to yield white, needle-like crystals.
Spectroscopic Analysis
Protocol 2: NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5 mL of deuterated pyridine (pyridine-d₅).
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a 500 MHz or higher field NMR spectrometer. Standard pulse sequences are used for 1D ¹H and ¹³C spectra. 2D NMR experiments, including COSY, HSQC, and HMBC, are performed to establish proton-proton and proton-carbon correlations, which are essential for unambiguous signal assignment.
Protocol 3: Mass Spectrometry (LC-MS/MS)
-
Sample Preparation: A stock solution of this compound is prepared in methanol at a concentration of 1 mg/mL and further diluted to the ng/mL range for analysis.
-
Chromatography: Separation is achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of water and acetonitrile, both containing 0.1% formic acid.
-
Mass Spectrometric Detection: The eluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. Data is acquired in positive ion mode, monitoring for the protonated molecule [M+H]⁺ and its characteristic fragment ions.
Key Structural Features and Stereochemistry
The culmination of spectroscopic data analysis has unequivocally established the complex three-dimensional structure of this compound. Key features include:
-
A rigid tetracyclic grayanane skeleton.
-
Five hydroxyl groups at positions 3, 5, 6, 10, and 16.
-
An acetate ester at position 14.
-
Four methyl groups at positions 4, 9, and 14.
The relative and absolute stereochemistry has been confirmed through a combination of NMR (NOESY) experiments and, for related compounds, X-ray crystallography, which has solidified the assignments for the entire grayanotoxin class of molecules.
Logical Workflow and Signaling Pathway
Workflow for Structure Elucidation
The process of determining the chemical structure of this compound follows a logical progression from isolation to detailed spectroscopic analysis.
Caption: Workflow for the Elucidation of this compound's Chemical Structure.
Mechanism of Action: Signaling Pathway
This compound exerts its toxic effects by binding to voltage-gated sodium channels (Naᵥ) on the cell membranes of excitable tissues, such as neurons and muscle cells. This binding prevents the inactivation of the channels, leading to a persistent influx of sodium ions and a state of constant depolarization.[7][8]
Caption: Signaling Pathway of this compound's Action on Voltage-Gated Sodium Channels.
Conclusion
The chemical structure of this compound has been rigorously established through the application of modern spectroscopic and chromatographic techniques. This in-depth guide provides researchers with the foundational chemical data and experimental methodologies necessary for future studies involving this potent natural product. A thorough understanding of its molecular architecture is paramount for the development of potential therapeutic applications, the management of toxic exposures, and the continued exploration of the rich chemical diversity of the plant kingdom.
References
- 1. Grayanotoxin I | CAS:4720-09-6 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. Grayanotoxin I | C22H36O7 | CID 9548612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy this compound (EVT-401147) | 4720-09-6 [evitachem.com]
- 4. researchgate.net [researchgate.net]
- 5. High field 1H- and 13C-nmr assignments of grayanotoxins I, IV, and XIV isolated from Kalmia angustifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oit.repo.nii.ac.jp [oit.repo.nii.ac.jp]
- 7. Grayanotoxin [chemeurope.com]
- 8. thieme-connect.com [thieme-connect.com]
The Architecture of Andromedotoxin Biosynthesis in Rhododendron: A Technical Guide for Researchers
Abstract
Andromedotoxin, more commonly known by its modern designation grayanotoxin, represents a family of potent neurotoxic diterpenoids found in various Rhododendron species. These compounds are of significant interest to the scientific community due to their unique mode of action on voltage-gated sodium channels and their potential as scaffolds for novel therapeutics. This technical guide provides a comprehensive overview of the current understanding of the grayanotoxin biosynthetic pathway in Rhododendron, detailing the key precursors, enzymatic players, and proposed chemical transformations. Furthermore, this document outlines detailed experimental protocols for the elucidation of this pathway and presents available quantitative data to serve as a foundational resource for researchers in natural product biosynthesis, pharmacology, and drug development.
Introduction
Grayanotoxins are a class of polyhydroxylated tetracyclic diterpenoids characterized by a distinctive 5/7/6/5 ring system.[1] Their toxicity stems from their ability to bind to and persistently activate voltage-gated sodium channels, leading to a range of physiological effects.[1][2] Historically known for their presence in "mad honey," these molecules are now being explored for their potential therapeutic applications. Understanding the biosynthetic pathway of grayanotoxins is crucial for harnessing their chemical diversity through metabolic engineering and synthetic biology approaches.
This guide synthesizes the current knowledge of grayanotoxin biosynthesis, which is believed to proceed via an ent-kaurane intermediate, followed by significant oxidative modifications catalyzed by cytochrome P450 monooxygenases.
The Grayanotoxin Biosynthetic Pathway
The biosynthesis of grayanotoxins is a multi-step process that begins with the universal precursor of diterpenoids, geranylgeranyl pyrophosphate (GGPP). The pathway can be broadly divided into two major stages: the formation of the tetracyclic diterpene skeleton and the subsequent oxidative functionalization.
Formation of the ent-Kaurane Skeleton
The initial steps of grayanotoxin biosynthesis are shared with other diterpenoids and involve the cyclization of GGPP to form the tetracyclic hydrocarbon skeleton of ent-kaurane. This process is catalyzed by two classes of enzymes: class II diterpene synthases (diTPSs) and class I diterpene synthases.
-
Geranylgeranyl Pyrophosphate (GGPP) to ent-Copalyl Diphosphate (ent-CPP): The linear precursor, GGPP, is first cyclized by a class II diTPS, an ent-copalyl diphosphate synthase (CPS), to form the bicyclic intermediate, ent-copalyl diphosphate.
-
ent-Copalyl Diphosphate to ent-Kaurane: Subsequently, a class I diTPS, an ent-kaurane synthase (KS), catalyzes a further cyclization of ent-CPP to yield the tetracyclic hydrocarbon, ent-kaurane.
Oxidative Modification of the ent-Kaurane Skeleton
Genomic and transcriptomic studies of Rhododendron molle have provided significant insights into the subsequent steps of the pathway. It is now understood that the diversification of the grayanane skeleton is primarily driven by the activity of cytochrome P450 monooxygenases (CYPs).
A key intermediate in the pathway has been identified as 16α-hydroxy-ent-kaurane . This suggests that the first oxidative modification of the ent-kaurane skeleton is a hydroxylation at the C-16 position.
Following the formation of 16α-hydroxy-ent-kaurane, a series of oxidative reactions, including hydroxylations and potentially rearrangements, are catalyzed by CYPs. A notable finding is the species-specific expansion of the CYP71AU subfamily in Rhododendron molle, strongly implicating members of this subfamily in the biosynthesis of grayanoids. While the exact sequence of these oxidative events and the specific functions of individual CYP71AU enzymes are still under investigation, a putative pathway can be proposed. This proposed pathway involves a cascade of hydroxylations at various positions on the grayanane skeleton, ultimately leading to the array of grayanotoxin isoforms observed in nature.
Mandatory Visualizations
Proposed Biosynthetic Pathway of Grayanotoxin
Caption: Proposed biosynthetic pathway of grayanotoxins in Rhododendron.
Experimental Workflow for Pathway Elucidation
Caption: Workflow for elucidating the grayanotoxin biosynthetic pathway.
Quantitative Data
Quantitative data on the biosynthesis of grayanotoxins is primarily focused on the concentration of the final products in plant tissues and derived products like honey. Kinetic data for the biosynthetic enzymes is currently limited in the public domain, representing a significant area for future research.
| Compound | Matrix | Species | Concentration Range | Reference |
| Grayanotoxin I | Honey | Rhododendron ponticum | 18.4 - 101,000 ng/mL | [3] |
| Grayanotoxin III | Honey | Rhododendron ponticum | 15.3 - 56,000 ng/mL | [3] |
| Grayanotoxin III | Honey | Rhododendron spp. | 0 - 6.59 mg/g | [4] |
| Grayanotoxin III | Flowers | Rhododendron spp. | 33.57 - 44.99 mg/g | [4] |
| Grayanotoxin I | Leaves (Fresh) | Rhododendron catawbiense | ≥ 0.15% | [5] |
| Grayanotoxin I | Leaves (Fresh) | Rhododendron ponticum | ≥ 0.15% | [5] |
Experimental Protocols
The full elucidation of the grayanotoxin biosynthetic pathway requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed protocols for key experiments.
Identification of Candidate Biosynthetic Genes via Transcriptome Analysis
Objective: To identify candidate diterpene synthase and cytochrome P450 genes involved in grayanotoxin biosynthesis from Rhododendron species.
Methodology:
-
RNA Extraction: Total RNA is extracted from Rhododendron tissues known to produce grayanotoxins (e.g., young leaves, flowers) using a suitable plant RNA extraction kit, followed by DNase treatment.[6]
-
Library Preparation and Sequencing: mRNA is enriched from total RNA, fragmented, and used for cDNA synthesis. Sequencing libraries are then prepared and sequenced on an Illumina platform.[6]
-
De Novo Transcriptome Assembly: The raw sequencing reads are filtered for quality and assembled into unigenes using software such as Trinity.[7]
-
Gene Annotation and Functional Classification: Assembled unigenes are annotated by sequence similarity searches against public databases (e.g., NCBI non-redundant protein sequence database, Swiss-Prot, KEGG).
-
Identification of Candidate Genes: Unigenes annotated as diterpene synthases (specifically ent-copalyl diphosphate synthase and ent-kaurane synthase) and cytochrome P450s (with a focus on the CYP71AU subfamily) are selected as candidates for functional characterization.
Functional Characterization of Diterpene Synthases
Objective: To functionally characterize candidate diterpene synthase genes from Rhododendron.
Methodology:
-
Gene Cloning and Expression Vector Construction: The full-length coding sequences of candidate diTPS genes are amplified by PCR from cDNA and cloned into an appropriate E. coli expression vector (e.g., pET28a).
-
Heterologous Expression in E. coli: The expression constructs are transformed into an E. coli strain engineered for terpenoid production (e.g., a strain expressing a GGPP synthase). Protein expression is induced with IPTG.
-
Enzyme Assays:
-
For class II diTPSs (CPS), cell-free extracts of the expressing E. coli are incubated with GGPP.
-
For class I diTPSs (KS), cell-free extracts are incubated with ent-CPP (produced by a co-expressed CPS or supplied exogenously).
-
-
Product Analysis by GC-MS: The reaction products are extracted with an organic solvent (e.g., hexane) and analyzed by gas chromatography-mass spectrometry (GC-MS). The identity of the products is confirmed by comparison of retention times and mass spectra with authentic standards.[8]
Functional Characterization of Cytochrome P450s
Objective: To determine the function of candidate CYP450 enzymes in the oxidative modification of the ent-kaurane skeleton.
Methodology:
-
Heterologous Expression in Yeast: The coding sequences of candidate CYP genes are cloned into a yeast expression vector (e.g., pYES-DEST52). The constructs are transformed into a Saccharomyces cerevisiae strain that also expresses a cytochrome P450 reductase (CPR) from a plant source to ensure efficient electron transfer.
-
In Vivo and In Vitro Enzyme Assays:
-
In Vivo: The engineered yeast strain is cultured in the presence of the putative substrate (e.g., ent-kaurane or 16α-hydroxy-ent-kaurane).
-
In Vitro: Microsomes are isolated from the yeast cultures. The microsomal fraction is incubated with the substrate, NADPH, and other necessary cofactors.
-
-
Product Analysis by LC-MS/MS: The reaction products are extracted and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the identification of hydroxylated and other modified forms of the substrate.[3]
Conclusion and Future Outlook
The biosynthetic pathway of this compound (grayanotoxin) in Rhododendron species is beginning to be unraveled, with significant progress made in identifying the key precursor, 16α-hydroxy-ent-kaurane, and the enzyme families responsible for its formation and subsequent modification. The expansion of the CYP71AU subfamily of cytochrome P450s in Rhododendron molle provides a strong foundation for future research aimed at elucidating the precise sequence of oxidative reactions that lead to the vast diversity of grayanotoxins.
The protocols outlined in this guide provide a roadmap for the complete characterization of this intricate pathway. Future work should focus on the functional characterization of individual CYP71AU enzymes to determine their specific roles in grayanotoxin biosynthesis. The successful reconstitution of the entire pathway in a heterologous host would not only confirm the functions of the identified genes but also open up possibilities for the sustainable production of these valuable natural products and their novel derivatives through metabolic engineering. This will undoubtedly accelerate their development for pharmaceutical and other applications.
References
- 1. Grayanotoxin Poisoning: ‘Mad Honey Disease’ and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of Grayanotoxins from Rhododendron brachycarpum in Dietary Supplements and Homemade Wine by Liquid Chromatography-Quadrupole Time-of-Flight-Mass Spectrometry and Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Grayanotoxin-III amount in the rhododendron honey and flowers samples using UHPLC-Orbitrap®-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. De novo transcriptome sequencing of Rhododendron molle and identification of genes involved in the biosynthesis of secondary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Identification and functional characterization of diterpene synthases for triptolide biosynthesis from Tripterygium wilfordii - PMC [pmc.ncbi.nlm.nih.gov]
The Agonist's Grip: A Technical Guide to the Mechanism of Andromedotoxin on Voltage-Gated Sodium Channels
For Immediate Release
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the molecular mechanisms underlying the action of Andromedotoxin, also known as grayanotoxin (GTX), on voltage-gated sodium channels (VGSCs). By binding to neurotoxin receptor site II, this potent plant-derived diterpenoid induces a state of persistent channel activation, leading to significant physiological effects. This guide synthesizes key quantitative data, details common experimental methodologies, and provides visual representations of the toxin's interaction and relevant research workflows.
Executive Summary
This compound, the toxic principle in plants from the Ericaceae family (e.g., Rhododendron species), exerts its effects by targeting a fundamental component of excitable cells: the voltage-gated sodium channel. Unlike pore blockers, this compound acts as a gating modifier. It binds to a specific site within the channel's inner pore (receptor site II), physically preventing the channel from inactivating and shifting its activation to more negative membrane potentials.[1][2][3] The result is a prolonged influx of sodium ions, leading to sustained membrane depolarization, which underlies the toxin's cardiotoxic and neurotoxic symptoms.[4] Understanding this mechanism is crucial for toxicology, the study of ion channel biophysics, and the development of novel therapeutics targeting VGSCs.
Molecular Target: The Voltage-Gated Sodium Channel (VGSC)
VGSCs are large, transmembrane proteins responsible for the rapid upstroke of the action potential in excitable cells like neurons and myocytes.[3] The primary functional component is the α-subunit, a ~260 kDa protein organized into four homologous domains (I-IV). Each domain consists of six transmembrane segments (S1-S6).[1] The S1-S4 segments form the voltage-sensing domain (VSD), while the S5-S6 segments from all four domains line the central ion-conducting pore. This compound binds to neurotoxin receptor site II, a site shared with other lipid-soluble toxins like batrachotoxin and veratridine.[1][3] This binding site is located within the inner pore of the channel, formed by the S6 transmembrane segments of the four domains.[5][6]
Core Mechanism of Action
The action of this compound can be dissected into two primary effects on channel gating:
-
Inhibition of Fast Inactivation: After a VGSC opens in response to membrane depolarization, it rapidly enters a non-conductive, inactivated state. This process is mediated by the intracellular loop connecting domains III and IV, which acts as an "inactivation gate." this compound binding allosterically prevents this gate from closing, locking the channel in a persistently open or "modified" state.[2][5] This leads to a sodium current that does not decay over time.
-
Hyperpolarizing Shift in Activation: this compound causes the channel to open at more negative (hyperpolarized) membrane potentials than it normally would.[2][5][7] This means that even small deviations from the resting membrane potential can trigger a persistent sodium influx, leading to hyperexcitability.
The toxin preferentially binds to the open state of the channel, stabilizing this conformation and thereby preventing its transition to the inactivated state. The physiological consequence is a constant leakage of sodium ions into the cell, leading to sustained depolarization and uncontrolled firing of action potentials.
Quantitative Analysis of this compound-VGSC Interaction
The interaction between this compound (grayanotoxin I, GTX) and VGSCs has been quantified primarily through electrophysiological studies on the rat skeletal muscle sodium channel isoform, Naᵥ1.4. Site-directed mutagenesis has been instrumental in identifying key residues that govern toxin binding and affinity.
Table 1: Kinetic Parameters of Grayanotoxin I Binding to Wild-Type (WT) and Mutant Naᵥ1.4 Channels
| Channel | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) | K_d (µM) | Fold Change in K_d (vs. WT) | Reference |
| Wild-Type (WT) | 1.1 x 10⁵ | 1.1 | 10 | - | [5][8] |
| F1579A | 3.3 x 10⁵ | 3.5 | 11 | 1.1 | [5][8] |
| F1579C | 2.5 x 10⁵ | 2.6 | 10 | 1.0 | [5][8] |
| Y1586A | 1.0 x 10⁵ | 11.2 | 112 | 11.2 | [5][8] |
| Y1586F | 1.0 x 10⁵ | 1.4 | 14 | 1.4 | [5][8] |
| Y1586W | 1.1 x 10⁵ | 3.1 | 28 | 2.8 | [5][8] |
Data derived from Maejima et al. (2003). Kinetic parameters were determined using whole-cell patch-clamp recordings of tsA-201 cells expressing the respective rat Naᵥ1.4 channel constructs.
Interpretation of Data:
-
F1579 (Phenylalanine at position 1579): Mutations at this site in the domain IV S6 segment affect both the on-rate (k_on) and off-rate (k_off) of toxin binding, but the overall dissociation constant (K_d), a measure of affinity, remains largely unchanged. This suggests F1579 acts as a "gate" that regulates toxin access to its deeper binding site.[5][8]
-
Y1586 (Tyrosine at position 1586): Mutations at this site dramatically increase the off-rate (k_off) with little effect on the on-rate, leading to a significant increase in K_d and thus a major loss of affinity. This indicates that Y1586 is a critical residue for the stable binding of the toxin.[5][8]
Key Experimental Methodologies
The elucidation of this compound's mechanism relies on several key experimental techniques.
Whole-Cell Patch-Clamp Electrophysiology
This is the primary technique used to measure the ion currents flowing through VGSCs in the membrane of a single cell. It allows researchers to control the membrane voltage and record the resulting sodium currents, providing direct insight into channel gating properties.
Generalized Protocol:
-
Cell Preparation: A cell expressing the target VGSC isoform (e.g., a HEK293 or tsA-201 cell transfected with the channel's cDNA) is isolated and placed in a recording chamber with an extracellular solution mimicking physiological conditions.
-
Pipette Formation: A glass micropipette with a tip diameter of ~1 µm is filled with an intracellular solution and positioned against the cell membrane.
-
Seal Formation: Gentle suction is applied to form a high-resistance "giga-ohm seal" ( >1 GΩ) between the pipette tip and the cell membrane, electrically isolating the patch of membrane under the pipette.[4]
-
Whole-Cell Configuration: A brief pulse of stronger suction is applied to rupture the membrane patch, establishing electrical and molecular access to the cell's interior.[4][9]
-
Voltage Clamp: The amplifier holds the cell's membrane potential at a desired "holding potential" (e.g., -120 mV to ensure channels are closed).
-
Data Acquisition: The membrane potential is stepped to various "test potentials" to elicit channel opening. The amplifier injects a compensatory current to keep the voltage constant, and this injected current is the inverse of the ionic current flowing through the channels.
-
Toxin Application: this compound is applied to the extracellular solution via a perfusion system. Recordings are then repeated to observe changes in sodium current, such as the removal of inactivation and shifts in the voltage-dependence of activation.
Site-Directed Mutagenesis
This molecular biology technique is used to create specific, targeted changes to the DNA sequence of the VGSC gene. By changing the codons for specific amino acids at the suspected toxin binding site, researchers can express mutant channels and test how these changes affect this compound's action.
Generalized Protocol:
-
Template DNA: A plasmid containing the cDNA for the VGSC α-subunit is used as the template.
-
Primer Design: Two synthetic DNA primers are designed. They are complementary to opposite strands of the plasmid and contain the desired mutation in the middle.
-
PCR Amplification: A polymerase chain reaction (PCR) is performed using the primers and the template plasmid. The entire plasmid is replicated, incorporating the mutation from the primers into the new DNA strands.
-
Template Digestion: The parental, non-mutated template DNA (which is typically methylated from its propagation in E. coli) is digested using the restriction enzyme DpnI, which specifically targets methylated DNA.
-
Transformation: The newly synthesized, mutated plasmids are transformed into competent E. coli for amplification.
-
Verification: The plasmids are isolated from the bacteria, and the DNA is sequenced to confirm that the desired mutation is present and that no other unintended mutations were introduced.
-
Expression: The verified mutant plasmid is then transfected into a cell line for functional analysis using techniques like patch-clamp.
Visualizing the Mechanism and Experimental Workflows
Diagrams created using Graphviz provide a clear visual summary of the complex processes involved.
Caption: Mechanism of this compound (GTX) action on VGSC gating.
References
- 1. Neurotoxins and Their Binding Areas on Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional effects of drugs and toxins interacting with NaV1.4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Grayanotoxins in Mad Honey: Mechanisms of Toxicity, Clinical Management, and Therapeutic Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Distinct sites regulating grayanotoxin binding and unbinding to D4S6 of Na(v)1.4 sodium channel as revealed by improved estimation of toxin sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Neurotoxins and Their Binding Areas on Voltage-Gated Sodium Channels [frontiersin.org]
- 7. Chemical modification of sodium channel inactivation: separate sites for the action of grayanotoxin and tetramethrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]
- 9. homepages.gac.edu [homepages.gac.edu]
Unraveling the Tangle: A Technical Guide to the Nomenclature of Andromedotoxin and Grayanotoxin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The nomenclature surrounding the potent neurotoxins found in various species of the Ericaceae plant family has historically been a source of confusion. Terms such as andromedotoxin, grayanotoxin, acetylandromedol, and rhodotoxin have been used interchangeably in scientific literature, leading to ambiguity. This in-depth technical guide clarifies the nomenclature, establishing that "grayanotoxin" is the current and accepted scientific term for this class of toxic diterpenoids. "this compound" is an older, historical synonym, largely referring to what is now classified as grayanotoxin I. This guide provides a comprehensive overview of the historical context, chemical properties, and toxicological data of these compounds, alongside detailed experimental methodologies and a visualization of their mechanism of action.
Historical Nomenclature: From this compound to Grayanotoxin
The journey to a unified nomenclature for these toxins is rooted in over a century of chemical and toxicological investigation. The timeline below outlines the key milestones in the discovery and naming of these compounds.
-
1891: The German scientist P.C. Plugge is credited with the first isolation of a toxic substance from the nectar of Rhododendron ponticum, which he named "this compound".[1]
-
1912: German phytochemist Otto Tunmann isolated a compound he also called "this compound" from an Ericaceae plant. This compound was later identified as grayanotoxin I.[2]
-
1934-1936: Japanese researchers Shikiro Miyajima and Sankichi Takei isolated and characterized three distinct but related toxic compounds from Leucothoe grayana, naming them grayanotoxin I, II, and III. This marked the beginning of the systematic classification of the grayanotoxin family.[2]
-
Mid-20th Century: Further research solidified the understanding that "this compound," "acetylandromedol," and "rhodotoxin" were, in fact, synonyms for grayanotoxin I.[3][4] The name "grayanotoxin" was derived from the plant Leucothoe grayana, which was named in honor of the 19th-century botanist Asa Gray.[2]
Today, the scientific community exclusively uses the term "grayanotoxin," with specific isoforms denoted by Roman numerals (e.g., grayanotoxin I, II, III). The name "this compound" is now considered a legacy term, primarily of historical significance.
Chemical Structure and Properties
Grayanotoxins are a group of closely related polyhydroxylated cyclic diterpenoids. They share a common 5/7/6/5 ring structure and are characterized by the absence of nitrogen.[3] The various isoforms of grayanotoxin differ in the number and position of hydroxyl groups and other substituents on this core structure.
Table 1: Physicochemical Properties of Common Grayanotoxin Isoforms
| Property | Grayanotoxin I (this compound) | Grayanotoxin II | Grayanotoxin III |
| Synonyms | This compound, Acetylandromedol, Rhodotoxin | Deacetylanhydrothis compound | Andromedol, Deacetylthis compound |
| CAS Number | 4720-09-6 | 4678-44-8 | 4678-45-9 |
| Molecular Formula | C₂₂H₃₆O₇ | C₂₀H₃₂O₅ | C₂₀H₃₄O₆ |
| Molecular Weight | 412.52 g/mol | 352.47 g/mol | 370.48 g/mol |
Toxicological Data: A Quantitative Comparison
The toxicity of grayanotoxins varies between isoforms. Grayanotoxin I and III are generally considered the most potent. The primary toxic effect is mediated through their interaction with voltage-gated sodium channels in excitable cell membranes.
Table 2: Comparative Toxicity of Grayanotoxin Isoforms
| Toxin | Test Animal | Route of Administration | LD₅₀ (mg/kg) | Reference |
| Grayanotoxin I | Mouse | Intraperitoneal | 1.31 | [4] |
| Grayanotoxin I | Mouse | Subcutaneous | 0.148 | [5] |
| Grayanotoxin III | Mouse | Intraperitoneal | 0.84 | [6][7] |
| Grayanotoxin II | Mouse | Intraperitoneal | Less toxic than GTX I & III | [3] |
Note: A direct LD₅₀ value for grayanotoxin II was not consistently available in the reviewed literature, though its lower toxicity compared to grayanotoxin I and III is well-established.
Mechanism of Action: A Signaling Pathway Perspective
Grayanotoxins exert their toxic effects by binding to site 2 of the voltage-gated sodium channels (VGSCs) on the cell membranes of neurons and muscle cells. This binding has profound consequences on cellular function, leading to the characteristic symptoms of grayanotoxin poisoning.
Caption: Signaling pathway of grayanotoxin-induced toxicity.
The persistent influx of sodium ions leads to a prolonged depolarization of the cell membrane. This, in turn, causes the activation of voltage-gated calcium channels, leading to an increased influx of calcium. The elevated intracellular calcium concentration promotes the release of neurotransmitters such as GABA and glutamate, which contributes to the autonomic symptoms observed in grayanotoxin poisoning. The sustained depolarization also directly stimulates the vagal nerve, both centrally and peripherally, which is a primary contributor to the characteristic bradycardia and hypotension.
Experimental Protocols
The following sections outline representative methodologies for the extraction, purification, and quantification of grayanotoxins from plant material. These protocols are synthesized from various published methods and should be adapted and optimized for specific research applications.
Extraction and Purification of Grayanotoxins
This protocol describes a common method for isolating grayanotoxins from the leaves of Rhododendron species.
Workflow Diagram:
Caption: Workflow for the extraction and purification of grayanotoxins.
Methodology:
-
Plant Material Preparation: Freshly harvested leaves are immediately frozen in liquid nitrogen and lyophilized to prevent degradation of the toxins. The dried leaves are then ground into a fine powder.
-
Extraction: The powdered plant material is extracted with hot methanol (e.g., 80°C) for several hours with continuous stirring. The extraction process is typically repeated three times to ensure maximum yield. The methanolic extracts are then combined and concentrated under reduced pressure.
-
Liquid-Liquid Partitioning: The concentrated extract is suspended in distilled water and partitioned against an equal volume of dichloromethane. The grayanotoxins, being lipophilic, will preferentially move into the dichloromethane phase. This step is repeated multiple times, and the dichloromethane fractions are collected and combined.
-
Silica Gel Chromatography: The dried dichloromethane extract is subjected to column chromatography on silica gel. A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is used to separate the different grayanotoxin isoforms. Fractions are collected and analyzed by thin-layer chromatography (TLC).
-
Fast Centrifugal Partition Chromatography (FCPC): For higher purity, fractions containing grayanotoxins can be further purified using FCPC. This technique provides a more efficient and rapid separation compared to traditional column chromatography.
Quantification of Grayanotoxin I by GC-MS
This protocol outlines a method for the quantitative analysis of grayanotoxin I in plant extracts using Gas Chromatography-Mass Spectrometry (GC-MS).
Methodology:
-
Sample Preparation: A known amount of the dried plant extract is dissolved in a suitable solvent (e.g., methanol).
-
Derivatization: Due to the low volatility of grayanotoxins, a derivatization step is necessary for GC analysis. The hydroxyl groups of the grayanotoxins are silylated using a reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) as a catalyst. The reaction is typically carried out at an elevated temperature (e.g., 70°C) for a specific duration (e.g., 30 minutes).
-
GC-MS Analysis: The derivatized sample is injected into a GC-MS system.
-
Gas Chromatograph (GC): A capillary column suitable for the separation of non-polar compounds (e.g., DB-5ms) is used. A temperature gradient program is employed to achieve optimal separation of the derivatized grayanotoxins.
-
Mass Spectrometer (MS): The mass spectrometer is operated in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) is used to enhance sensitivity and selectivity by monitoring specific fragment ions of the derivatized grayanotoxin I.
-
-
Quantification: A calibration curve is generated using standard solutions of derivatized grayanotoxin I of known concentrations. The concentration of grayanotoxin I in the sample is then determined by comparing its peak area to the calibration curve.
Conclusion
The terms "this compound" and "grayanotoxin" have a shared history, but for clarity and accuracy in scientific communication, "grayanotoxin" is the accepted nomenclature. This guide has provided a detailed overview of the historical context, chemical properties, and toxicological data associated with these potent neurotoxins. The provided experimental methodologies and the visualization of the signaling pathway offer a valuable resource for researchers in the fields of toxicology, pharmacology, and drug development. A thorough understanding of the nomenclature and mechanism of action of grayanotoxins is essential for advancing research into their toxicological effects and potential therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Site of action of grayanotoxins in mad honey in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Grayanotoxins in Mad Honey: Mechanisms of Toxicity, Clinical Management, and Therapeutic Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Presynaptic effects of grayanotoxin III on excitatory and inhibitory nerve terminals in rat ventromedial hypothalamic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physical and Chemical Properties of Crystalline Andromedotoxin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of crystalline andromedotoxin, also known as grayanotoxin I. The information is curated for researchers, scientists, and professionals in drug development, with a focus on quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and analytical workflows.
This compound is a potent neurotoxin found in various plants of the Ericaceae family, such as Rhododendron species.[1] Its unique interaction with voltage-gated sodium channels makes it a subject of significant interest in pharmacological and toxicological research.[2][3]
Physical and Chemical Properties
Crystalline this compound is a white, crystalline substance.[2][4] It is a tetracyclic diterpenoid, a complex molecular structure that dictates its biological activity.[1][2][5] The key physical and chemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Formula | C₂₂H₃₆O₇ | [2][4] |
| Molecular Weight | 412.5 g/mol | [2] |
| Appearance | White crystalline substance | [2][4] |
| Melting Point | 258-270 °C (depending on the rate of heating) | [2][4][5] |
| Solubility | Soluble in hot water, alcohol, acetic acid, and hot chloroform. Very slightly soluble in benzene, ether, and petroleum ether. | [5] |
| Optical Activity | Exhibits left-handed rotation in water, alcohol, and amyl alcohol, but right-handed rotation in chloroform. | [2] |
| CAS Number | 4720-09-6 | [4] |
Experimental Protocols
This section outlines the methodologies for the extraction, purification, and analysis of this compound from plant sources, as described in cited literature.
1. Extraction and Purification from Rhododendron Species
A common method for isolating this compound involves solvent extraction followed by chromatographic purification.
-
Extraction:
-
Purification:
-
Silica Gel Chromatography: The dichloromethane fraction, rich in this compound, is subjected to silica gel column chromatography for further purification.[4]
-
Fast Centrifugal Partition Chromatography (FCPC): For a more efficient isolation, a two-step FCPC protocol has been described, which can yield pure this compound from Rhododendron ponticum leaves.[6]
-
2. Analytical Methods for Quantification
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Derivatization: For GC-MS analysis, this compound is derivatized, typically by silylation using a mixture of BSTFA, TMCS, and pyridine.[6][7] This process makes the compound more volatile and suitable for gas chromatography.
-
Analysis: The derivatized sample is injected into a GC-MS system. A non-linear (polynomial) regression model is often preferred for accurate quantification.[6][8] Forskolin can be used as an internal standard.[6][8] The detection limit for this method has been reported to be around 5 µg/mL, with a quantitation limit of 15 µg/mL.[6][8]
-
-
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS):
-
Sample Preparation: A "dilute-and-shoot" approach can be used for honey samples, where the sample is simply diluted in a methanol-water mixture.[9]
-
Chromatography: Separation is achieved on a reversed-phase HPLC column (e.g., Acquity UPLC BEH C18) using a water-methanol gradient with 0.1% acetic acid.[9][10]
-
Detection: Detection is performed using a tandem mass spectrometer with electrospray ionization (ESI).[9][10]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Purified this compound is dissolved in a suitable deuterated solvent.
-
Analysis: 1D (¹H) and 2D (e.g., COSY, HSQC) NMR experiments are performed to elucidate the structure and confirm the identity of the compound.[11] The NMR spectrum of this compound shows characteristic resonances for its acetyl group.
-
Signaling Pathway and Mechanism of Action
This compound exerts its toxic effects by targeting voltage-gated sodium channels (VGSCs) in the cell membranes of excitable cells like neurons and cardiomyocytes.[2][3] It binds to neurotoxin receptor site 2 on the α-subunit of the channel.[5] This binding occurs when the channel is in its open state and prevents the channel from inactivating.[5][12] The persistent influx of sodium ions leads to a state of constant depolarization, disrupting normal nerve and muscle function.[2][3] This prolonged depolarization is the underlying cause of the physiological symptoms associated with this compound poisoning, such as hypotension and bradycardia.[2][3]
Experimental Workflow
The following diagram illustrates a typical workflow for the extraction and analysis of this compound from a plant source.
References
- 1. researchgate.net [researchgate.net]
- 2. Inherent fast inactivation particle of Nav channels as a new binding site for a neurotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mad honey - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Neurotoxins and Their Binding Areas on Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. thieme-connect.com [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Chemical Composition, Biomolecular Analysis, and Nuclear Magnetic Resonance Spectroscopic Fingerprinting of Posidonia oceanica and Ascophyllum nodosum Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Grayanotoxin I | C22H36O7 | CID 9548612 - PubChem [pubchem.ncbi.nlm.nih.gov]
Andromedotoxin: A Technical Review of its Toxicokinetics and In Vivo Metabolism
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Andromedotoxin, more commonly known as grayanotoxin, is a potent neurotoxin found in various plants of the Ericaceae family, most notably Rhododendron species. Human intoxication typically occurs through the consumption of "mad honey," produced by bees that forage on these plants. Despite a long history of human exposure and numerous clinical case reports, detailed knowledge of the toxicokinetics and in-vivo metabolism of this compound remains remarkably limited in the scientific literature. This technical guide synthesizes the available data, highlighting the current understanding, significant knowledge gaps, and the analytical methodologies employed in its detection.
Introduction to this compound (Grayanotoxin)
This compound belongs to a class of cyclic diterpenoid compounds. Over 25 isoforms have been identified, with grayanotoxin I (GTX-I) and grayanotoxin III (GTX-III) being the most common and toxicologically significant. The toxin's primary mechanism of action is the persistent activation of voltage-gated sodium channels in excitable cell membranes, such as neurons and cardiomyocytes. This leads to a state of continuous depolarization, resulting in the characteristic symptoms of intoxication, including hypotension, bradycardia, and neurological disturbances.
Toxicokinetics: A Field with Limited Data
Comprehensive studies detailing the absorption, distribution, metabolism, and excretion (ADME) of this compound in mammals are scarce. The existing literature provides a fragmented picture, with most research focusing on analytical detection and acute toxicity rather than metabolic pathways.
Absorption
This compound is readily absorbed from the gastrointestinal tract, as evidenced by the rapid onset of symptoms following the ingestion of "mad honey." Clinical reports indicate that symptoms can appear within 30 minutes to 2 hours. However, quantitative data on oral bioavailability in humans or animal models are not available.
Distribution
Following absorption, this compound is distributed throughout the body. Animal studies comparing intracerebroventricular and intraperitoneal administration in rats suggest that the toxin can cross the blood-brain barrier and exert effects on the central nervous system. However, specific information regarding tissue distribution, plasma protein binding, and the volume of distribution has not been published.
Metabolism
There is a significant lack of information regarding the in vivo metabolism of this compound. No published studies have definitively identified metabolites of grayanotoxins in humans or other mammals. It is hypothesized that the compound undergoes rapid metabolism and/or excretion, which may contribute to its relatively weak subacute toxicity despite high acute toxicity. The specific metabolic pathways, such as phase I (e.g., cytochrome P450 oxidation) or phase II (e.g., glucuronidation, sulfation) conjugation, and the enzymes involved remain unknown.
Excretion
This compound and its potential metabolites are excreted in the urine. Analytical methods have been developed to detect the parent compounds in urine samples from intoxication cases. However, the clearance rate and elimination half-life have not been well-established.
Quantitative Data
The available quantitative data for this compound is sparse and primarily derived from clinical case reports of "mad honey" poisoning. The following table summarizes some of the reported blood and urine concentrations of grayanotoxins in intoxicated patients. It is important to note that these values are from a limited number of cases and may not be representative of all exposures.
| Analyte | Matrix | Concentration Range | Notes |
| Grayanotoxin I | Blood | Lower Limit of Quantification (LLOQ) - 8.33 ng/mL | From a study of six patients who consumed Rhododendron liqueur. |
| Grayanotoxin III | Blood | 2.9 - 58.0 ng/mL | From the same study of six patients. |
| Grayanotoxin I | Urine | Mean: 0.447 µg/mL | From a preliminary study of four patients with mad honey intoxication. |
| Grayanotoxin III | Urine | Mean: 1.998 µg/mL | From the same preliminary study of four patients. |
Disclaimer: These values are for informational purposes only and should not be used for diagnostic or treatment decisions.
Experimental Protocols: Analytical Methods for Detection
While detailed protocols for in vivo metabolism studies are not available due to a lack of research in this area, several analytical methods for the detection and quantification of grayanotoxins in biological matrices have been published. The most common and sensitive method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
General Workflow for Grayanotoxin Analysis in Biological Samples
The following diagram illustrates a typical workflow for the analysis of grayanotoxins in biological samples such as blood or urine.
Key Steps in LC-MS/MS Analysis:
-
Sample Preparation:
-
Blood: Typically involves protein precipitation with a solvent like acetonitrile, followed by centrifugation.
-
Urine: May be diluted and then directly subjected to solid-phase extraction (SPE).
-
Solid-Phase Extraction (SPE): A reversed-phase SPE cartridge is commonly used to clean up the sample and concentrate the analytes. The sample is loaded, washed, and then the grayanotoxins are eluted with an organic solvent like methanol.
-
Evaporation and Reconstitution: The eluate is often evaporated to dryness under a stream of nitrogen and then reconstituted in a small volume of a solvent compatible with the LC mobile phase.
-
-
Liquid Chromatography (LC):
-
A reversed-phase column (e.g., C18) is used for separation.
-
The mobile phase typically consists of a gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier like acetic acid or formic acid to improve ionization.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each grayanotoxin and the internal standard.
-
Mechanism of Action: Signaling Pathway
The primary molecular target of this compound is the voltage-gated sodium channel. The following diagram illustrates the toxin's effect on this channel.
Conclusion and Future Directions
The study of this compound's toxicokinetics and in vivo metabolism is a field with substantial knowledge gaps. While analytical methods for its detection are established, there is a pressing need for comprehensive ADME studies to better understand its fate in the body. Future research should focus on:
-
In vivo animal studies to determine key toxicokinetic parameters such as bioavailability, volume of distribution, clearance, and elimination half-life.
-
Metabolite identification studies using high-resolution mass spectrometry to elucidate the biotransformation pathways of this compound.
-
In vitro metabolism studies with liver microsomes and other enzyme systems to identify the specific enzymes responsible for its metabolism.
A deeper understanding of the toxicokinetics and metabolism of this compound is crucial for improved risk assessment, clinical management of intoxications, and potentially for exploring any therapeutic applications of these potent neurotoxins.
Initial Isolation Methods of Andromedotoxin from Rhododendron maximum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Andromedotoxin, a potent neurotoxin now more commonly known as grayanotoxin I, is a polyhydroxylated cyclic diterpene found in various species of the Ericaceae family, including Rhododendron maximum. Its unique mechanism of action, involving the persistent activation of voltage-gated sodium channels, has made it a subject of significant interest in pharmacological and toxicological research. This technical guide provides a comprehensive overview of the initial methods for the isolation of this compound from the leaves of Rhododendron maximum. It includes detailed experimental protocols for extraction and purification, a summary of quantitative data on extraction yields, and a visual representation of the toxin's signaling pathway and the experimental workflow.
Introduction
This compound (grayanotoxin I) is a naturally occurring neurotoxin responsible for the toxicity of various plants in the Ericaceae family.[1] Historically, poisoning incidents in livestock and humans, often through the consumption of "mad honey" produced from the nectar of Rhododendron species, have highlighted the potent biological activity of this compound. The primary mechanism of this compound's toxicity lies in its ability to bind to and modulate the function of voltage-gated sodium channels in excitable cells, leading to a state of persistent depolarization. This guide focuses on the foundational techniques used for the initial isolation and purification of this compound from Rhododendron maximum, providing a basis for further research and drug development applications.
Quantitative Data Summary
The yield of this compound (grayanotoxin I) can vary significantly depending on the Rhododendron species, geographical location, and the time of harvest. The following table summarizes reported yields from various Rhododendron species to provide an expected range for isolation from Rhododendron maximum.
| Rhododendron Species | Plant Material | Reported Grayanotoxin I Content (% of fresh leaves) | Reference |
| R. ponticum | Leaves | ≥ 0.15% | [2] |
| R. catawbiense | Leaves | ≥ 0.15% | [2] |
| R. x sochadzeae | Leaves | ≥ 0.15% | [2] |
| R. degronianum subsp. yakushimanum | Leaves | ≥ 0.15% | [2] |
| R. moupinense | Leaves | 0.05% - 0.1% | [2] |
| R. galactinum | Leaves | 0.05% - 0.1% | [2] |
| R. mucronatum var. ripense | Leaves | 0.05% - 0.1% | [2] |
| R. ponticum | Leaves (after 18 days air-drying) | Degraded to ~30% of initial content | [2] |
| R. ponticum | Leaves (lyophilized) | ~55% of initial content | [2] |
Experimental Protocols
The following protocols describe a general methodology for the initial isolation of this compound from the leaves of Rhododendron maximum.
Plant Material Preparation
-
Harvesting: Collect fresh leaves from Rhododendron maximum. It is crucial to process the leaves shortly after harvesting, as studies have shown that the content of grayanotoxin I can decrease rapidly during drying and storage.[2]
-
Freezing and Grinding: Immediately freeze the harvested leaves, for example, at -18°C.[3] Prior to extraction, grind the frozen leaves into a fine powder.
Extraction
-
Solvent Extraction: The powdered leaf material is extracted with hot methanol. A common procedure involves refluxing the plant material with the solvent.
-
Filtration and Concentration: After extraction, filter the mixture to remove solid plant debris. The resulting methanol extract is then concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.
Purification
The crude extract is a complex mixture of compounds. A multi-step purification process is necessary to isolate this compound.
-
Solvent System: The dried crude extract is partitioned between water and dichloromethane.[1] This step separates compounds based on their differential solubility in the two immiscible solvents. This compound, being a moderately polar molecule, will preferentially partition into the organic phase.
-
Procedure:
-
Dissolve the crude extract in a mixture of water and dichloromethane.
-
Transfer the mixture to a separatory funnel and shake vigorously.
-
Allow the layers to separate and collect the organic (dichloromethane) phase.
-
Repeat the extraction of the aqueous phase with fresh dichloromethane multiple times to maximize the recovery of this compound.
-
Combine the organic phases and evaporate the solvent to yield a purified extract.
-
-
Stationary Phase: Silica gel is a commonly used adsorbent for the separation of compounds with varying polarities.[1]
-
Mobile Phase: A gradient of solvents with increasing polarity is typically used to elute the compounds from the column. A common mobile phase system is a mixture of ethyl acetate, methanol, and water.[1] A potential starting mobile phase could be a non-polar solvent like hexane, followed by a gradient increase in the proportion of more polar solvents like ethyl acetate and methanol.[3]
-
Procedure:
-
Pack a chromatography column with silica gel slurried in a non-polar solvent.
-
Load the purified extract onto the top of the column.
-
Begin elution with the initial mobile phase, gradually increasing the polarity of the solvent mixture.
-
Collect fractions of the eluate.
-
-
Fraction Analysis: Analyze the collected fractions for the presence of this compound using Thin Layer Chromatography (TLC).
-
TLC Mobile Phase: A mixture of ethyl acetate-methanol-water (e.g., 81:11:8 v/v/v) can be used.[1]
-
Visualization: this compound can be visualized on the TLC plate by spraying with 60% sulfuric acid and heating at 100°C for approximately 2-3 minutes.[1]
-
Combine the fractions containing pure this compound.
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the isolation of this compound.
Signaling Pathway of this compound
Caption: this compound's mechanism of action on sodium channels.
References
The Dual Role of Andromedotoxin: A Phytotoxin Shaping its Natural Environment
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Andromedotoxin, also known as grayanotoxin, is a potent phytotoxin produced by various plant species within the Ericaceae family, most notably those of the Rhododendron genus. This technical guide provides a comprehensive overview of the multifaceted role of this compound in its natural environment, focusing on its function as a defensive phytotoxin. We delve into its mechanism of action, its impact on herbivores and pollinators, and its allelopathic potential. This guide synthesizes quantitative toxicological data, details key experimental methodologies, and visualizes complex biological pathways to serve as a critical resource for researchers in phytotoxicology, chemical ecology, and drug development.
Introduction
Plants of the Ericaceae family, including rhododendrons, laurels (Kalmia spp.), and Japanese pieris (Pieris japonica), are known for their production of a group of neurotoxic diterpenoids called andromedotoxins or grayanotoxins.[1] These compounds play a crucial role in the plant's defense against herbivores.[1] The toxin is present in all parts of the plant, including the leaves, flowers, and nectar, and its concentration can vary depending on the species, geographical location, and time of year.[2] This guide explores the ecological significance of this compound, examining its molecular interactions and its broader impact on the ecosystem.
Mechanism of Action
The primary target of this compound is the voltage-gated sodium channel (VGSC) in the cell membranes of excitable cells, such as neurons and muscle cells.[3][4]
2.1. Molecular Interaction with Voltage-Gated Sodium Channels
This compound binds to site II of the VGSC, preventing its inactivation.[3] This leads to a persistent influx of sodium ions (Na+) into the cell, causing a state of constant depolarization.[3] The continued depolarization of the cell membrane results in sustained nerve firing and muscle contraction.
2.2. Downstream Cellular Effects
The persistent influx of Na+ and subsequent membrane depolarization triggers a cascade of downstream events:
-
Increased Neurotransmitter Release: The sustained depolarization of nerve terminals leads to an uncontrolled release of neurotransmitters, such as acetylcholine, GABA, and glutamate.[5] This overstimulation of the nervous system is responsible for many of the toxic symptoms observed.
-
Calcium Influx: The prolonged depolarization opens voltage-gated calcium channels, leading to an influx of calcium ions (Ca2+) into the cell. This increase in intracellular calcium can further enhance neurotransmitter release and contribute to cellular damage.[5]
digraph "this compound Signaling Pathway" {
rankdir=LR;
node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [color="#4285F4"];
This compound [fillcolor="#EA4335", fontcolor="#FFFFFF"];
VGSC [label="Voltage-Gated\nSodium Channel (Site II)", fillcolor="#FBBC05", fontcolor="#202124"];
Na_Influx [label="Persistent Na+ Influx", fillcolor="#34A853", fontcolor="#FFFFFF"];
Depolarization [label="Membrane Depolarization"];
Ca_Channel [label="Voltage-Gated\nCa2+ Channel"];
Ca_Influx [label="Ca2+ Influx"];
Neurotransmitter [label="Increased Neurotransmitter\nRelease (ACh, GABA, Glutamate)"];
Symptoms [label="Physiological Symptoms\n(Bradycardia, Hypotension, etc.)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
This compound -> VGSC [label="Binds to"];
VGSC -> Na_Influx [label="Prevents inactivation"];
Na_Influx -> Depolarization;
Depolarization -> Ca_Channel [label="Opens"];
Ca_Channel -> Ca_Influx;
Depolarization -> Neurotransmitter;
Ca_Influx -> Neurotransmitter [label="Enhances"];
Neurotransmitter -> Symptoms [label="Leads to"];
}
Workflow for extracting this compound from plant material.
Protocol:
-
Harvesting: Collect fresh plant material (e.g., leaves of Rhododendron species).
-
Extraction: Extract the plant material with hot methanol.
-
Partitioning: Dry the methanol extract and partition it between water and dichloromethane. The andromedotoxins will preferentially move into the dichloromethane phase.
-
Purification: Concentrate the dichloromethane phase and subject it to silica gel column chromatography for final purification.[6]
6.1.2. Quantification by HPLC-UV
Protocol:
-
Sample Preparation: Prepare a methanol extract of the plant tissue.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of methanol and water.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector set at an appropriate wavelength (e.g., 280 nm for compounds with aromatic rings, though andromedotoxins lack strong chromophores, making this method less sensitive than MS).[7][8]
-
Quantification: Compare the peak area of the analyte in the sample to a standard curve generated from known concentrations of a purified this compound standard.
6.2. Insect Toxicity Bioassay (Leaf Dip Method)
Workflow for an insect toxicity bioassay using the leaf dip method.
Protocol:
-
Preparation of Test Solutions: Prepare a series of dilutions of purified this compound in a suitable solvent (e.g., water with a surfactant).
-
Leaf Treatment: Dip leaves of a host plant into each test solution for a set period (e.g., 30 seconds).
-
Drying: Allow the treated leaves to air dry completely.
-
Insect Exposure: Place the treated leaves in petri dishes or other suitable containers and introduce a known number of test insects.
-
Observation: Record insect mortality at regular intervals (e.g., 24, 48, and 72 hours).
-
Data Analysis: Calculate the lethal concentration (LC50) value, which is the concentration of the toxin that causes 50% mortality in the test population.[9]
6.3. Allelopathy Bioassay (Seed Germination and Root Elongation)
Protocol:
-
Preparation of Extracts: Prepare aqueous extracts of Rhododendron leaf litter at various concentrations.
-
Seed Plating: Place a set number of seeds of a test plant species (e.g., Lactuca sativa) on filter paper in a petri dish.
-
Treatment: Add a specific volume of the plant extract to each petri dish. Use distilled water as a control.
-
Incubation: Incubate the petri dishes in a controlled environment (e.g., 25°C with a 12h light/12h dark cycle).
-
Data Collection: After a set period (e.g., 7 days), measure the germination percentage and the root and shoot length of the seedlings.
-
Data Analysis: Calculate the germination inhibition percentage and the EC50 (effective concentration causing 50% inhibition of root elongation) to quantify the phytotoxic effect.[10][11]
Detoxification Mechanisms in Resistant Insects
Some insects that specialize on this compound-containing plants have evolved mechanisms to tolerate these toxins. These mechanisms often involve metabolic detoxification enzymes.
-
Cytochrome P450 Monooxygenases (P450s): These enzymes can detoxify a wide range of xenobiotics, including plant secondary metabolites. Specific P450s may be involved in the metabolism of andromedotoxins in resistant insects.[12]
-
Glutathione S-Transferases (GSTs): GSTs are another important family of detoxification enzymes that catalyze the conjugation of glutathione to xenobiotics, rendering them more water-soluble and easier to excrete.[11][12]
Further research is needed to identify the specific P450 and GST enzymes involved in this compound detoxification in resistant insect species.
Conclusion
This compound plays a vital ecological role as a phytotoxin, shaping the interactions between Ericaceae plants and other organisms in their environment. Its potent neurotoxic effects provide a strong defense against herbivores and influence pollinator behavior. Furthermore, its potential allelopathic properties contribute to the competitive success of some Rhododendron species. The detailed understanding of its mechanism of action, coupled with robust experimental protocols for its study, provides a solid foundation for future research in chemical ecology, insect toxicology, and the potential development of novel pharmaceuticals or bio-inspired pesticides. Further investigation into the detoxification mechanisms in resistant insects and a more detailed elucidation of the downstream signaling pathways will provide deeper insights into the complex role of this fascinating phytotoxin.
References
- 1. researchgate.net [researchgate.net]
- 2. The ecology of Rhododendron ponticum L. with special reference to its competitive and invasive capabilities. - White Rose eTheses Online [etheses.whiterose.ac.uk]
- 3. Mechanism of nerve membrane depolarization caused by grayanotoxin I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Grayanotoxins in Mad Honey: Mechanisms of Toxicity, Clinical Management, and Therapeutic Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Rhododendron Allelopathy | The Scottish Rhododendron Society [scottishrhododendronsociety.org.uk]
- 7. researchgate.net [researchgate.net]
- 8. entomoljournal.com [entomoljournal.com]
- 9. Treated wastewater phytotoxicity assessment using Lactuca sativa: Focus on germination and root elongation test parameters [comptes-rendus.academie-sciences.fr]
- 10. researchgate.net [researchgate.net]
- 11. The role of cytochrome P450-mediated detoxification in insect adaptation to xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Role of Cytochrome P450s in Insect Toxicology and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Purification of Andromedotoxin Using Silica Gel Chromatography: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Andromedotoxin, also known as grayanotoxin I (GT-I) or acetylandromedol, is a potent neurotoxin found in various plants of the Ericaceae family, most notably in Rhododendron species.[1][2] Its toxic effects stem from its ability to bind to and persistently activate voltage-gated sodium channels in cell membranes, leading to a state of prolonged depolarization.[3][4] This disruption of normal nerve and muscle function can cause significant physiological effects, including hypotension, bradycardia, and respiratory depression.[3] Despite its toxicity, the unique mechanism of action of this compound makes it a valuable pharmacological tool for studying sodium channel function and a potential lead compound for drug development.[3]
This document provides detailed application notes and protocols for the extraction and purification of this compound from Rhododendron plant material using silica gel chromatography.
Data Presentation
The yield of this compound can vary significantly depending on the Rhododendron species, the time of harvest, and the drying process. The following tables summarize quantitative data related to the content and isolation of this compound.
Table 1: this compound (Grayanotoxin I) Content in Various Rhododendron Species
| Rhododendron Species | This compound I Content (% of fresh leaf weight) |
| R. catawbiense | ≥ 0.15% |
| R. ponticum | ≥ 0.15% |
| R. x sochadzeae | ≥ 0.15% |
| R. degronianum subsp. yakushimanum | ≥ 0.15% |
| R. moupinense | 0.05 - 0.1% |
| R. galactinum | 0.05 - 0.1% |
| R. mucronatum var. ripense | 0.05 - 0.1% |
Data sourced from a survey of 17 different Rhododendron species.[5]
Table 2: Example Yield from a Published Purification Protocol
| Starting Material | Final Yield of this compound I | Percentage Yield | Reference |
| 150 g fresh leaves of Rhododendron ponticum | 13.2 mg | 0.009% | [5] |
Experimental Protocols
This section details the methodologies for the extraction, partitioning, and chromatographic purification of this compound.
Extraction of this compound from Rhododendron Leaves
This protocol describes the initial extraction of this compound from fresh plant material.
Materials:
-
Fresh leaves of Rhododendron species (e.g., R. ponticum)
-
Methanol (ACS grade)
-
Reflux apparatus
-
Filtration system (e.g., Buchner funnel with filter paper)
-
Rotary evaporator
Procedure:
-
Harvest fresh Rhododendron leaves and immediately freeze or use them for extraction.
-
Powder the frozen or fresh leaves using a blender or grinder.
-
Transfer 150 g of the powdered plant material to a round-bottom flask.
-
Add 400 mL of methanol to the flask.
-
Heat the mixture to reflux for 1 hour with constant stirring.[5]
-
After reflux, allow the mixture to cool to room temperature.
-
Filter the extract through a Buchner funnel to remove the plant debris.
-
Wash the plant residue with a small amount of fresh methanol to ensure complete extraction.
-
Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator until a crude extract is obtained.
Liquid-Liquid Partitioning
This step serves to separate the methanolic extract into aqueous and organic phases, with this compound preferentially partitioning into the organic phase.
Materials:
-
Crude methanolic extract from the previous step
-
Dichloromethane (ACS grade)
-
Deionized water
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the dried crude extract in a mixture of deionized water and dichloromethane.
-
Transfer the mixture to a separatory funnel.
-
Shake the funnel vigorously for several minutes, periodically venting to release pressure.
-
Allow the layers to separate completely. The upper layer is the aqueous phase, and the lower layer is the dichloromethane (organic) phase.
-
Drain the lower dichloromethane phase into a clean flask.
-
Repeat the extraction of the aqueous phase with fresh dichloromethane two more times to maximize the recovery of this compound.
-
Combine all the dichloromethane extracts.
-
Dry the combined organic phase over anhydrous sodium sulfate, filter, and then evaporate the solvent under reduced pressure using a rotary evaporator to yield the dichloromethane-soluble fraction containing this compound.[6]
Purification by Silica Gel Column Chromatography
The final purification of this compound is achieved using silica gel column chromatography with a step gradient elution.
Materials:
-
Dichloromethane-soluble fraction from the previous step
-
Silica gel 60 (0.063–0.200 mm)
-
Chromatography column (e.g., 500 x 20 mm)
-
Hexane (ACS grade)
-
Ethyl acetate (ACS grade)
-
Methanol (ACS grade)
-
Fraction collector
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber
-
60% Sulfuric acid spray reagent
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane and pour it into the chromatography column. Allow the silica gel to settle, ensuring a uniform packing without any air bubbles.
-
Sample Loading: Dissolve the dried dichloromethane-soluble fraction in a minimal amount of the initial mobile phase (e.g., hexane with a small percentage of ethyl acetate) and carefully load it onto the top of the silica gel column.
-
Elution: Elute the column using a step gradient of increasing polarity with hexane, ethyl acetate, and methanol. A suggested gradient is as follows (total column volume (CV) can be adjusted based on column size):
-
Step 1: 100% Hexane (2 CV)
-
Step 2: Hexane:Ethyl Acetate (9:1, v/v) (5 CV)
-
Step 3: Hexane:Ethyl Acetate (7:3, v/v) (5 CV)
-
Step 4: Hexane:Ethyl Acetate (1:1, v/v) (5 CV)
-
Step 5: 100% Ethyl Acetate (5 CV)
-
Step 6: Ethyl Acetate:Methanol (9:1, v/v) (5 CV)
-
-
Fraction Collection: Collect fractions of a suitable volume (e.g., 10-20 mL) throughout the elution process.
-
TLC Analysis: Monitor the collected fractions by TLC. Spot a small amount of each fraction onto a TLC plate. Develop the plate using a mobile phase of ethyl acetate:methanol:water (81:11:8, v/v/v).
-
Visualization: After development, dry the TLC plate and visualize the spots by spraying with 60% sulfuric acid and heating at 100°C for approximately 3 minutes.[6] this compound will appear as a distinct spot.
-
Pooling and Concentration: Combine the fractions containing pure this compound based on the TLC analysis. Evaporate the solvent from the pooled fractions to obtain the purified this compound.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the purification of this compound.
Caption: Workflow for this compound Purification.
Mechanism of Action: this compound and Voltage-Gated Sodium Channels
This diagram depicts the molecular mechanism of this compound's toxicity.
Caption: this compound's effect on sodium channels.
References
Application Note: Accurate Quantification of Andromedotoxins using HPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Andromedotoxins, a class of grayanotoxins, are potent neurotoxins found in various plants of the Ericaceae family, such as Rhododendron species.[1][2] Consumption of materials contaminated with these toxins, including "mad honey," can lead to significant health issues, including dizziness, hypotension, and bradycardia.[2][3] The primary toxic mechanism involves the binding of grayanotoxins to voltage-gated sodium channels in cell membranes, preventing their inactivation and leading to a state of persistent excitation in nerve and muscle cells.[1][2]
This application note provides a detailed protocol for the sensitive and accurate quantification of andromedotoxins (specifically Grayanotoxin I and III) in various matrices using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). The described method is crucial for food safety testing, toxicological studies, and the development of potential therapeutic interventions.
Quantitative Data Summary
The following tables summarize typical quantitative results obtained from the analysis of andromedotoxins in honey samples using validated HPLC-MS/MS methods. These values can serve as a reference for researchers validating their own assays.
Table 1: Method Validation Parameters for Andromedotoxin Quantification
| Analyte | Matrix | Linearity Range (µg/g) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Matrix Effect (%) | Reference |
| Grayanotoxin I | Honey | 0.25 - 100 | 0.2 µg/g | 0.75 µg/g | 94.3 - 114.0 | 86.14 - 91.81 | [1] |
| Grayanotoxin III | Honey | 0.25 - 100 | 0.05 µg/g | 0.25 µg/g | 94.3 - 114.0 | 85.57 - 92.53 | [1] |
| Grayanotoxin I | Biological Fluids | 10 - 100 ng/mL | - | - | 80 - 114 | - | [4][5] |
| Grayanotoxin III | Biological Fluids | 20 - 400 ng/mL | - | - | 80 - 114 | - | [4][5] |
Table 2: this compound Concentrations in Contaminated Honey Samples
| Sample Type | Grayanotoxin I (µg/g) | Grayanotoxin III (µg/g) | Reference |
| Mad Honey (Nepal) | 0.75 – 64.86 | 0.25 – 63.99 | [1] |
| Mad Honey (Georgia) | - | 4.2 - 24.0 | [6][7] |
| Mad Honey (General) | 0.1 - 39 (total GTXs) | 0.1 - 39 (total GTXs) | [5] |
Experimental Protocols
This section details the methodologies for sample preparation and HPLC-MS/MS analysis.
Sample Preparation
The choice of sample preparation method depends on the matrix. Two common approaches are "Dilute-and-Shoot" for simpler matrices like honey and Solid-Phase Extraction (SPE) for more complex biological samples.
a) Dilute-and-Shoot for Honey Samples [5]
-
Weigh 1.0 g of a homogenized honey sample into a 15 mL centrifuge tube.
-
Add 9.0 mL of a methanol/water mixture (1:4, v/v).
-
Vortex for 5 minutes to ensure complete dissolution.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
The sample is now ready for injection.
b) Solid-Phase Extraction (SPE) for Biological Fluids (Blood, Urine) [8]
-
To a 0.5 mL aliquot of blood or urine, add an internal standard (IS) solution.
-
For blood, add 0.5 mL of phosphate buffer and 2 mL of acetonitrile. Vortex for 3 minutes and centrifuge at 10,000 x g for 5 minutes. Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 60°C. Reconstitute the residue in 1 mL of water.
-
For urine, add 0.45 mL of phosphate buffer.
-
Precondition an SPE cartridge (e.g., a reversed-phase polymer) with 2 mL of methanol followed by 2 mL of water.
-
Load the prepared sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of hexane to remove non-polar interferences.
-
Elute the andromedotoxins with 2 mL of methanol.
-
Evaporate the eluate to dryness under nitrogen at 60°C.
-
Reconstitute the dried residue in 0.1 mL of 1% acetic acid in methanol for LC-MS/MS analysis.[8]
HPLC-MS/MS Analysis
The following conditions have been shown to provide good chromatographic separation and sensitive detection of andromedotoxins.
a) Liquid Chromatography Conditions
| Parameter | Condition 1 | Condition 2 |
| HPLC System | Agilent 1200 series or equivalent | Vanquish UHPLC system or equivalent |
| Column | Phenomenex Kinetex Biphenyl (100 x 2.1 mm, 2.6 µm)[1] | Acquity BEH C18 (150 x 1 mm, 1.7 µm)[9] |
| Column Temperature | 40 °C[1] | 55 °C[9] |
| Mobile Phase A | 0.5% acetic acid in water[1] | 0.1% formic acid in water[9] |
| Mobile Phase B | 0.5% acetic acid in methanol[1] | 0.1% formic acid in acetonitrile[9] |
| Flow Rate | 0.25 mL/min[1] | 100 µL/min[9] |
| Injection Volume | 5 µL[1] | 5 µL[9] |
| Gradient | 5-90% B over 13 min, hold at 90% B for 7 min[1] | 3-45% B over 10 min, then to 75% B over 2 min |
b) Mass Spectrometry Conditions
| Parameter | Setting |
| Mass Spectrometer | Sciex 3200 QTRAP or equivalent[1] |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode[1] |
| Ion Spray Voltage | 5500 V[1] |
| Source Temperature | 600 °C[1] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
c) MRM Transitions for Quantification (Positive Ion Mode)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (eV) |
| Grayanotoxin I | 435.1 (Na+ adduct) | 375.1 | 90 | 25 |
| Grayanotoxin III | 335.1 | 299.1 | 41 | 17 |
| Internal Standard (IS) | 425.1 | 126.1 | 60 | 41 |
Note: The specific parameters for declustering potential and collision energy should be optimized for the instrument in use.[1][4]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of andromedotoxins from sample collection to data analysis.
Caption: General workflow for this compound analysis.
Mechanism of this compound Action
This diagram illustrates the molecular mechanism of this compound toxicity at the cellular level.
Caption: this compound's effect on sodium channels.
Conclusion
The HPLC-MS/MS method detailed in this application note provides a robust and sensitive approach for the accurate quantification of andromedotoxins in various matrices. The "dilute-and-shoot" method is suitable for rapid screening of honey samples, while SPE is recommended for more complex biological samples to minimize matrix effects. Adherence to these protocols will enable researchers to reliably assess the safety of food products and conduct further toxicological investigations.
References
- 1. accesson.kr [accesson.kr]
- 2. Grayanotoxin Poisoning: ‘Mad Honey Disease’ and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Determination of grayanotoxins in biological samples by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.org.ge [journals.org.ge]
- 7. researchgate.net [researchgate.net]
- 8. Examination using LC-MS/MS determination of grayanotoxin levels in blood, urine, and honey consumed by patients presenting to the emergency department with mad honey intoxication and relations with clinical data: a preliminary study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. UPLC-MS Analysis of Grayanotoxin I and II standards in Negative Mode [scholarsphere.psu.edu]
Application Notes and Protocols for GC-MS Analysis of Trimethylsilyl Derivatives of Andromedotoxin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Andromedotoxin, also known as grayanotoxin I, is a toxic diterpenoid found in various plants of the Ericaceae family, such as Rhododendron species. Ingestion of this compound can lead to significant cardiovascular and neurological symptoms. Consequently, sensitive and specific analytical methods are crucial for its detection and quantification in various matrices, including plant material and contaminated food products like "mad honey."
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, this compound is a polar, non-volatile molecule containing multiple hydroxyl groups. Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable form suitable for GC-MS analysis. Trimethylsilylation is a common and effective derivatization technique for this purpose, where the active hydrogens of the hydroxyl groups are replaced by trimethylsilyl (TMS) groups. This application note provides a detailed protocol for the GC-MS analysis of this compound following trimethylsilyl derivatization.
Experimental Protocols
Sample Preparation
A robust sample preparation protocol is essential to extract this compound from the matrix and remove interfering substances. The following is a general procedure for plant material:
-
Extraction:
-
Accurately weigh a homogenized sample of the plant material (e.g., 1 gram of dried leaves).
-
Perform a hot methanol extraction.
-
Partition the dried extract between dichloromethane and water to separate compounds based on polarity.
-
Further purify the extract using silica gel chromatography to isolate the this compound fraction.[1]
-
Trimethylsilyl Derivatization
The derivatization of this compound with a trimethylsilylating agent is a critical step for successful GC-MS analysis.
-
Reagents:
-
Procedure:
-
Transfer a known amount of the purified this compound extract into a clean, dry reaction vial.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Add a mixture of BSTFA, TMCS, and pyridine in a 10:1:1 (v/v/v) ratio to the dried extract.[2] Pyridine acts as a catalyst, and this specific combination has been shown to produce a stable and reproducible TMS derivative.[2] For a sample containing less than 100 µg of derivatizable material, 25 µL of BSTFA and 25 µL of pyridine can be used.[3]
-
Cap the vial tightly and heat the mixture at 70°C for 3 hours to ensure complete derivatization.[1][2]
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
-
GC-MS Analysis
The following GC-MS parameters have been found to be effective for the analysis of trimethylsilylated this compound. An internal standard, such as forskolin, should be used for accurate quantification.[2]
Table 1: GC-MS Instrumental Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Column | Specific column details may vary, but a non-polar or semi-polar column is suitable. |
| Carrier Gas | Helium |
| Injection Volume | 1 µL[1] |
| Injector Temperature | 250°C |
| Oven Temperature Program | Initial temperature of 180°C, ramped to 310°C at a rate of 5°C/min.[1] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | SCAN and Selected Ion Monitoring (SIM)[2] |
| SCAN Range | m/z 50-600 |
| SIM Ions | For this compound-TMS derivative: m/z 298. For forskolin-TMS derivative (Internal Standard): m/z 464.[1][2] |
Data Presentation
Quantitative analysis of this compound can be performed by constructing a calibration curve using a series of known concentrations of derivatized this compound standard. The use of an internal standard is recommended to correct for variations in sample preparation and injection volume.
Table 2: Quantitative Data Summary for this compound I Analysis
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 5 µg/mL | [2] |
| Limit of Quantitation (LOQ) | 15 µg/mL | [2] |
| Internal Standard | Forskolin | [2] |
| Key Mass Fragment (this compound-TMS) | m/z 298 | [1][2] |
| Key Mass Fragment (Forskolin-TMS) | m/z 464 | [1][2] |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the GC-MS analysis of this compound.
Derivatization Reaction
The following diagram illustrates the chemical derivatization of an this compound hydroxyl group to its trimethylsilyl ether.
References
Application Notes: Development of In Vitro Assays to Measure Andromedotoxin Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction to Andromedotoxin (Grayanotoxin)
This compound, more commonly known as grayanotoxin (GTX), is a potent neurotoxin belonging to a class of toxic diterpenoids.[1][2] These toxins are found in various plants from the Ericaceae family, including species of Rhododendron, Kalmia, and Andromeda.[2][3] Human intoxication can occur through the consumption of "mad honey," which is produced by bees that forage on the nectar of these plants.[2][4] The clinical symptoms of grayanotoxin poisoning include dizziness, hypotension, bradycardia, and in severe cases, respiratory depression, highlighting its potent effects on the cardiovascular and nervous systems.[2][3][5] The study of this compound is critical for food safety, toxicology, and for exploring its mechanism of action as a tool in neuropharmacology.
Mechanism of Action
This compound exerts its toxic effects by targeting voltage-gated sodium channels (VGSCs), which are essential for the initiation and propagation of action potentials in excitable cells like neurons and cardiomyocytes.[3][6][7] The toxin binds to site 2 on the α-subunit of the channel protein.[8] This binding locks the channel in an activated state, preventing its inactivation.[6][9] The persistent influx of sodium ions (Na+) leads to a sustained depolarization of the cell membrane. This disruption of normal electrical signaling underlies the systemic toxicity observed in poisoning cases.[3]
Importance and Application of In Vitro Assays
The development of robust in vitro assays is essential for several reasons:
-
Toxicology and Food Safety: To screen for grayanotoxin contamination in honey and other agricultural products, ensuring consumer safety.
-
Pharmacological Research: To understand the precise molecular interactions between the toxin and sodium channel subtypes.
-
Drug Discovery: To use this compound as a tool compound for studying the function of sodium channels and to screen for novel channel modulators.[3] Cell-based assays provide a scalable and ethical alternative to animal testing for assessing the potency of neurotoxins.[10]
Protocols: Measuring this compound Activity
Protocol 1: Cytotoxicity Assessment using MTT Assay in Neuro-2a Cells
Principle: This protocol measures the cytotoxic effect of this compound by quantifying the reduction in cell viability of a neuroblastoma cell line (Neuro-2a or N2a), which is known to express voltage-gated sodium channels.[11][12] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method where mitochondrial dehydrogenases in viable cells convert the yellow MTT tetrazolium salt into purple formazan crystals.[13] The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Neuro-2a (N2a) cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (Grayanotoxin I or III) stock solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Spectrophotometer (plate reader) capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Culture N2a cells in T-75 flasks until they reach 80-90% confluency.
-
Trypsinize and resuspend cells in fresh media. Count the cells using a hemocytometer.
-
Seed 1 x 10⁴ cells per well in a 96-well plate (100 µL volume) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Toxin Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium from a concentrated stock. Final concentrations may range from 1 µM to 500 µM.
-
Carefully remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a "vehicle control" (medium with the same concentration of solvent used for the toxin, e.g., DMSO) and a "no-treatment control".
-
Incubate the plate for 24 to 48 hours at 37°C, 5% CO₂.
-
-
MTT Assay:
-
After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for another 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the crystals. Gently pipette up and down to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the control wells:
-
% Viability = (Absorbance_treated / Absorbance_control) * 100
-
-
Plot the % Viability against the logarithm of the toxin concentration and determine the IC₅₀ (the concentration of toxin that inhibits 50% of cell viability) using non-linear regression analysis.
-
Protocol 2: Patch-Clamp Electrophysiology
Principle: The whole-cell patch-clamp technique is the gold standard for directly measuring ion channel activity.[14][15] It allows for the precise control of the membrane potential while recording the ionic currents flowing across the cell membrane.[16] This method provides detailed information on how this compound modifies the gating properties of voltage-gated sodium channels, such as causing a persistent inward current.
Materials:
-
Cells expressing VGSCs (e.g., Neuro-2a, primary neurons, or HEK293 cells stably expressing a specific NaV subtype)
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipette fabrication
-
Extracellular solution (in mM): e.g., 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4
-
Intracellular solution (in mM): e.g., 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES, pH 7.2
-
This compound stock solution
Procedure:
-
Cell Preparation: Plate cells on glass coverslips at a low density suitable for patch-clamping 24-48 hours before the experiment.
-
Pipette Fabrication: Pull glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Seal Formation:
-
Mount a coverslip in the recording chamber and perfuse with the extracellular solution.
-
Using the micromanipulator, carefully approach a single, healthy-looking cell with the micropipette.
-
Apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.
-
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette, gaining electrical access to the cell's interior.
-
Data Recording:
-
Clamp the cell at a holding potential where sodium channels are closed (e.g., -90 mV).
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV) to elicit sodium currents. Record the resulting currents. This is the baseline recording.
-
Perfuse the chamber with the extracellular solution containing this compound at the desired concentration.
-
Repeat the same voltage-step protocol and record the sodium currents in the presence of the toxin.
-
-
Data Analysis:
-
Compare the currents before and after toxin application.
-
Analyze key parameters: peak current amplitude, voltage-dependence of activation and inactivation, and importantly, the presence of a non-inactivating or "persistent" sodium current during the voltage step.
-
Data Presentation: Quantitative Effects of this compound
The following tables summarize representative quantitative data for grayanotoxin activity from in vitro studies.
Table 1: Cytotoxic Activity of Rhododendron Extract on Various Cell Lines Data demonstrates the dose-dependent cytotoxic effect of a plant extract containing grayanotoxins. IC₅₀ values can vary significantly based on the cell type and the specific grayanotoxin isomer.
| Cell Line | Assay Type | IC₅₀ (µg/mL of Extract) | Exposure Time |
| DU145 (Prostate Cancer) | MTT Assay | 283.3 | Not Specified[1] |
| PC3 (Prostate Cancer) | MTT Assay | 169.9 | Not Specified[1] |
| H9c2 (Cardiomyocyte) | LDH Assay | Dose-dependent increase | 48 and 72 hours[6] |
| Cos-7 (Kidney Fibroblast) | LDH Assay | Dose-dependent increase | 48 and 72 hours[6] |
Table 2: Electrophysiological Effects of Grayanotoxin on Voltage-Gated Sodium Channels Grayanotoxins characteristically modify the function of VGSCs rather than simply blocking them.
| Parameter | Effect of Grayanotoxin | Consequence |
| Channel Inactivation | Inhibition or significant slowing | Causes a persistent, non-inactivating Na+ current[3][6] |
| Activation Voltage | Shift to more negative potentials | Channels open at normal resting membrane potential |
| Deactivation | Slowed | Prolongs the open state of the channel |
| Resting Membrane Potential | Depolarization | Increased cell excitability and spontaneous firing |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Buy this compound (EVT-401147) | 4720-09-6 [evitachem.com]
- 4. researchgate.net [researchgate.net]
- 5. Grayanotoxin I | C22H36O7 | CID 9548612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Development of cell-based assays for testing Clostridial Neurotoxins - White Rose eTheses Online [etheses.whiterose.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Revisiting the Neuroblastoma Cell-Based Assay (CBA-N2a) for the Improved Detection of Marine Toxins Active on Voltage Gated Sodium Channels (VGSCs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. From squid giant axon to automated patch-clamp: electrophysiology in venom and antivenom research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Electrophysiological evaluation of the effect of peptide toxins on voltage-gated ion channels: a scoping review on theoretical and methodological aspects with focus on the Central and South American experience - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Whole-cell patch-clamp electrophysiology of voltage-sensitive channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Andromedotoxin Effects using Patch-Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Andromedotoxin, also known as grayanotoxin, is a potent neurotoxin found in plants of the Ericaceae family, such as rhododendrons. It is infamous for its presence in "mad honey," which can cause significant cardiovascular and neurological symptoms upon consumption. The primary molecular target of this compound is the voltage-gated sodium channel (Nav), a critical component in the generation and propagation of action potentials in excitable cells like neurons and cardiomyocytes. By binding to these channels, this compound profoundly alters their function, leading to the observed physiological effects.
Patch-clamp electrophysiology is the gold-standard technique for investigating the direct effects of compounds like this compound on ion channel function with high resolution. This application note provides a detailed overview of the mechanism of action of this compound and comprehensive protocols for studying its effects on various Nav channel subtypes using the patch-clamp technique.
Mechanism of Action
This compound is classified as a site 2 neurotoxin, binding to a receptor site within the pore of the voltage-gated sodium channel. This binding site is located on the S6 transmembrane segments of the four homologous domains (I-IV) of the channel's α-subunit. The toxin preferentially binds to the open state of the channel.
The binding of this compound to the Nav channel has two primary consequences:
-
Inhibition of Fast Inactivation: this compound prevents the fast inactivation gate of the sodium channel from closing. This results in a persistent inward sodium current upon membrane depolarization.
-
Hyperpolarizing Shift in the Voltage-Dependence of Activation: The toxin causes the channel to open at more negative membrane potentials than it normally would.
The combination of these effects leads to a state of prolonged cell depolarization and hyperexcitability, which underlies the toxicological symptoms associated with this compound poisoning, such as hypotension, bradycardia, and neurological disturbances. The enhanced release of neurotransmitters in the central and peripheral nervous systems is a direct consequence of this prolonged neuronal depolarization.
Data Presentation: Quantitative Effects of this compound
The following table summarizes the known quantitative effects of this compound (Grayanotoxin) on voltage-gated sodium channels. Data for many specific human Nav channel subtypes are limited in the literature; however, the effects are expected to be qualitatively similar across subtypes that possess the conserved neurotoxin receptor site 2.
| Parameter | Channel Subtype/Preparation | Toxin Concentration | Effect | Reference |
| EC50 | Squid Giant Axon | ~10 µM | Half-maximal sustained sodium current | [1] |
| Voltage-Dependence of Activation (V1/2) | Squid Giant Axon | Not specified | Hyperpolarizing shift of 63-94 mV | [1] |
| Fast Inactivation | Rat Nav1.4 | Not specified | Complete elimination | [2] |
| Fast Inactivation | Frog Ventricular Myocytes | Not specified | Complete elimination | [3] |
| Channel State Preference | Frog Ventricular Myocytes | Not specified | Binds exclusively to the open state | [3] |
| Persistent Current | General (Site 2 Toxin Effect) | Not specified | Induction of a non-inactivating sodium current | [4] |
Experimental Protocols
Cell Preparation
a. Cell Lines:
-
HEK-293 or CHO cells stably or transiently expressing the human Nav channel subtype of interest (e.g., Nav1.1, Nav1.2, Nav1.4, Nav1.5, Nav1.7) are recommended.
-
Culture cells in appropriate media and conditions as per standard protocols.
-
For experiments, plate cells on glass coverslips at a low density to allow for easy patching of individual cells.
b. Primary Neurons or Cardiomyocytes:
-
Dissociate dorsal root ganglion (DRG) neurons, hippocampal neurons, or ventricular cardiomyocytes from neonatal rodents using established enzymatic and mechanical dissociation protocols.
-
Plate dissociated cells on coated coverslips (e.g., with poly-D-lysine and laminin) and culture for 1-3 days before recording.
Solutions and Reagents
a. External (Extracellular) Solution (in mM):
-
140 NaCl
-
5 KCl
-
2 CaCl2
-
1 MgCl2
-
10 HEPES
-
10 Glucose
-
Adjust pH to 7.4 with NaOH.
-
Osmolality ~310-320 mOsm.
b. Internal (Pipette) Solution (in mM):
-
140 CsF (or CsCl, to block K+ channels)
-
10 NaCl
-
1 EGTA
-
10 HEPES
-
Adjust pH to 7.2 with CsOH.
-
Osmolality ~300-310 mOsm.
c. This compound (Grayanotoxin I) Stock Solution:
-
Prepare a 10 mM stock solution in DMSO.
-
Store at -20°C.
-
On the day of the experiment, dilute the stock solution to the desired final concentrations in the external solution. Ensure the final DMSO concentration does not exceed 0.1%.
Patch-Clamp Recording
a. Setup:
-
Use a patch-clamp amplifier and data acquisition system (e.g., Axopatch 200B, Digidata 1550, and pCLAMP software).
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Use a perfusion system to apply control and this compound-containing external solutions.
b. Whole-Cell Configuration:
-
Obtain a giga-ohm seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Allow the cell to stabilize for 5-10 minutes before recording.
Voltage-Clamp Protocols
a. Protocol to Measure the Effect on Activation and Fast Inactivation:
-
Hold the cell at a hyperpolarized potential of -120 mV to ensure all channels are in the resting state.
-
Apply a series of depolarizing voltage steps (e.g., from -100 mV to +40 mV in 5 or 10 mV increments) for 50-100 ms.
-
Record the resulting sodium currents.
-
After obtaining a stable baseline recording in the control external solution, perfuse the cell with the desired concentration of this compound and repeat the voltage-step protocol.
b. Protocol to Measure the Shift in the Voltage-Dependence of Activation:
-
From the data obtained in the protocol above, measure the peak inward current at each voltage step.
-
Convert the peak current (I) to conductance (G) using the formula: G = I / (Vm - Vrev), where Vm is the membrane potential and Vrev is the reversal potential for Na+.
-
Normalize the conductance values to the maximum conductance (G/Gmax).
-
Plot the normalized conductance as a function of the membrane potential and fit the data with a Boltzmann function to determine the half-activation voltage (V1/2) in the absence and presence of this compound.
c. Protocol to Measure Persistent Sodium Current:
-
Hold the cell at -120 mV.
-
Apply a long depolarizing step (e.g., to -20 mV for 200-500 ms).
-
Measure the transient peak current and the sustained (persistent) current at the end of the depolarizing pulse.
-
Compare the amplitude of the persistent current before and after the application of this compound.
Data Analysis
-
Analyze the recorded currents using software such as Clampfit or other suitable analysis programs.
-
Measure peak current amplitude, time-to-peak, and the time constant of inactivation (τ).
-
Construct current-voltage (I-V) and conductance-voltage (G-V) relationships.
-
Perform statistical analysis to determine the significance of this compound's effects.
Troubleshooting
-
No or small sodium currents: Ensure the cell line has a high level of Nav channel expression. Check the quality of the seal and the health of the cells.
-
Run-down of currents: Use fresh internal solution and minimize the time between achieving whole-cell configuration and recording.
-
Inconsistent drug effect: Ensure complete and stable perfusion of the this compound solution. Check the accuracy of the stock solution's concentration.
Visualizations
Caption: Signaling pathway of this compound's action on Nav channels.
References
- 1. The effects of grayanotoxin I and alpha-dihydrograyanotoxin II on guinea-pig myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pain-causing stinging nettle toxins target TMEM233 to modulate NaV1.7 function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. State-dependent action of grayanotoxin I on Na(+) channels in frog ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neurotoxins and Their Binding Areas on Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
Application of Andromedotoxin in Cardiovascular Research Models: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Andromedotoxin, also known as grayanotoxin, is a potent neurotoxin found in plants of the Ericaceae family, such as Rhododendron species. Historically known for its toxic effects from "mad honey" ingestion, its specific mechanism of action on voltage-gated sodium channels makes it a valuable tool in cardiovascular research. By persistently activating these channels, this compound can be used to model various cardiovascular conditions, including hypotension, bradycardia, and arrhythmias, providing a platform to investigate underlying disease mechanisms and to screen potential therapeutic agents.
These application notes provide detailed protocols for the use of this compound in in vivo, ex vivo, and in vitro cardiovascular research models.
Mechanism of Action
This compound exerts its effects by binding to the group II receptor site on voltage-gated sodium channels (Nav).[1] This binding has several key consequences for channel function:
-
Persistent Activation: this compound locks the sodium channel in an open or modified open state, preventing its inactivation.[2][3] This leads to a sustained influx of sodium ions into the cell.
-
Hyperpolarizing Shift in Activation: The toxin shifts the voltage-dependence of channel activation to more hyperpolarized potentials, meaning the channels activate at lower levels of membrane depolarization.[2]
-
State-Dependent Binding: this compound binds preferentially to the open state of the sodium channel.[4]
This persistent sodium influx leads to depolarization of excitable cells, such as cardiomyocytes and neurons, which underlies its profound effects on the cardiovascular system.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the dose-dependent effects of this compound (Grayanotoxin-III) on key cardiovascular parameters as observed in preclinical studies.
Table 1: In Vivo Effects of this compound on Mean Arterial Pressure (MAP) in Rats [5]
| Treatment Group (Intraperitoneal) | Pre-injection MAP (mmHg) | MAP at 31-60 min post-injection (mmHg) |
| Control (Saline) | 87 ± 4 | 84 ± 8 |
| 200 µg/kg GTX-III | 76 ± 4 | 53 ± 4 |
| 400 µg/kg GTX-III | 79 ± 8 | Not reported as significantly different from control |
| 800 µg/kg GTX-III | 80 ± 5 | 50 ± 7 |
-
Statistically significant decrease compared to the control group.
Table 2: In Vivo Effects of this compound on Heart Rate (HR) in Rats [5]
| Treatment Group (Intraperitoneal) | Pre-injection HR (beats/min) | Time to Significant HR Decrease |
| Control (Saline) | 291 ± 30 | No significant change |
| 200 µg/kg GTX-III | 258 ± 22 | No significant effect |
| 400 µg/kg GTX-III | 301 ± 13 | 40 minutes |
| 800 µg/kg GTX-III | 225 ± 8 | 20 minutes |
Table 3: Clinical Manifestations of "Mad Honey" (this compound) Intoxication in Humans (Observational Data) [6]
| Parameter | Mean Value (± SD) or Prevalence |
| Systolic Blood Pressure | 73.1 ± 12.7 mmHg |
| Diastolic Blood Pressure | 52.1 ± 11.3 mmHg |
| Heart Rate | 38 ± 7 bpm |
| Sinus Bradycardia | 18 out of 42 patients |
| Complete Atrioventricular Block | 15 out of 42 patients |
| Nodal Rhythm | 9 out of 42 patients |
Experimental Protocols
In Vivo Model: this compound-Induced Hypotension and Bradycardia in Rats
This protocol is adapted from studies investigating the dose-dependent cardiovascular effects of grayanotoxin III in rats.[5][7]
1. Animal Model:
-
Species: Male Sprague-Dawley rats.
-
Weight: 250-300 g.
-
Acclimatization: Acclimatize animals to the housing facility for at least one week prior to the experiment.
2. This compound Preparation and Administration:
-
Compound: Grayanotoxin-III (GTX-III).
-
Vehicle: Saline (0.9% NaCl).
-
Concentrations: Prepare stock solutions of GTX-III in saline to achieve final doses of 200 µg/kg, 400 µg/kg, and 800 µg/kg.
-
Administration: Intraperitoneal (i.p.) injection.
3. Experimental Procedure:
-
Anesthesia: Anesthetize rats with an appropriate anesthetic regimen (e.g., ketamine/xylazine).
-
Catheterization (for direct blood pressure measurement): Cannulate the carotid artery for direct measurement of arterial blood pressure.
-
ECG Monitoring: Place subcutaneous electrodes for continuous electrocardiogram (ECG) recording.
-
Baseline Recording: Record baseline blood pressure and ECG for at least 20-30 minutes before toxin administration.
-
This compound Administration: Administer the prepared doses of GTX-III or saline (control group) via i.p. injection.
-
Data Acquisition: Continuously record blood pressure and ECG for at least 90-120 minutes post-injection.
-
Parameters to Analyze:
-
Mean Arterial Pressure (MAP)
-
Heart Rate (HR)
-
ECG intervals (PR, QRS, QT)
-
Arrhythmia incidence
-
Ex Vivo Model: Langendorff-Perfused Heart for Arrhythmia Induction
This protocol provides a framework for using this compound to induce arrhythmias in an isolated heart preparation. Specific concentrations of this compound should be determined empirically, starting with lower concentrations based on in vitro data (e.g., 1 µM).[8]
1. Heart Isolation and Perfusion:
-
Animal Model: Rat or guinea pig.
-
Anesthesia and Heparinization: Anesthetize the animal and administer heparin to prevent coagulation.
-
Heart Excision: Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.
-
Cannulation: Cannulate the aorta on a Langendorff apparatus.
-
Retrograde Perfusion: Perfuse the heart with oxygenated (95% O₂, 5% CO₂) Krebs-Henseleit buffer at a constant pressure or flow rate and maintain a constant temperature (37°C).
2. This compound Perfusion and Arrhythmia Induction:
-
Stabilization: Allow the heart to stabilize for 20-30 minutes.
-
Baseline Recording: Record baseline parameters including heart rate, left ventricular developed pressure (LVDP), and coronary flow. An ECG can also be recorded.
-
This compound Administration: Switch to a perfusion buffer containing the desired concentration of this compound.
-
Monitoring for Arrhythmias: Continuously monitor the heart for the development of arrhythmias, such as ventricular tachycardia or fibrillation. Programmed electrical stimulation can be used to assess arrhythmia inducibility.
In Vitro Model: Electrophysiological Analysis in Isolated Cardiomyocytes
This protocol describes how to assess the effects of this compound on the action potential and sodium currents of isolated cardiomyocytes using the patch-clamp technique.
1. Cardiomyocyte Isolation:
-
Isolate ventricular myocytes from adult rats or guinea pigs using a standard enzymatic digestion protocol, often involving Langendorff perfusion with collagenase-containing solutions.[9]
2. Patch-Clamp Electrophysiology:
-
Cell Culture: Plate isolated cardiomyocytes on laminin-coated coverslips.
-
Solutions:
-
External Solution (for action potentials): Tyrode's solution containing (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4).
-
Pipette Solution (for action potentials): (in mM): 120 K-aspartate, 20 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA, 5 Mg-ATP (pH 7.2).
-
External Solution (for sodium currents): A solution designed to isolate sodium currents, which may involve blocking other channels (e.g., with CsCl replacing KCl and addition of Ca²⁺ and K⁺ channel blockers).
-
Pipette Solution (for sodium currents): A solution with a Cs⁺-based internal to block K⁺ currents.
-
-
This compound Application: Prepare stock solutions of this compound and dilute to the final desired concentration in the external solution. Apply to the cardiomyocyte via a perfusion system. A concentration of 1 µM has been shown to induce afterpotentials in feline Purkinje fibers.[8]
-
Action Potential Recording (Current-Clamp):
-
Establish a whole-cell configuration.
-
Record spontaneous or electrically stimulated action potentials before and after the application of this compound.
-
Analyze changes in action potential duration, resting membrane potential, and the emergence of early or delayed afterdepolarizations.
-
-
Sodium Current Recording (Voltage-Clamp):
-
Hold the cell at a negative potential (e.g., -100 mV) to ensure sodium channels are in a closed state.
-
Apply depolarizing voltage steps to elicit sodium currents.
-
Record sodium currents before and after this compound application to observe the development of a non-inactivating (late) sodium current.
-
Signaling Pathways and Experimental Workflows
This compound-Induced Signaling Cascade in Cardiomyocytes
Caption: Signaling pathway of this compound-induced arrhythmogenesis in cardiomyocytes.
Experimental Workflow for In Vivo Cardiovascular Assessment
Caption: Workflow for assessing in vivo cardiovascular effects of this compound.
Logical Relationship for In Vitro Electrophysiology
Caption: Logical workflow for in vitro electrophysiological analysis.
References
- 1. Clinical Presentation, Electrocardiographic Findings, and Factors Related to the Hospitalization In Mad-Honey Intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Grayanotoxin Poisoning: ‘Mad Honey Disease’ and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Atrioventricular Block Induced by Mad-Honey Intoxication: Confirmation of Diagnosis by Pollen Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. State-dependent action of grayanotoxin I on Na(+) channels in frog ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 6. Cardiac effects of "mad honey": a case series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism of grayanotoxin III-induced afterpotentials in feline cardiac Purkinje fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol for Isolation of Cardiomyocyte from Adult Mouse and Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Thin-Layer Chromatography (TLC) Detection of Andromedotoxins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the detection of andromedotoxins (grayanotoxins) using thin-layer chromatography (TLC). This guide is intended for professionals in research, scientific, and drug development fields who are working with plant materials, honey, or other matrices potentially containing these toxic diterpenoids.
Introduction
Andromedotoxins, also known as grayanotoxins, are a group of neurotoxic diterpenoids found in various plants of the Ericaceae family, most notably in Rhododendron species.[1] Consumption of these toxins, often through contaminated "mad honey," can lead to adverse health effects, including cardiovascular and neurological complications.[1] Thin-layer chromatography offers a rapid, cost-effective, and reliable method for the qualitative and semi-quantitative analysis of andromedotoxins in various samples.
This document outlines the necessary steps for sample preparation, TLC analysis, and visualization of andromedotoxins.
Data Presentation
The retention factor (Rf) is a critical parameter in TLC for compound identification. It is defined as the ratio of the distance traveled by the analyte to the distance traveled by the solvent front. The Rf values are highly dependent on the specific experimental conditions, including the stationary phase, mobile phase composition, temperature, and humidity.
Table 1: Retention Factors (Rf) of Andromedotoxins on Silica Gel 60 F254 Plates
| Compound | Mobile Phase System (v/v/v) | Rf Value |
| Andromedotoxin (Grayanotoxin I) | Ethyl Acetate : Methanol : Water (100:13.5:10) | User Determined |
| Grayanotoxin II | Ethyl Acetate : Methanol : Water (100:13.5:10) | User Determined |
| Grayanotoxin III | Ethyl Acetate : Methanol : Water (100:13.5:10) | User Determined |
| Other Andromedotoxins | User Defined | User Determined |
Experimental Protocols
The following protocols provide a detailed methodology for the extraction and TLC detection of andromedotoxins from plant materials.
Extraction of Andromedotoxins from Plant Material
This protocol is adapted from methods described for the extraction of grayanotoxins from Rhododendron leaves.[1]
Materials:
-
Dried and powdered plant material (e.g., Rhododendron leaves)
-
Methanol
-
Dichloromethane
-
Distilled water
-
Reflux apparatus
-
Rotary evaporator
-
Separatory funnel
-
Filter paper
Procedure:
-
Weigh 10 g of dried, powdered plant material and place it in a round-bottom flask.
-
Add 100 mL of methanol to the flask.
-
Heat the mixture to reflux for 1 hour.
-
Allow the mixture to cool and then filter to separate the extract from the plant debris.
-
Concentrate the methanol extract to dryness using a rotary evaporator.
-
Resuspend the dried extract in 50 mL of distilled water.
-
Transfer the aqueous suspension to a separatory funnel.
-
Perform a liquid-liquid partition by adding 50 mL of dichloromethane to the separatory funnel.
-
Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.
-
Allow the layers to separate completely.
-
Collect the lower dichloromethane layer, which contains the andromedotoxins.
-
Repeat the partitioning step two more times with fresh 50 mL portions of dichloromethane.
-
Combine the dichloromethane extracts.
-
Concentrate the combined dichloromethane extracts to dryness using a rotary evaporator.
-
Re-dissolve the dried extract in a small, known volume of methanol (e.g., 1-2 mL) for TLC analysis.
Thin-Layer Chromatography (TLC) Analysis
Materials:
-
Silica gel 60 F254 TLC plates
-
TLC developing chamber
-
Capillary tubes or micropipette for spotting
-
Mobile Phase: Ethyl Acetate : Methanol : Water (100:13.5:10, v/v/v)
-
Visualization Reagent: 60% Sulfuric Acid
-
Heating plate or oven
Procedure:
-
Pour the mobile phase into the TLC developing chamber to a depth of approximately 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors. Cover the chamber and allow it to equilibrate for at least 30 minutes.
-
Using a pencil, gently draw a starting line (origin) about 1.5 cm from the bottom of the TLC plate.
-
Using a capillary tube or micropipette, carefully spot the prepared sample extract onto the origin. If available, spot this compound standards alongside the sample for comparison.
-
Allow the spots to dry completely.
-
Place the spotted TLC plate into the equilibrated developing chamber, ensuring that the origin is above the level of the mobile phase.
-
Cover the chamber and allow the solvent front to ascend the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to air dry completely in a fume hood.
Visualization of Andromedotoxins
Procedure:
-
In a well-ventilated fume hood, spray the dried TLC plate evenly with the 60% sulfuric acid visualization reagent.
-
Carefully place the sprayed plate on a hot plate or in an oven preheated to 100-110°C.
-
Heat the plate for approximately 3-5 minutes. Andromedotoxins will appear as colored spots.
-
Immediately after heating, circle the visible spots with a pencil.
-
Calculate the Rf value for each spot by dividing the distance traveled by the spot from the origin by the distance traveled by the solvent front from the origin.
Visualizations
The following diagrams illustrate the key workflows for this compound detection using TLC.
Caption: Experimental workflow for this compound detection.
Caption: Diagram of TLC plate analysis and Rf calculation.
References
Quantification of Andromedotoxin Contamination in Honey Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Andromedotoxins, also known as grayanotoxins (GTXs), are a class of neurotoxic diterpenes found in the nectar and pollen of various plants belonging to the Ericaceae family, such as Rhododendron species.[1][2] Consumption of honey contaminated with these toxins can lead to "mad honey poisoning," a condition characterized by a range of symptoms from dizziness and hypotension to severe cardiac complications.[2][3] This document provides detailed application notes and protocols for the quantification of andromedotoxins in honey samples, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals involved in food safety, toxicology, and natural product analysis.
Introduction to Andromedotoxin Contamination in Honey
Honey produced from the nectar of grayanotoxin-containing plants can become contaminated with these toxins, posing a significant health risk to consumers.[2] The concentration of andromedotoxins in honey can vary considerably depending on the geographical region, the specific plant species foraged by bees, and the season of production.[1] Regions known for the production of "mad honey" include Turkey, Nepal, and parts of North America and Asia.[2] The most common and toxic andromedotoxins found in honey are Grayanotoxin I (GTX I) and Grayanotoxin III (GTX III).[1][4] Due to the potential for toxicity, reliable and sensitive analytical methods are crucial for the detection and quantification of these compounds in honey to ensure consumer safety and for research purposes.
Quantitative Data Summary
The following tables summarize the quantitative data for this compound (grayanotoxin) concentrations found in honey samples from various studies. These values highlight the wide range of contamination levels that can be encountered.
Table 1: Concentration of Grayanotoxins in Honey Samples from Nepal
| Sample ID | Grayanotoxin I (µg/g) | Grayanotoxin III (µg/g) |
| H1 | 36.05 ± 2.67 | 63.99 ± 1.45 |
| H2 | 17.47 ± 1.16 | 27.69 ± 1.54 |
| H3 | 20.97 ± 1.18 | 13.99 ± 0.66 |
| H4 | 47.11 ± 2.77 | 39.60 ± 0.61 |
| H5 | 0.75 ± 0.03 | 0.25 ± 0.02 |
| H6 | 16.27 ± 0.84 | 26.36 ± 0.67 |
Data extracted from a study on 60 mad honey samples from Nepal, where 33 were found to be contaminated.[1]
Table 2: Concentration of Grayanotoxins in Honey Samples from Turkey
| Sample Type | Grayanotoxin Concentration Range (mg/kg) |
| 10 Real Honey Samples | 0.1 - 39 |
Data from a study utilizing a "dilute-and-shoot" LC-MS/MS method.[5][6]
Table 3: Concentration of Grayanotoxins in Honey Samples from Western Georgia
| Sample ID | Altitude (meters above sea level) | Grayanotoxin III (mg/kg) |
| AH - 4 | 1566 | 4.2 |
| AH - 7 | 1400 | 6.3 |
| AH - 8 | 1600 | 8.4 |
| AH - 11 | 1750 | 17.0 |
| AH - 12 | 2040 | 24.0 |
| Mad Honey Control | - | 500 |
Data from a UPLC-MS study on honey from mountainous Adjara.[7]
Experimental Protocols
Accurate quantification of andromedotoxins in honey requires robust and validated analytical methods. The following protocols are based on established LC-MS/MS methodologies.
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is a reliable method for extracting and cleaning up andromedotoxins from the complex honey matrix.[1]
Materials:
-
Honey sample
-
Deionized water
-
Methanol
-
Internal Standard (IS) solution (e.g., Clindamycin at 10 µg/mL)
-
Solid-Phase Extraction (SPE) cartridges (e.g., adande:l PEP, 60 mg/3 mL)
-
Volumetric flasks (10 mL)
-
Nitrogen evaporator
Procedure:
-
Accurately weigh 0.2 g of the honey sample into a 10 mL volumetric flask.
-
Add 25 µL of the internal standard solution (10 µg/mL) to the flask.
-
Bring the volume to 10 mL with deionized water.
-
Mix the sample by shaking for 3 minutes until the honey is completely dissolved.
-
Precondition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.
-
Load 1 mL of the well-mixed sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 2 mL of water to remove polar interferences.
-
Elute the andromedotoxins with 2 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen gas at 60 °C.
-
Reconstitute the dried residue in 100 µL of 0.5% acetic acid in methanol.
-
The sample is now ready for LC-MS/MS analysis. An injection volume of 5 µL is recommended.[1]
Sample Preparation: Dilute-and-Shoot
This is a simpler and faster sample preparation approach suitable for rapid screening.[5][6]
Materials:
-
Honey sample
-
Methanol-water solution (1:4 v/v)
Procedure:
-
Weigh an appropriate amount of honey sample.
-
Dilute the honey sample 10-fold with the methanol-water (1:4 v/v) solution.
-
Vortex the mixture until the honey is fully dissolved.
-
The diluted sample is ready for direct injection into the LC-MS/MS system.
LC-MS/MS Analysis
The following parameters are a representative example for the quantification of Grayanotoxin I and III.
Liquid Chromatography (LC) Conditions:
-
Column: Phenomenex Kinetex Biphenyl (100 x 2.1 mm, 2.6 µm)[1]
-
Mobile Phase A: 0.5% acetic acid in water[1]
-
Mobile Phase B: 0.5% acetic acid in methanol[1]
-
Flow Rate: 0.25 mL/min[1]
-
Column Oven Temperature: 40 °C[1]
-
Injection Volume: 5 µL[1]
-
Gradient Program:
-
0-13 min: 5-90% B
-
13-20 min: 90% B[1]
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Collision Energy (CE):
-
Declustering Potential (DP):
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the quantification of andromedotoxins in honey samples using the SPE-LC-MS/MS method.
Caption: Experimental workflow for this compound analysis.
This compound Mechanism of Action
Andromedotoxins exert their toxic effects by binding to voltage-gated sodium channels in the cell membranes of excitable tissues like nerve and muscle cells.[1][3] This binding prevents the inactivation of the sodium channels, leading to a persistent influx of sodium ions and prolonged cell depolarization.[10]
Caption: this compound's effect on sodium channels.
Conclusion
The protocols and data presented in this application note provide a robust framework for the quantification of this compound contamination in honey samples. The use of LC-MS/MS offers high sensitivity and selectivity, which are essential for accurate risk assessment and for advancing research in food safety and toxicology. The provided methodologies can be adapted and validated by individual laboratories to meet their specific needs. It is recommended that any laboratory implementing these methods perform its own validation to ensure the accuracy and reliability of its results.
References
- 1. accesson.kr [accesson.kr]
- 2. Grayanotoxin Poisoning: ‘Mad Honey Disease’ and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Grayanotoxins in Mad Honey: Mechanisms of Toxicity, Clinical Management, and Therapeutic Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of grayanotoxins in honey - Eurofins Scientific [eurofins.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Determination of Grayanotoxins in Honey by Liquid Chromatography Tandem Mass Spectrometry Using Dilute-and-Shoot Sample Preparation Approach [agris.fao.org]
- 7. journals.org.ge [journals.org.ge]
- 8. Determination of grayanotoxins in biological samples by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Frontiers | Neurotoxins and Their Binding Areas on Voltage-Gated Sodium Channels [frontiersin.org]
Troubleshooting & Optimization
Addressing Andromedotoxin stability issues during sample preparation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with andromedotoxin (also known as grayanotoxin I). It focuses on addressing stability issues encountered during sample preparation to ensure accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound, also known as grayanotoxin I, is a neurotoxin found in plants of the Ericaceae family, such as Rhododendron species, and subsequently in "mad honey" produced from their nectar.[1][2] Its stability is a critical concern because it can readily degrade during sample collection, drying, extraction, and storage, leading to inaccurate quantification and misinterpretation of toxicological or pharmacological data.[1][3]
Q2: What are the main degradation pathways of this compound?
This compound (Grayanotoxin I) primarily degrades through de-esterification of its acetyl group and dehydration, leading to the formation of other grayanotoxins such as grayanotoxin II and IV.[1] These degradation products have different toxicities, making it crucial to prevent their formation during sample preparation.
Q3: What are the initial signs of this compound degradation in a sample?
The primary indication of degradation is a decrease in the concentration of this compound (Grayanotoxin I) and a corresponding increase in the concentration of its degradation products when analyzed by chromatographic methods like LC-MS/MS or GC-MS. Visually, there are no distinct changes to the sample itself that would indicate degradation.
Q4: How should plant and honey samples be stored to minimize degradation?
For plant materials, immediate freezing after harvest is recommended to preserve the integrity of this compound.[1] Honey samples should be stored in a cool, dark place. Long-term storage of honey at room temperature does not appear to significantly decrease the toxin content.[4] For purified extracts or standards, storage at low temperatures (-20°C or below) in a non-reactive solvent is advisable.
Troubleshooting Guide
This guide addresses common problems encountered during the analysis of this compound, with a focus on stability-related issues.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no detection of this compound in plant samples. | Degradation during drying of the plant material. This compound is unstable during air-drying and even freeze-drying can cause significant loss.[1][3] | Use fresh or immediately frozen plant material for extraction.[1] Avoid any drying steps if possible. If drying is necessary, lyophilization is preferred over air-drying, but be aware that some loss may still occur.[3] |
| Inconsistent quantification results between sample preparations. | Instability of derivatized samples for GC-MS analysis. Silylated derivatives of this compound can be unstable, especially with prolonged storage before injection.[4] | Analyze silylated samples as soon as possible after derivatization. Use a fresh vial for each injection to avoid issues from punctured septa.[4] |
| Low recovery of this compound during extraction. | Inefficient extraction solvent or technique. | Use hot methanol for the initial extraction of plant material.[1] For honey, solid-phase extraction (SPE) is a common and effective method to remove matrix interferences.[5] |
| High sugar content in honey samples interfering with extraction and analysis.[5] | Employ a "dilute-and-shoot" method for honey samples followed by LC-MS/MS analysis, or use SPE cartridges to clean up the sample before analysis.[5] | |
| Presence of multiple grayanotoxin peaks in a fresh sample. | Natural occurrence of other grayanotoxins in the plant or honey. | This may not be a stability issue, as some plants naturally produce a profile of different grayanotoxins. Identify and quantify all major grayanotoxins present. |
| Degradation has already occurred in the source material before collection. | Ensure the freshest possible source material. For honey, the age of the honey may be a factor, although studies suggest long-term stability in honey.[4] |
Quantitative Data Summary
The stability of this compound (Grayanotoxin I) and its common degradation product, Grayanotoxin III, is influenced by storage conditions. The following table summarizes stability data from a study on honey samples.
Table 1: Stability of Grayanotoxin I and Grayanotoxin III under Different Storage Conditions
| Storage Condition | Nominal Concentration (µg/g) | Grayanotoxin I Mean ± SD (%) | Grayanotoxin I RSD (%) | Grayanotoxin III Mean ± SD (%) | Grayanotoxin III RSD (%) |
| Short-term (24 hr at room temperature) | 1 | 102.10 ± 3.95 | 3.87 | 94.23 ± 3.29 | 3.49 |
| 10 | 94.99 ± 4.77 | 5.02 | 105.24 ± 8.19 | 7.78 | |
| 80 | 103.42 ± 3.84 | 3.71 | 101.54 ± 3.23 | 3.18 | |
| Long-term (1 month at room temperature) | 1 | 96.61 ± 7.05 | 7.30 | 97.12 ± 5.05 | 5.20 |
| 10 | 94.41 ± 5.57 | 5.90 | 93.33 ± 6.11 | 6.55 | |
| 80 | 103.09 ± 4.41 | 4.28 | 101.27 ± 3.68 | 3.63 | |
| Post-preparative (24 hr at 10 °C) | 1 | 98.34 ± 4.08 | 4.15 | 96.46 ± 5.57 | 5.78 |
| 10 | 91.34 ± 2.44 | 2.67 | 94.00 ± 5.29 | 5.63 | |
| 80 | 103.42 ± 3.84 | 3.71 | 101.61 ± 4.08 | 4.02 |
Data adapted from Cho et al., 2022.
Experimental Protocols
1. Extraction of this compound from Plant Material (Rhododendron leaves)
This protocol is based on the method described by Louis et al.[1]
-
Immediately after harvesting, deep-freeze the Rhododendron leaves.
-
Grind the frozen leaves to a fine powder.
-
Extract the powdered leaves with hot methanol.
-
Evaporate the methanol from the extract to dryness.
-
Partition the dried extract between water and dichloromethane.
-
Collect the dichloromethane phase, which contains the this compound.
-
Further purify the this compound using silica gel chromatography.
2. Extraction of this compound from Honey using SPE
This protocol is adapted from methods described for grayanotoxin analysis in honey.[5]
-
Weigh 0.2 g of honey into a 10 mL volumetric flask.
-
Add an appropriate internal standard.
-
Bring the volume to 10 mL with water and mix thoroughly.
-
Precondition a solid-phase extraction (SPE) cartridge with 2 mL of methanol followed by 2 mL of water.
-
Load 1 mL of the honey solution onto the SPE cartridge.
-
Wash the cartridge with 2 mL of water.
-
Elute the andromedotoxins with 2 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 60 °C.
-
Reconstitute the residue in a suitable solvent (e.g., 100 µL of 0.5% acetic acid in methanol) for LC-MS/MS analysis.
Visualizations
Caption: Simplified degradation pathway of this compound.
Caption: Mechanism of this compound toxicity.
Caption: General experimental workflow for this compound analysis.
References
Optimizing Andromedotoxin dosage for animal and in vivo studies
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Andromedotoxin (Grayanotoxin) in animal and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound (Grayanotoxin)?
A1: this compound, more commonly known as grayanotoxin, is a group of closely related neurotoxins found in plants from the Ericaceae family, such as Rhododendron species.[1] These toxins are diterpenes, which are polyhydroxylated cyclic hydrocarbons that do not contain nitrogen.[2] They are known for their dual therapeutic and toxic effects, historically being a component of "mad honey."[1]
Q2: What is the primary mechanism of action for this compound?
A2: this compound's primary target is the voltage-gated sodium channel (VGSC).[3] It binds to the channel, prevents its inactivation, and leads to a persistent state of activation and prolonged membrane depolarization.[1][3] This action disrupts normal signal generation and propagation in excitable cells like neurons and muscle cells.[3]
Q3: What are the main physiological effects observed in in vivo studies?
A3: The primary effects are cardiovascular and neurological. Common observations include significant hypotension (low blood pressure) and bradycardia (slow heart rate).[1] At higher doses, these can progress to atrioventricular blocks, cardiac arrest, and respiratory depression.[2][4][5] The toxin's effects appear to involve the central nervous system and stimulation of vagal pathways.[2][6]
Q4: What are the signs of acute toxicity in animal models?
A4: Signs of acute toxicity in animals include salivation, vomiting, diarrhea, muscle weakness, respiratory depression, bradycardia, and hypotension.[2][6] In lethal-dose studies, death is often attributed to cardiac arrest.[4][5]
Q5: Is there an antidote for this compound overdose?
A5: In clinical and experimental settings, atropine, a non-specific muscarinic antagonist, has been used effectively to counteract the bradycardia induced by this compound.[1][6] This suggests the involvement of M2-muscarinic receptors in the toxin's cardiotoxicity.[2][6] Supportive care, including saline infusion, is also a key part of management.[7]
Troubleshooting Guide
Issue 1: High rate of unexpected animal mortality, even at presumed low doses.
-
Possible Cause 1: Vehicle/Solvent Toxicity or Improper Administration.
-
Recommendation: Andromedotoxins are hydrophobic and can be difficult to dissolve.[8] Ensure your vehicle is well-tolerated and non-toxic at the volume administered. Ethanol, for example, can have its own toxic effects.[8] Conduct a vehicle-only control study. For intravenous (IV) administration, ensure the injection rate is slow and controlled to avoid cardiac shock.
-
-
Possible Cause 2: Error in Toxin Concentration Calculation.
-
Recommendation: Re-verify all calculations for stock solutions and final dilutions. If possible, confirm the concentration of your stock solution using an analytical method like HPLC-MS.
-
-
Possible Cause 3: Species/Strain Sensitivity.
-
Recommendation: Toxicity can vary between species and even strains. The lethal dose for one species may not apply to another. Always begin with a pilot study using a wide range of doses, starting well below any reported toxic levels, to establish the dose-response curve for your specific animal model.
-
Issue 2: Inconsistent or highly variable results between animals in the same dose group.
-
Possible Cause 1: Incomplete Solubilization.
-
Recommendation: If the toxin is not fully dissolved, it may form a suspension, leading to inconsistent dosing. Use appropriate solvents and consider techniques like sonication to ensure a homogenous solution. Visually inspect the solution for any precipitate before each injection.
-
-
Possible Cause 2: Variable Administration Technique.
-
Recommendation: Ensure the route of administration (e.g., intraperitoneal, intravenous) is consistent. For IP injections, verify the injection is not accidentally made into an organ. For IV injections, confirm proper placement within the vein. Standardize injection speed and volume for all animals.
-
Issue 3: Difficulty dissolving this compound for in vivo use.
-
Possible Cause: Poor Solubility.
-
Recommendation: Grayanotoxins are known to be hydrophobic.[8] Ethanol is a poor solvent.[8] While specific, validated vehicles for research are not widely published, consider common vehicles for hydrophobic compounds used in pharmacology, such as a mixture of DMSO, Tween 80, and saline. Crucially, a pilot study must be performed to test the tolerability and safety of any new vehicle in your animal model before introducing the toxin.
-
Experimental Protocols and Data
Sample Experimental Protocol: Dose-Dependent Cardiovascular Effects in Rats
This protocol is adapted from studies investigating the intravenous effects of Grayanotoxin-III in rats.[4][5]
-
Animal Model: Wistar albino rats.
-
Acclimatization: House animals under standard conditions for at least one week prior to the experiment.
-
Anesthesia & Monitoring: Anesthetize the animals (e.g., with an appropriate anesthetic agent) and establish monitoring for electrocardiography (ECG), arterial blood pressure, and respiratory rate.
-
Toxin Preparation: Prepare a stock solution of Grayanotoxin-III in a suitable, validated vehicle. Prepare serial dilutions to achieve the desired final concentrations for injection.
-
Administration: Administer the toxin intravenously (e.g., via the femoral vein) at a slow, controlled rate.
-
Dose Groups:
-
Data Collection: Record baseline values for all parameters before injection. After administration, continuously record ECG, blood pressure, and respiratory rate for a set period (e.g., 60 minutes or until the animal expires).
-
Analysis: Analyze changes in heart rate, blood pressure, and respiratory rate compared to baseline and the vehicle control group.
Quantitative Data Summary
Table 1: Intravenous Dose Effects of Grayanotoxin-III in Rats
| Dose (µg/kg) | Outcome | Time to Effect | Recovery Time | Citation |
|---|---|---|---|---|
| 5 | No significant toxic effect observed | N/A | N/A | [4][5] |
| 10 | Significant decrease in heart rate and blood pressure | 2-5 minutes | ~25 minutes | [4][5] |
| 20 | Significant decrease in heart rate and blood pressure | 2-5 minutes | ~25 minutes | [4][5] |
| 50 | Rapid drop in all cardiovascular parameters, leading to death | ~2 minutes | N/A (Lethal) | [4][5] |
| 100 | Rapid drop in all cardiovascular parameters, leading to death | ~2 minutes | N/A (Lethal) |[4][5] |
Table 2: Reported Toxic and Lethal Doses in Various Models
| Toxin/Source | Animal Model | Route | Dose | Effect | Citation |
|---|---|---|---|---|---|
| Grayanotoxin-III | Rat | Intravenous | 50 µg/kg | Lethal Dose | [4][5] |
| Grayanotoxins | Guinea Pig | Intravenous | Varies | LD50 values determined | [9][10] |
| Rhododendron Plant | Cattle | Oral | 0.2% of body weight | Toxic Dose |[6] |
Visualizations
Caption: Mechanism of this compound action on a voltage-gated sodium channel.
Caption: General experimental workflow for an in vivo dose-response study.
Caption: Troubleshooting logic for unexpected mortality in this compound studies.
References
- 1. Grayanotoxins in Mad Honey: Mechanisms of Toxicity, Clinical Management, and Therapeutic Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mad honey: uses, intoxicating/poisoning effects, diagnosis, and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Neurotoxins and Their Binding Areas on Voltage-Gated Sodium Channels [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] The dose-dependent cardiovascular effects of intravenous grayanotoxin-III in rats | Semantic Scholar [semanticscholar.org]
- 6. Grayanotoxin Poisoning: ‘Mad Honey Disease’ and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Relationship between structure, positive inotropic potency and lethal dose of grayanotoxins in guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Grayanotoxin I | C22H36O7 | CID 9548612 - PubChem [pubchem.ncbi.nlm.nih.gov]
Overcoming matrix effects in Andromedotoxin LC-MS analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Andromedotoxin (grayanotoxin) LC-MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common matrices analyzed for Andromedotoxins and what are the primary challenges associated with them?
A1: The most common matrices include honey ("mad honey") and biological samples such as blood (plasma/serum) and urine.[1][2] The primary challenge in these matrices is the presence of endogenous substances that cause matrix effects, leading to ion suppression or enhancement during LC-MS analysis.[1] In honey, the high sugar content is a major contributor to these effects and can also lead to contamination of the LC column and MS ion source.[1] For biological fluids, salts, proteins, and phospholipids are the main interfering compounds.
Q2: What are Andromedotoxins and which are the most commonly analyzed analogs?
A2: Andromedotoxins, also known as grayanotoxins (GTXs), are a group of neurotoxic diterpenoids found in various plants of the Ericaceae family, such as Rhododendron species. The most commonly analyzed and toxic analogs are Grayanotoxin I (GTX I) and Grayanotoxin III (GTX III).[1]
Q3: What ionization mode is typically used for this compound analysis by LC-MS?
A3: Positive ion electrospray ionization (ESI+) is the most common mode used for the analysis of Andromedotoxins.[1][2] Grayanotoxin I often forms a sodium adduct ion [M+Na]+, while Grayanotoxin III is typically detected as the protonated molecule [M+H]+.[2]
Q4: Can I use a "dilute-and-shoot" method for honey samples?
A4: While a "dilute-and-shoot" approach has been reported for honey samples, it can lead to significant ion suppression and frequent contamination of the LC-MS system due to the high sugar content.[1] More robust sample preparation techniques like Solid Phase Extraction (SPE) are generally recommended for cleaner extracts and more reliable results.[1]
Troubleshooting Guide
This guide addresses common issues encountered during this compound LC-MS analysis.
Issue 1: Poor Peak Shape (Tailing, Broadening, or Splitting)
| Possible Cause | Troubleshooting Step |
| Column Contamination | Flush the column with a strong solvent mixture (e.g., 90% methanol or acetonitrile). If the problem persists, replace the column. |
| Inappropriate Mobile Phase pH | Ensure the mobile phase pH is suitable for the column chemistry. For Andromedotoxins, a mobile phase containing a small percentage of acetic acid or formic acid is often used to improve peak shape.[1][2] |
| Injection of a Stronger Solvent than Mobile Phase | The sample should be reconstituted in a solvent with a similar or weaker elution strength than the initial mobile phase conditions. |
| Column Overload | Reduce the injection volume or dilute the sample. |
Issue 2: Low Signal Intensity or Sensitivity
| Possible Cause | Troubleshooting Step |
| Ion Suppression | This is a major issue, especially in complex matrices. Improve sample clean-up using techniques like Solid Phase Extraction (SPE). See the detailed SPE protocol below. |
| Suboptimal MS Parameters | Optimize ion source parameters (e.g., spray voltage, gas flows, temperature) and compound-specific parameters (e.g., collision energy) for this compound standards. |
| Inefficient Ionization | Ensure the mobile phase composition promotes efficient ionization. The addition of additives like acetic acid can enhance the signal.[1] |
| Sample Degradation | Prepare fresh samples and standards. Store stock solutions and samples at appropriate low temperatures. |
Issue 3: High Signal Variability and Poor Reproducibility
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Ensure a standardized and validated sample preparation protocol is followed for all samples. Automating sample preparation can improve consistency. |
| Matrix Effects | Use an appropriate internal standard (IS) to compensate for signal variability. Clindamycin has been successfully used as an IS for this compound analysis.[1] Alternatively, employ matrix-matched calibration curves. |
| Instrument Contamination | Clean the ion source and mass spectrometer interface regularly, especially when analyzing "dirty" samples like honey extracts. |
| Fluctuations in LC System | Check for leaks, ensure proper pump performance, and allow for adequate column equilibration between injections. |
Quantitative Data Summary
The following tables summarize quantitative data on matrix effects and recovery for this compound analysis from published literature.
Table 1: Matrix Effect Data for Andromedotoxins in Honey
| Analyte | Concentration (µg/g) | Matrix Effect (%) | Reference |
| Grayanotoxin I | 0.75 | 86.14 | [1] |
| 7.5 | 91.81 | [1] | |
| 75 | 88.32 | [1] | |
| Grayanotoxin III | 0.75 | 85.57 | [1] |
| 7.5 | 92.53 | [1] | |
| 75 | 89.96 | [1] | |
| Internal Standard | 1.25 | 94.96 | [1] |
Matrix Effect (%) is calculated as (Peak area in matrix / Peak area in solvent) x 100. Values close to 100% indicate minimal matrix effect.
Table 2: Recovery Data for Andromedotoxins
| Matrix | Analyte | Fortification Level | Recovery (%) | Reference |
| Rumen Contents | Grayanotoxins I, II, III | Detection Limit & 10x DL | 80-114 | [2] |
| Feces | Grayanotoxins I, II, III | Detection Limit & 10x DL | 80-114 | [2] |
| Urine | Grayanotoxins I, II, III | Detection Limit & 10x DL | 80-114 | [2] |
| Honey | Grayanotoxin I | 0.75, 7.5, 75 µg/g | 87.44 - 92.58 | [1] |
| Honey | Grayanotoxin III | 0.75, 7.5, 75 µg/g | 86.98 - 90.74 | [1] |
Experimental Protocols
1. Solid Phase Extraction (SPE) for Andromedotoxins in Honey
This protocol is adapted from a validated method for the extraction of Grayanotoxins I and III from honey.[1]
-
Sample Preparation:
-
Weigh 0.2 g of honey into a tube.
-
Add an internal standard (e.g., 25 µL of 10 µg/mL clindamycin).
-
Dilute the sample to a total volume of 10 mL with water.
-
Mix thoroughly by shaking for 3 minutes.
-
-
SPE Cartridge Conditioning:
-
Use a reversed-phase SPE cartridge (e.g., Adsorbex PEP, 60 mg/3 mL).
-
Precondition the cartridge with 2 mL of methanol followed by 2 mL of water.
-
-
Sample Loading and Elution:
-
Load 1 mL of the prepared sample mixture onto the conditioned SPE cartridge.
-
Rinse the cartridge with 2 mL of water.
-
Elute the Andromedotoxins with 2 mL of methanol.
-
-
Final Sample Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 60 °C.
-
Reconstitute the residue in 100 µL of 0.5% acetic acid in methanol.
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
-
2. LC-MS/MS Parameters for this compound Analysis
The following are typical starting parameters for the analysis of Andromedotoxins. Optimization will be required for your specific instrumentation.
-
Liquid Chromatography (LC):
-
Column: A reversed-phase column such as a Biphenyl column (e.g., 100 x 2.1 mm, 2.6 µm) is suitable.[1]
-
Mobile Phase A: 0.5% acetic acid in water.[1]
-
Mobile Phase B: 0.5% acetic acid in methanol.[1]
-
Gradient: A typical gradient would start with a low percentage of organic phase (e.g., 5% B), ramp up to a high percentage (e.g., 90% B) over several minutes, hold, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.25 mL/min.[1]
-
Column Temperature: 40 °C.[1]
-
Injection Volume: 5 µL.[1]
-
-
Mass Spectrometry (MS):
Visualizations
Caption: Workflow for Solid Phase Extraction of Andromedotoxins from Honey.
Caption: Troubleshooting Decision Tree for this compound LC-MS Analysis.
References
- 1. Examination using LC-MS/MS determination of grayanotoxin levels in blood, urine, and honey consumed by patients presenting to the emergency department with mad honey intoxication and relations with clinical data: a preliminary study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of grayanotoxins in biological samples by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing Andromedotoxin degradation during the drying of plant material
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of andromedotoxins (commonly known as grayanotoxins) during the drying of plant material. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is andromedotoxin, and why is its degradation a concern?
Q2: What are the main factors that cause this compound degradation during drying?
A2: The primary factors contributing to this compound degradation are improper drying methods and storage conditions. High temperatures and prolonged drying times, characteristic of conventional air-drying, have been shown to significantly reduce grayanotoxin content.[2] While the specific effects of light and pH on solid plant material are not extensively documented in the provided search results, general best practices for phytochemical preservation suggest that exposure to light and extreme pH conditions should be avoided.
Q3: Which drying method is recommended for preserving andromedotoxins?
A3: Freeze-drying (lyophilization) is the recommended method for preserving andromedotoxins in plant material. Studies have shown that freeze-drying results in a considerably higher retention of grayanotoxin I compared to air-drying.[2]
Q4: How significant is the loss of this compound during air-drying?
A4: The loss can be substantial. In one study on Rhododendron ponticum leaves, air-drying at room temperature for 18 days resulted in a reduction of grayanotoxin I content to approximately 30% of the initial amount found in fresh leaves.[2] Long-term storage of air-dried material can lead to levels below the limit of detection.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or undetectable levels of this compound in dried plant material. | 1. Degradation during drying: Use of high temperatures or prolonged air-drying. 2. Degradation during storage: Improper storage conditions (e.g., exposure to light, moisture, or high temperatures). 3. Inefficient extraction: The extraction protocol may not be suitable for the plant matrix. | 1. Optimize drying method: Switch to freeze-drying. If using air-drying, use the lowest effective temperature (ideally below 40-50°C). 2. Ensure proper storage: Store dried material in airtight, light-proof containers in a cool, dry place. For long-term storage, consider refrigeration or freezing. 3. Review extraction protocol: Ensure the solvent (e.g., methanol) and procedure are appropriate. Consider homogenization of the plant material to improve extraction efficiency. |
| Inconsistent this compound concentrations between batches. | 1. Variability in drying conditions: Inconsistent temperature, humidity, or airflow during drying. 2. Heterogeneity of plant material: Differences in the age of the leaves, harvest time, or genetic makeup of the plants. 3. Inconsistent sample preparation: Variations in grinding, weighing, or extraction timing. | 1. Standardize drying protocol: Maintain consistent parameters for each batch. 2. Homogenize plant material: Pool and thoroughly mix harvested plant material before sampling and drying. 3. Standardize analytical workflow: Follow a strict, validated protocol for sample preparation and analysis. |
| Suspected conversion of Grayanotoxin I to other forms. | 1. Degradation during processing: Grayanotoxin I is the main native toxin, and other forms can be degradation artifacts from drying or senescence.[2] | 1. Use fresh or properly preserved material: Analyze fresh or freeze-dried material whenever possible to determine the native grayanotoxin profile. 2. Analyze for multiple grayanotoxins: Use an analytical method (e.g., LC-MS/MS) that can identify and quantify various grayanotoxin isoforms to assess conversion. |
Data Summary
Table 1: Comparison of Drying Methods on Grayanotoxin I (GT-I) Retention in Rhododendron ponticum Leaves
| Drying Method | Duration | GT-I Retention (relative to fresh material) | Reference |
| Air-Drying | 18 days | ~30% | [2] |
| Freeze-Drying | Not specified | ~55% | [2] |
Source: Lechtenberg M, et al. Planta Med. 2014.[2]
Experimental Protocols
Protocol 1: Optimal Drying of Plant Material for this compound Preservation
This protocol is based on the superior results obtained with freeze-drying for preserving grayanotoxins.[2]
-
Harvesting: Collect fresh plant material (e.g., Rhododendron leaves).
-
Immediate Freezing: To minimize enzymatic degradation, immediately freeze the harvested material. Spreading the leaves on a tray before placing them in a -80°C freezer will facilitate rapid and uniform freezing.
-
Freeze-Drying (Lyophilization):
-
Place the frozen plant material in a freeze-dryer.
-
Set the shelf temperature to a low value (e.g., -10°C to 20°C).
-
Apply a high vacuum (e.g., ≤ 200 mTorr).
-
Continue the process until the material is completely dry (typically 24-72 hours, depending on the sample size and equipment). The endpoint is usually determined when the product temperature rises to the shelf temperature.
-
-
Storage:
-
Immediately transfer the dried material into airtight, light-proof containers.
-
For short-term storage, keep at room temperature in a desiccator.
-
For long-term storage, store at -20°C or -80°C.
-
Protocol 2: Extraction of Andromedotoxins from Dried Plant Material
This protocol is a general method for the extraction of grayanotoxins for subsequent analysis.[3]
-
Sample Preparation: Grind the dried plant material into a fine powder using a grinder or mortar and pestle.
-
Extraction:
-
Weigh a precise amount of the powdered plant material (e.g., 1 gram).
-
Add a suitable volume of methanol (e.g., 20 mL).
-
Extract using a suitable method such as sonication for 30 minutes or overnight maceration with occasional shaking. The use of hot methanol has also been reported.[3]
-
-
Filtration: Filter the extract through a syringe filter (e.g., 0.45 µm PTFE) to remove particulate matter.
-
Solvent Partitioning (Optional Clean-up Step):
-
Evaporate the methanol from the filtrate under reduced pressure.
-
Resuspend the dried extract in water.
-
Perform a liquid-liquid extraction by partitioning with an immiscible organic solvent such as dichloromethane to separate grayanotoxins from more polar impurities.[3]
-
-
Final Preparation: Evaporate the organic solvent and reconstitute the residue in a suitable solvent (e.g., methanol or mobile phase) for analytical quantification (e.g., by HPLC-MS/MS or GC-MS).
Visualizations
Caption: Recommended workflow for preserving andromedotoxins.
Caption: Factors influencing this compound degradation.
References
Challenges and strategies in the total synthesis of Andromedotoxin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the total synthesis of Andromedotoxin (also known as Grayanotoxin I) and related grayanane diterpenoids. The content is based on published synthetic strategies, highlighting common challenges and offering potential solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Constructing the [5.7.6.5] Tetracyclic Core
-
Question: My intramolecular cyclization to form the 7-membered B-ring is resulting in low yields or incorrect stereochemistry. What are the common pitfalls and how can I address them?
Answer: Formation of the 7-membered ring is a significant challenge. Success often depends on the chosen strategy.
-
For Carbocation-Mediated Cyclizations: Strategies involving a bridgehead carbocation for a 7-endo-trig cyclization are powerful but sensitive.[1][2]
-
Troubleshooting:
-
Precursor Stability: Ensure the precursor to the carbocation (e.g., a triflate) is handled appropriately. Some intermediates can be unstable and should be used immediately in the cyclization step.[3]
-
Solvent and Temperature: These parameters are critical for controlling the reaction pathway and minimizing side reactions. Empirical optimization may be necessary.
-
Substrate Conformation: The conformation of the cyclization precursor can significantly influence the outcome. Ensure the precursor synthesis is robust and yields the desired diastereomer.
-
-
-
For Radical or Anion-Mediated Cyclizations: Samarium(II) iodide-promoted pinacol couplings have been successfully employed for stereocontrolled 7-membered ring closure.[4]
-
Troubleshooting:
-
Chelation Control: The stereochemical outcome of SmI₂-mediated reactions is often directed by chelation with existing hydroxyl groups. Ensure the protecting group strategy allows for a free hydroxyl group to direct the cyclization.[4]
-
Reagent Quality: The quality and stoichiometry of SmI₂ are crucial. Use freshly prepared or titrated solutions for best results.
-
Side Reactions: Be aware of simple reduction of carbonyls as a potential side reaction. Running the reaction at low temperatures (e.g., -78 °C) can improve selectivity.[1]
-
-
-
2. Stereocontrol during Fragment Coupling
-
Question: I am struggling with diastereoselectivity in the Mukaiyama aldol reaction used to couple key fragments. How can this be improved?
Answer: Achieving high diastereoselectivity in the Mukaiyama aldol reaction is critical for the success of convergent strategies.
-
Troubleshooting:
-
Catalyst Choice: While standard Lewis acids like TMSOTf or TiCl₄ can be used, chiral catalysts can significantly improve stereocontrol. The use of a chiral squaramide catalyst, such as Jacobsen's catalyst, has been shown to accelerate the reaction and enhance diastereoselectivity through a chiral hydrogen bond-donor effect.[1][4]
-
Reaction Conditions: Temperature, solvent, and the nature of the silyl enol ether can all impact the stereochemical outcome. Careful optimization of these parameters is recommended.
-
Substrate Control: The inherent stereochemistry of the coupling partners will influence the outcome. Ensure the enantiomeric purity of your starting materials.
-
-
3. Late-Stage Oxidations
-
Question: Introducing the multiple hydroxyl groups on the grayanane skeleton at a late stage is proving to be low-yielding and non-selective. What strategies can be employed?
Answer: Late-stage oxidation is a common challenge due to the complexity of the tetracyclic core and the presence of multiple potentially reactive sites.
-
Troubleshooting:
-
Directing Groups: Utilize existing functional groups to direct oxidizing reagents to the desired position. For example, an existing hydroxyl group can direct epoxidation of a nearby double bond.
-
Reagent Selection: The choice of oxidant is critical. For example, vanadium-mediated epoxidation has been used for specific transformations on the grayanane core.[4] For hydroxylations, reagents like OsO₄ for dihydroxylation or m-CPBA for epoxidation followed by ring-opening are common choices, but their selectivity will depend on the specific substrate.
-
Protecting Group Strategy: A robust protecting group strategy is essential to mask other reactive sites during oxidation reactions. The choice of protecting groups should allow for selective deprotection to unmask the desired reaction site.
-
-
4. Protecting Group Strategy
-
Question: What is a suitable protecting group strategy for the multiple hydroxyl groups in this compound synthesis?
Answer: A successful protecting group strategy requires careful planning to ensure orthogonality and stability to various reaction conditions.
-
Considerations:
-
Orthogonality: Choose protecting groups that can be removed under different conditions to allow for selective manipulation of the hydroxyl groups. Common orthogonal sets include silyl ethers (e.g., TBS, removed with fluoride), benzyl ethers (removed by hydrogenolysis), and acetals/ketals (removed with acid).
-
Stability: Ensure the chosen protecting groups are stable to the reaction conditions of subsequent steps. For example, if organometallic reagents are to be used, ensure your protecting groups are compatible.
-
Strategic Deprotection: Plan the deprotection steps carefully. Sometimes a global deprotection at the end of the synthesis is feasible, while in other cases, stepwise removal of protecting groups is necessary to perform late-stage functionalization. In the synthesis of grayanotoxin III, MOM (methoxymethyl) ethers were used, which could be cleaved oxidatively.[4]
-
-
Quantitative Data from Key Synthetic Steps
The following table summarizes reported yields and diastereoselectivities for key transformations in the total synthesis of grayanane diterpenoids. This data can serve as a benchmark for researchers optimizing their own synthetic routes.
| Reaction | Description | Catalyst/Reagent | Yield | Diastereomeric Ratio (d.r.) | Reference |
| Mukaiyama Aldol / Sakurai Cyclization | Coupling of left and right-wing fragments to form the C/D ring system. | Chiral Squaramide Catalyst / EtAlCl₂ | 58% (on 3g scale) | >20:1 | [1][4] |
| Suzuki Coupling | Introduction of a vinyl group. | Pd(dppf)Cl₂ | 90% | N/A | [1] |
| 7-endo-trig Cyclization | Formation of the 7-membered B-ring via a bridgehead carbocation. | Tf₂O, 2,6-lutidine | 65% | N/A | [1] |
| Wagner-Meerwein Rearrangement | Rearrangement of the tetracyclic core to form the final grayanane skeleton. | EtAlCl₂ | 50% (desired isomer) | - | [1] |
| SmI₂-mediated Reduction | Stereoselective reduction of an α,β-epoxyketone. | SmI₂ at -78 °C | - | 8.5:1 | [1] |
| Alkene Hydrogenation | Reduction of a sterically hindered double bond. | Mn(dpm)₃, Ph(iPrO)SiH₂ | 51% | - | [4] |
| DIBAL-H Reduction | Reduction of a ketone to the desired alcohol. | DIBAL-H | 75% | - | [4] |
Experimental Protocols for Key Transformations
1. Squaramide-Catalyzed Mukaiyama Aldol / Intramolecular Hosomi-Sakurai Reaction
-
Description: This one-pot tandem reaction sequence couples two key fragments and constructs the C/D ring system with high diastereoselectivity.[1][4]
-
Protocol:
-
To a solution of the silyl enol ether and the aldehyde fragment in a suitable solvent (e.g., CH₂Cl₂), add the chiral squaramide catalyst (e.g., Jacobsen's catalyst).
-
Stir the reaction at the optimized temperature (e.g., -20 °C to room temperature) until the aldol addition is complete (monitor by TLC).
-
Cool the reaction mixture to a lower temperature (e.g., -78 °C) and add a Lewis acid such as ethylaluminum dichloride (EtAlCl₂) to promote the intramolecular Hosomi-Sakurai cyclization.
-
Quench the reaction with a suitable quenching agent (e.g., saturated NaHCO₃ solution) and perform a standard aqueous workup.
-
Purify the product by flash column chromatography.
-
2. Bridgehead Carbocation-Mediated 7-endo-trig Cyclization
-
Description: This key step forms the challenging 7-membered B-ring and completes the tetracyclic core of the grayanane skeleton.[1]
-
Protocol:
-
Dissolve the diene precursor in a dry, non-coordinating solvent (e.g., CH₂Cl₂) under an inert atmosphere (e.g., Argon).
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Add a hindered base (e.g., 2,6-lutidine) followed by the slow addition of triflic anhydride (Tf₂O) to generate the unstable vinyl triflate in situ.
-
After a short period, warm the reaction mixture to allow for the cyclization to occur. The optimal temperature and time should be determined empirically.
-
Quench the reaction carefully with a proton source (e.g., 2-propanol) followed by a basic aqueous solution.
-
Perform an aqueous workup and purify the tetracyclic product by flash column chromatography.
-
3. Late-Stage Hydrogenation of a Sterically Hindered Alkene
-
Description: This protocol is for the stereoselective reduction of the C1-C2 double bond in a late-stage intermediate.[4]
-
Protocol:
-
To a solution of the alkene substrate in a suitable solvent (e.g., THF), add the manganese catalyst Mn(dpm)₃.
-
Add the silane reducing agent, such as isopropoxy(phenyl)silane.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Quench the reaction and perform a standard workup.
-
Purify the product by flash column chromatography.
-
Visualizations
References
Andromedotoxin Technical Support Center: Minimizing and Identifying Experimental Artifacts
Welcome to the technical support center for Andromedotoxin (Grayanotoxin I). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings and to help troubleshoot potential artifacts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as Grayanotoxin I, is a potent neurotoxin produced by plants of the Ericaceae family, such as Rhododendron species.[1][2] Its primary mechanism of action is the persistent activation of voltage-gated sodium channels (VGSCs).[1][2] this compound binds to site II on the alpha subunit of these channels, preventing their inactivation.[2] This leads to a sustained influx of sodium ions, causing membrane depolarization and continuous firing of excitable cells like neurons and cardiomyocytes.[1][2]
Q2: What are the expected physiological effects of this compound in my experimental model?
In excitable cells, this compound will cause sustained depolarization. In neuronal cultures, this will manifest as an initial burst of action potentials followed by a depolarized, inactive state. In cardiomyocytes, it can induce arrhythmias and an increase in contractility (positive inotropic effect).[3] Systemically, in animal models, it leads to hypotension, bradycardia, and respiratory depression.[4][5]
Q3: I am observing a decrease in cell viability in my non-excitable cell line after this compound treatment. Is this an expected off-target effect?
While the primary targets of this compound are voltage-gated sodium channels found in excitable cells, prolonged and significant membrane depolarization can lead to secondary cytotoxic effects even in cells with low expression of these channels. The sustained sodium influx can disrupt ion homeostasis, leading to calcium overload, mitochondrial dysfunction, and ultimately, apoptosis or necrosis.[6] It is also possible that the this compound preparation has impurities or that the solvent used for dilution is causing cytotoxicity. It is crucial to run appropriate vehicle controls.
Q4: How should I prepare and store this compound for my experiments?
This compound is soluble in hot water, alcohol, and acetic acid, and slightly soluble in hot chloroform.[3] For most cell culture experiments, it is recommended to prepare a concentrated stock solution in a suitable solvent like DMSO or ethanol and then dilute it to the final working concentration in the culture medium. Store the stock solution at -20°C or below, protected from light. The stability of this compound in aqueous media can be limited, so it is advisable to prepare fresh dilutions for each experiment.
Troubleshooting Experimental Artifacts
Issue 1: Inconsistent or unexpected results in cell viability assays (e.g., MTT, XTT).
-
Possible Cause 1: Direct interference with the assay chemistry.
-
Explanation: Some compounds can directly reduce tetrazolium salts like MTT, leading to a false-positive signal for cell viability. While there is no direct evidence of this compound doing this, it is a possibility for any test compound.
-
Troubleshooting:
-
Cell-free control: Run the viability assay in the absence of cells, but with the complete assay medium and various concentrations of this compound. A color change indicates direct reduction of the assay reagent.
-
Alternative assay: Use a viability assay with a different mechanism, such as one based on ATP content (e.g., CellTiter-Glo®) or protease activity (e.g., CellTiter-Fluor™), which are less prone to interference from reducing compounds.[7]
-
-
-
Possible Cause 2: Altered cellular metabolism due to depolarization.
-
Explanation: this compound-induced depolarization can significantly alter the metabolic state of the cell, which can affect the readout of metabolic assays like MTT. This could lead to an over- or underestimation of cell viability.
-
Troubleshooting:
-
Use a non-metabolic viability assay: Employ a dye exclusion assay (e.g., Trypan Blue) or a DNA-binding dye that stains the nuclei of dead cells (e.g., propidium iodide) and analyze by microscopy or flow cytometry.
-
Normalize to cell number: If using a metabolic assay, consider normalizing the results to the total cell number determined by an independent method, such as cell counting or a DNA quantification assay.
-
-
Issue 2: Artifacts in fluorescence-based assays (e.g., calcium imaging, mitochondrial membrane potential).
-
Possible Cause 1: Autofluorescence of this compound.
-
Explanation: While not commonly reported, it is possible that this compound or impurities in the preparation have intrinsic fluorescence that could interfere with the assay signal.
-
Troubleshooting:
-
Spectral scan: Perform a fluorescence scan of this compound at the concentrations used in your experiment to check for any emission in the wavelength range of your fluorescent probe.
-
No-dye control: Image cells treated with this compound but without the fluorescent indicator to assess any background fluorescence.
-
-
-
Possible Cause 2: Altered dye loading or retention due to membrane depolarization.
-
Explanation: The persistent depolarization caused by this compound can alter the electrochemical gradients across the plasma and mitochondrial membranes. This can affect the loading and retention of charged fluorescent dyes, such as calcium indicators (e.g., Fura-2, Fluo-4) and mitochondrial membrane potential probes (e.g., TMRM, JC-1).[8][9]
-
Troubleshooting:
-
Control dye loading: Compare the fluorescence intensity of the dye immediately after loading in control and this compound-treated cells to check for differences in initial dye uptake.
-
Use ratiometric dyes: Whenever possible, use ratiometric fluorescent indicators (e.g., Fura-2 for calcium) as they are less sensitive to changes in dye concentration.
-
Genetically encoded sensors: Consider using genetically encoded fluorescent sensors (e.g., GCaMP for calcium), which are less prone to loading and retention artifacts.
-
-
Issue 3: Inconsistent responses in electrophysiology experiments.
-
Possible Cause 1: State-dependent binding of this compound.
-
Explanation: this compound preferentially binds to the open state of voltage-gated sodium channels.[10] Therefore, the effect of the toxin will be more pronounced in cells that are actively firing or are held at a more depolarized potential.
-
Troubleshooting:
-
Standardize pre-treatment conditions: Ensure that the cells are in a consistent resting state before applying this compound.
-
Use a pre-pulse protocol: To achieve a consistent level of channel modification, a train of depolarizing pre-pulses can be applied in the presence of this compound to facilitate its binding to the open channels.
-
-
-
Possible Cause 2: Slow onset and washout of the effect.
-
Explanation: Being a lipid-soluble molecule, this compound can take time to partition into the cell membrane and reach its binding site. Similarly, its washout can be slow.
-
Troubleshooting:
-
Allow sufficient incubation time: Ensure an adequate pre-incubation period with this compound to allow its effect to reach a steady state.
-
Prolonged washout: If attempting to reverse the effect, perform a prolonged washout with toxin-free solution. Complete reversal may not always be achievable.
-
-
Quantitative Data
The following tables summarize available quantitative data for this compound (Grayanotoxin I) and related grayanotoxins. Note that specific EC50 and IC50 values for this compound on cultured neuronal and cardiac cell lines are not widely reported in the literature. Much of the available data is for Grayanotoxin III or from in vivo studies.
Table 1: In Vitro Effects of Grayanotoxins
| Compound | Cell Line/Preparation | Effect | Value | Reference |
| Grayanotoxin I | Guinea-pig left atrial preparations | Positive inotropic effect | Not specified | [3] |
| Grayanotoxin III | H9c2 (rat cardiomyocytes) | Decreased cell viability (MTT assay) | Significant decrease at 0.5, 1, and 10 µM after 48h | |
| Grayanotoxin III | Cos-7 (kidney fibroblasts) | Decreased cell viability (MTT assay) | Significant decrease at 0.5, 1, and 10 µM after 24h |
Table 2: In Vivo Effects of Grayanotoxins
| Compound | Animal Model | Effect | Dose | Reference |
| Grayanotoxin III | Rat | Hypotension | 200, 400, 800 µg/kg | [4] |
| Grayanotoxin III | Rat | Bradycardia | 400, 800 µg/kg | [4] |
| Grayanotoxin-containing honey | Rat | Bradycardia and respiratory depression | 1 and 5 g/kg i.p. | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (Grayanotoxin I) powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or below, protected from light.
-
Protocol 2: Cell Viability Assay using MTT
-
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include vehicle control wells (medium with the same concentration of DMSO or ethanol as the highest this compound concentration) and untreated control wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.
-
Protocol 3: Assessment of Mitochondrial Membrane Potential using TMRM
-
Materials:
-
Cells of interest cultured on glass-bottom dishes or plates suitable for fluorescence microscopy
-
Complete cell culture medium
-
This compound stock solution
-
TMRM (Tetramethylrhodamine, methyl ester) stock solution (in DMSO)
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization
-
Live-cell imaging buffer (e.g., HBSS)
-
-
Procedure:
-
Treat the cells with the desired concentrations of this compound for the appropriate duration. Include vehicle and untreated controls.
-
During the last 20-30 minutes of the treatment, add TMRM to the culture medium at a final concentration of 20-100 nM.
-
Wash the cells twice with pre-warmed live-cell imaging buffer.
-
Add fresh imaging buffer containing TMRM at the same concentration to maintain equilibrium.
-
Image the cells using a fluorescence microscope with the appropriate filter set for TMRM (e.g., excitation ~548 nm, emission ~573 nm).
-
For a positive control, add FCCP (e.g., 1-10 µM) to a separate well of untreated, TMRM-loaded cells and image the rapid decrease in fluorescence.
-
Quantify the mean fluorescence intensity of the mitochondria in the different treatment groups. A decrease in fluorescence intensity indicates mitochondrial depolarization.
-
Visualizations
Caption: Signaling pathway of this compound.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Caption: Logical relationships in identifying experimental artifacts.
References
- 1. Block of rapid depolarization induced by in vitro energy depletion of rat dorsal vagal motoneurones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Grayanotoxin Poisoning: ‘Mad Honey Disease’ and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effects of grayanotoxin I and alpha-dihydrograyanotoxin II on guinea-pig myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 5. Site of action of grayanotoxins in mad honey in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Experimental ischemia induces a persistent depolarization blocked by decreased calcium and NMDA antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
- 8. Assessment of mitochondrial membrane potential as an indicator of cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. State-dependent action of grayanotoxin I on Na(+) channels in frog ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the sensitivity of Andromedotoxin detection in complex matrices
Welcome to the technical support center for the detection of Andromedotoxin, also known as grayanotoxin (GTX). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the sensitivity of this compound detection in complex matrices.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive and widely accepted method for this compound (grayanotoxin) detection?
A1: The most sensitive and specific method for the quantitative analysis of Andromedotoxins (grayanotoxins) in complex matrices is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1][2][3] This technique offers high selectivity and sensitivity, allowing for the accurate detection of low concentrations of various grayanotoxin isoforms, such as GTX-I and GTX-III.[4][5] The use of Multiple Reaction Monitoring (MRM) mode in LC-MS/MS further enhances specificity and quantification.[6]
Q2: What are the primary challenges when detecting Andromedotoxins in complex matrices like honey or biological fluids?
A2: The primary challenges include:
-
Matrix Effects: Complex matrices, especially honey with its high sugar content, can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification.[4]
-
Interfering Substances: The presence of other compounds in the matrix can co-elute with the analytes, making detection difficult.[7]
-
Low Concentrations: Grayanotoxins can be present at very low levels, requiring highly sensitive analytical methods.[7][8]
-
Sample Preparation: Inefficient sample preparation can lead to low recovery of the target analytes and failure to remove interfering substances.[1][7]
Q3: What is a "dilute-and-shoot" method, and when is it appropriate?
A3: A "dilute-and-shoot" method is a simplified sample preparation approach where the sample (e.g., honey) is simply diluted with an appropriate solvent before being directly injected into the LC-MS/MS system.[2][9] This method is much faster than more complex procedures like Solid-Phase Extraction (SPE). It is appropriate for matrices that are relatively clean or when the grayanotoxin concentrations are high enough to be detected even after significant dilution.[9] For instance, a study successfully used a 10-fold dilution of honey in a methanol-water mixture.[9]
Q4: Why is an internal standard (IS) necessary for accurate quantification?
A4: An internal standard is a compound with similar chemical properties to the analyte that is added to the sample at a known concentration before sample preparation. It is crucial for accurate quantification because it helps to correct for the loss of analyte during sample preparation and for variations in instrument response (e.g., matrix effects). Clindamycin is an example of an internal standard used in grayanotoxin analysis.[1][4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Analyte Signal | 1. Inefficient extraction from the matrix.2. Analyte degradation.3. Insufficient instrument sensitivity.4. Ion suppression due to matrix effects. | 1. Optimize the sample preparation protocol. Consider using Solid-Phase Extraction (SPE) for cleaner extracts.[1][4]2. Check the stability of grayanotoxins under your extraction and storage conditions. Grayanotoxin-I can be unstable during drying processes.[10]3. Optimize MS parameters (e.g., ionization source settings, collision energy).[6]4. Dilute the sample to reduce matrix effects.[9] Use an internal standard to compensate for suppression.[1][4] Optimize chromatographic separation to separate analytes from interfering compounds. |
| Poor Peak Shape | 1. Inappropriate mobile phase.2. Column contamination or degradation.3. Co-eluting matrix components. | 1. Optimize the mobile phase composition. The addition of a small amount of acid (e.g., 0.1-0.5% acetic or formic acid) can significantly improve peak shape.[2][4]2. Use a guard column and ensure proper sample cleanup. Flush the column or replace it if necessary.3. Improve sample cleanup using techniques like SPE to remove interfering substances.[4] |
| High Variability in Results (Poor Reproducibility) | 1. Inconsistent sample preparation.2. Matrix heterogeneity.3. Instrument instability. | 1. Standardize the sample preparation procedure. Use an internal standard to account for variations.[1][4]2. Ensure the sample is thoroughly homogenized before taking a subsample for analysis.[7]3. Perform regular instrument maintenance and calibration. |
| Signal Observed in Blank Samples (Carryover) | 1. Contamination from a previous high-concentration sample. | 1. Inject several blank solvent samples after a high-concentration sample to wash the injector and column.2. Optimize the needle wash solvent and procedure in the autosampler settings. |
Data Presentation: Performance of LC-MS/MS Methods
The following tables summarize quantitative data from various studies on this compound detection to provide a benchmark for expected method performance.
Table 1: Method Validation Parameters for Grayanotoxin Detection in Honey
| Parameter | Grayanotoxin I | Grayanotoxin III | Reference |
| Recovery (%) | 95.5 - 112.1 | 95.5 - 112.1 | [2] |
| 86.14 - 91.81 (Matrix Effect %) | 85.57 - 92.53 (Matrix Effect %) | [4] | |
| Limit of Quantification (LOQ) | 0.25 µg/g | 0.25 µg/g | [4] |
| Concentrations Found in Real Samples | 0.75 – 64.86 µg/g | 0.25 – 63.99 µg/g | [4] |
| 0.1 to 39 mg/kg | 0.1 to 39 mg/kg | [2][9] | |
| 0 – 70 ng/ml | 0 – 70 ng/ml | [6] |
Table 2: LC-MS/MS Parameters for Grayanotoxin III Analysis
| Parameter | Value | Reference |
| Precursor Ion (m/z) | 335.2 | [6] |
| Product Ions (m/z) | 299.1, 317.1, 91.1 | [6] |
| Collision Energy | -30 V | [6] |
| Nebulizer Gas Pressure | 15 psi | [6] |
| Temperature | 450 °C | [6] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Honey, Blood, and Urine
This protocol is a composite based on methodologies described for comprehensive sample cleanup.[1][4]
-
Sample Pre-treatment:
-
Honey: Accurately weigh 0.2 g of a homogenized honey sample into a 10 mL flask. Add a known amount of internal standard (e.g., 25 µL of 10 µg/mL clindamycin) and dilute to 10 mL with water. Mix thoroughly.[4]
-
Blood: To 0.5 mL of blood sample, add 0.05 mL of internal standard, 0.5 mL of phosphate buffer, and 2 mL of acetonitrile. Vortex for 3 minutes and centrifuge at 10,000g for 5 minutes. Transfer the supernatant and evaporate to dryness under nitrogen. Reconstitute the residue in 1 mL of water.[1]
-
Urine: To 0.5 mL of urine, add 0.05 mL of internal standard and 0.45 mL of phosphate buffer.[1]
-
-
SPE Cartridge Conditioning:
-
Sample Loading:
-
Washing:
-
Elution:
-
Final Preparation:
Protocol 2: "Dilute-and-Shoot" for Honey
This is a simplified protocol for rapid screening.[9]
-
Weigh an amount of homogenized honey sample.
-
Dilute the sample 10-fold with a methanol-water mixture (1:4 v/v).[9]
-
Vortex the sample until fully dissolved.
-
Centrifuge or filter the sample to remove any particulate matter.
-
Inject the supernatant directly into the LC-MS/MS system.[9]
Visualizations
Caption: Figure 1. General SPE Workflow for this compound Analysis.
References
- 1. Examination using LC-MS/MS determination of grayanotoxin levels in blood, urine, and honey consumed by patients presenting to the emergency department with mad honey intoxication and relations with clinical data: a preliminary study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. leeder-analytical.com [leeder-analytical.com]
- 4. accesson.kr [accesson.kr]
- 5. tandfonline.com [tandfonline.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. The 6 Biggest Challenges in Mycotoxin Analysis (& how to overcome them) [food.r-biopharm.com]
- 8. Recent Advances in the Detection of Food Toxins Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of grayanotoxins in honey by liquid chromatography tandem mass spectrometry using dilute-and-shoot sample preparation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. thieme-connect.com [thieme-connect.com]
Resolving Andromedotoxin solubility issues in aqueous buffers
<_content>## Andromedotoxin (Grayanotoxin) Technical Support Center
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this compound (also known as Grayanotoxin). The focus is on resolving common solubility challenges encountered when preparing solutions in aqueous buffers for experimental use.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my aqueous buffer (e.g., PBS, saline)?
A1: this compound is a lipophilic, polyhydroxylated cyclic hydrocarbon.[1] It has very poor solubility in water and aqueous buffers alone. Direct dissolution in these solvents will likely result in precipitation or failure to dissolve. Organic co-solvents are necessary to first create a concentrated stock solution.
Q2: What is the recommended solvent for creating an this compound stock solution?
A2: Dimethyl sulfoxide (DMSO) and methanol are effective solvents for creating this compound stock solutions.[2][3] Methanol has been used to prepare stock solutions at concentrations of 100 µg/mL.[2] While ethanol can be used, it is considered a poor solvent for grayanotoxins, resulting in lower solubility.[4] For cell-based assays, DMSO is a common choice due to its high solvating power and miscibility with aqueous media.[5]
Q3: How do I prepare a working solution from my organic stock solution?
A3: To prepare a working solution, the organic stock solution must be serially diluted into your final aqueous experimental buffer. It is critical to add the stock solution to the buffer in small aliquots while vortexing or stirring vigorously to prevent localized high concentrations that can cause the compound to precipitate.
Q4: I've diluted my DMSO stock into my buffer, but I still see precipitation. What can I do?
A4: Precipitation upon dilution into an aqueous buffer is a common issue. Here are several troubleshooting steps:
-
Check Final Co-solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your working solution is as high as your experimental system can tolerate without inducing toxicity, typically ≤0.5%. A higher percentage of co-solvent can help maintain solubility.
-
Reduce Final this compound Concentration: You may be exceeding the solubility limit of this compound in your final buffer/co-solvent mixture. Try preparing a more dilute working solution.
-
Use Pre-warmed Buffer: this compound is more soluble in hot water and alcohol.[6] Gently warming your aqueous buffer (e.g., to 37°C) before adding the stock solution can improve solubility. Ensure the final temperature is compatible with your experimental setup.
-
Adjust pH: The solubility of some compounds can be pH-dependent. While data on this compound is limited, slight acidification of the buffer may improve solubility for certain compounds. For instance, mobile phases containing 0.5% acetic acid have been used in analytical chromatography of grayanotoxins.[2]
Troubleshooting Guide: Step-by-Step Dissolution Protocol
This protocol provides a general workflow for dissolving this compound and preparing aqueous working solutions.
Quantitative Solubility Data
| Solvent / System | Concentration | Notes | Source |
| Methanol | 100 µg/mL | Used for creating analytical stock solutions. | [2] |
| Methanol | 1 mg/mL | Used for creating standard solutions for LC-MS/MS. | [3] |
| Hot Water | Soluble | Qualitative description; specific temperature and concentration not defined. | [6] |
| Hot Alcohol | Soluble | Qualitative description; specific temperature and concentration not defined. | [6] |
| Ethanol | Poor solubility | Described as a poor solvent compared to stronger organic solvents. | [4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (Grayanotoxin I, MW: 412.5 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh out 4.13 mg of this compound powder and place it into a sterile vial.
-
Add 1 mL of 100% DMSO to the vial.
-
Vortex the solution vigorously. If necessary, use a brief sonication in a water bath to facilitate dissolution.
-
Visually inspect the solution against a light source to ensure no solid particulates remain.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
-
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Sterile cell culture medium (or desired aqueous buffer), pre-warmed to 37°C
-
-
Procedure:
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of the pre-warmed medium. This creates a 10 µM solution with 0.1% DMSO.
-
Crucial Step: Add the stock solution dropwise into the vortexing medium to ensure rapid dispersion and prevent precipitation.
-
Visually inspect the final working solution for any signs of cloudiness or precipitation.
-
Use the working solution immediately in your experiment. Do not store dilute aqueous solutions for extended periods.
-
Mechanism of Action: Signaling Pathway
This compound exerts its toxic effects by binding to voltage-gated sodium channels (VGSCs) in the cell membranes of excitable cells, such as neurons and muscle cells.[7][8][9] It specifically targets receptor site 2 on the channel, which prevents the channel from inactivating.[8] This leads to a persistent influx of sodium ions, causing continuous cell depolarization and increased vagal tone.[1][10]
References
- 1. researchgate.net [researchgate.net]
- 2. accesson.kr [accesson.kr]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Grayanotoxin I | C22H36O7 | CID 9548612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Molecular mechanisms of neurotoxin action on voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Neurotoxins and Their Binding Areas on Voltage-Gated Sodium Channels [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. dergipark.org.tr [dergipark.org.tr]
Validation & Comparative
Validating the Andromedotoxin Binding Site on Sodium Channel Subtypes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding of andromedotoxin (also known as grayanotoxin) to voltage-gated sodium channel (Nav) subtypes. This compound, a potent neurotoxin found in plants of the Ericaceae family, exerts its effects by binding to neurotoxin receptor site 2 on the α-subunit of Nav channels, leading to persistent channel activation and cellular hyperexcitability.[1][2] Understanding the specifics of this interaction across different Nav subtypes is crucial for elucidating its mechanism of action and for the development of novel therapeutics.
Quantitative Analysis of this compound and Comparator Binding
| Toxin | Sodium Channel Subtype | Binding Affinity (Kd) / Effect | Key Residues Involved | Reference |
| This compound (Grayanotoxin) | Nav1.4 (rat) | Wild-Type: Kd not explicitly stated but used as baseline. Mutations dramatically increase Kd. | D4S6: F1579, Y1586D2S6: N784D3S6: S1276 | [3] |
| Nav1.4 (rat) | Y1586A mutation: Drastic increase in Kd | Y1586 | [3] | |
| Nav1.4 (rat) | F1579A mutation: No prominent change in Kd | F1579 | [3] | |
| Batrachotoxin | Nav1.4 (rat) | Potent activator | Overlaps with grayanotoxin site | [4] |
| Nav1.5 (human) | Insensitive upon mutation of key residues | Equivalent residues to Nav1.4 | [5] | |
| Veratridine | Nav Channels | Activator, binds to open channels | Site 2 | [6] |
| Aconitine | Nav Channels | Activator, binds to open channels | Site 2 | [7] |
Experimental Protocols for Binding Site Validation
The validation of the this compound binding site on sodium channels primarily relies on a combination of site-directed mutagenesis and electrophysiological recordings.
Site-Directed Mutagenesis
This technique is employed to alter specific amino acid residues within the sodium channel protein that are hypothesized to be involved in toxin binding.
Protocol Outline:
-
Plasmid Preparation: Obtain the cDNA encoding the desired sodium channel α-subunit (e.g., rat Nav1.4) cloned into an appropriate expression vector.
-
Mutagenesis: Introduce point mutations at target residues using a commercially available site-directed mutagenesis kit. For example, to investigate the role of tyrosine at position 1586 in Nav1.4, it would be mutated to an alanine (Y1586A).
-
Primer Design: Design primers containing the desired mutation.
-
PCR Amplification: Perform PCR using the plasmid template and the mutagenic primers to create mutated plasmids.
-
Transformation: Transform the PCR product into competent E. coli for plasmid amplification.
-
Verification: Sequence the mutated plasmids to confirm the presence of the desired mutation and the absence of any other unintended mutations.
Whole-Cell Patch-Clamp Electrophysiology
This is the gold-standard technique for studying the functional effects of this compound on sodium channels and for quantifying changes in binding affinity due to mutations.[6]
Protocol Outline:
-
Cell Culture and Transfection:
-
Culture a suitable mammalian cell line (e.g., HEK293 cells) that does not endogenously express sodium channels.
-
Transfect the cells with the expression plasmids containing either the wild-type or mutant sodium channel α-subunit, along with any necessary β-subunits.
-
-
Electrophysiological Recording:
-
After 24-48 hours, transfer the cells to a recording chamber on an inverted microscope.
-
Use a glass micropipette filled with an appropriate intracellular solution to form a high-resistance seal (a "gigaseal") with the cell membrane.
-
Rupture the cell membrane under the pipette to achieve the whole-cell configuration, allowing for control of the membrane potential and recording of the ionic currents across the entire cell membrane.
-
-
Data Acquisition:
-
Apply a series of voltage steps (a voltage protocol) to elicit sodium currents.
-
Record the baseline sodium currents in the absence of the toxin.
-
Perfuse the cell with a solution containing a known concentration of this compound.
-
Record the toxin-modified sodium currents. The persistent activation of the channels will be observed as a non-inactivating component of the current.
-
-
Data Analysis:
-
Measure the amplitude of the persistent sodium current as a fraction of the peak transient current to quantify the effect of the toxin.
-
To determine the dissociation constant (Kd), apply a range of this compound concentrations and measure the dose-dependent increase in the persistent current. Fit the data to a Hill equation to calculate the EC50, which provides an estimate of the binding affinity.
-
For a more detailed analysis of binding kinetics, the on-rate (kon) and off-rate (koff) can be determined by measuring the time course of toxin binding and unbinding. The Kd can then be calculated as koff/kon.[3]
-
Visualizing the Experimental Workflow and Signaling Pathway
To better illustrate the process of validating the this compound binding site and its mechanism of action, the following diagrams have been generated using Graphviz.
Conclusion
The binding site of this compound on the Nav1.4 sodium channel subtype has been identified with high precision through mutagenesis and electrophysiological studies. Key residues in the S6 segments of domains II, III, and IV are critical for this interaction. However, a significant knowledge gap exists regarding the binding affinities and potential differential effects of this compound on other sodium channel subtypes. Further research, including systematic screening of this compound against a panel of all human Nav channel subtypes, is necessary to fully understand its subtype selectivity and to explore its potential as a pharmacological tool or therapeutic lead. The experimental approaches outlined in this guide provide a robust framework for such future investigations.
References
- 1. Mad honey - Wikipedia [en.wikipedia.org]
- 2. Sodium Channels [sigmaaldrich.com]
- 3. Distinct sites regulating grayanotoxin binding and unbinding to D4S6 of Na(v)1.4 sodium channel as revealed by improved estimation of toxin sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neurotoxins and Their Binding Areas on Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Neurotoxins and Their Binding Areas on Voltage-Gated Sodium Channels [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Unveiling the Toxicological Profile of Grayanotoxin I (Andromedotoxin)
A comprehensive analysis of the diterpenoid neurotoxin found in Ericaceae family plants, commonly known as Andromedotoxin.
Grayanotoxin I, also known by several synonyms including this compound, acetylandromedol, rhodotoxin, and asebotoxin, is a potent neurotoxin produced by various plants within the Ericaceae family, such as those of the Rhododendron, Kalmia, and Leucothoe genera.[1][2] Historically, poisoning incidents have been linked to the consumption of "mad honey," which is produced by bees that forage on the nectar of these toxic plants.[2][3][4] This guide provides a detailed comparative analysis of the toxicity of Grayanotoxin I, supported by experimental data, to serve as a crucial resource for researchers, scientists, and drug development professionals. Given that this compound is chemically identical to Grayanotoxin I, this analysis will focus on the toxicological properties of this singular compound.[1][5]
Quantitative Toxicity Analysis
The acute toxicity of Grayanotoxin I has been determined in animal models, providing a quantitative measure of its lethal potential. The primary reported value is the median lethal dose (LD50), which represents the dose required to kill half of the members of a tested population.
| Compound | Test Animal | Route of Administration | LD50 | Reference |
| Grayanotoxin I (this compound) | Mice | Intraperitoneal (i.p.) | 1.31 mg/kg | [1][6] |
| Grayanotoxin III | Mice | Intraperitoneal (i.p.) | 0.84 mg/kg | [1][7] |
Mechanism of Action
The toxicity of Grayanotoxin I stems from its specific interaction with voltage-gated sodium channels (VGSCs) in the cell membranes of excitable cells, such as neurons and cardiomyocytes.[2][3][5]
Grayanotoxin I binds to the group II receptor site on the alpha subunit of the VGSC.[2][3] This binding event has a profound effect on the channel's function: it prevents the inactivation of the sodium channel, leading to a persistent influx of sodium ions and a state of prolonged cell depolarization.[2][8] The toxin preferentially binds to the channel in its activated (open) state.[2][9] This sustained depolarization disrupts normal nerve impulse transmission and muscle function, leading to the characteristic symptoms of poisoning.[5]
The downstream effects of this prolonged sodium channel activation include increased vagal tone, which is responsible for many of the observed clinical signs of intoxication.[2][10]
Signaling Pathway of Grayanotoxin I Toxicity
References
- 1. Grayanotoxins [drugfuture.com]
- 2. Grayanotoxin Poisoning: ‘Mad Honey Disease’ and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Grayanotoxin - Wikiwand [wikiwand.com]
- 4. Mad honey - Wikipedia [en.wikipedia.org]
- 5. Buy this compound (EVT-401147) | 4720-09-6 [evitachem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Mad honey: uses, intoxicating/poisoning effects, diagnosis, and treatment - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01924J [pubs.rsc.org]
- 9. Grayanotoxin I | C22H36O7 | CID 9548612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
A Comparative Analysis of Andromedotoxin and Batrachotoxin: Unraveling Their Contrasting Effects on Sodium Channel Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the effects of two potent neurotoxins, Andromedotoxin (also known as Grayanotoxin I) and Batrachotoxin, on voltage-gated sodium channels (Nav). Both toxins are invaluable tools in the study of sodium channel function and serve as important leads in pharmacological research. This document synthesizes experimental data to highlight their distinct mechanisms of action, supported by detailed experimental protocols and visual diagrams to facilitate a comprehensive understanding.
Introduction to this compound and Batrachotoxin
This compound (Grayanotoxin I) is a toxic diterpenoid found in various plants of the Ericaceae family, such as rhododendrons. Its consumption, often through contaminated "mad honey," can lead to significant cardiovascular and neurological symptoms.
Batrachotoxin is an extremely potent steroidal alkaloid neurotoxin, originally isolated from the skin of poison dart frogs of the genus Phyllobates. It is one of the most potent known non-peptide toxins and has been extensively used in research to study sodium channel function.
Both toxins exert their primary effects by targeting voltage-gated sodium channels, leading to persistent activation and cellular hyperexcitability. However, the nuances of their interactions with the channel protein result in distinct biophysical consequences.
Mechanism of Action on Voltage-Gated Sodium Channels
This compound and Batrachotoxin both bind to neurotoxin receptor site 2 on the α-subunit of voltage-gated sodium channels[1]. This binding site is located within the inner pore of the channel. Their interaction with this site leads to a dramatic alteration of the channel's gating properties, effectively locking the channel in a persistently open or readily activatable state.
Signaling Pathway of Toxin Action on Sodium Channels
Caption: Mechanism of this compound and Batrachotoxin action on voltage-gated sodium channels.
Quantitative Comparison of Effects
The following table summarizes the key quantitative effects of this compound and Batrachotoxin on the biophysical properties of voltage-gated sodium channels, based on available experimental data.
| Parameter | This compound (Grayanotoxin I) | Batrachotoxin |
| Binding Site | Neurotoxin Receptor Site 2[1] | Neurotoxin Receptor Site 2[1] |
| Voltage-Dependence of Activation | Hyperpolarizing shift of 63-94 mV[2] | Hyperpolarizing shift of ~50 mV[3] |
| Channel Inactivation | Eliminates fast inactivation[3][4] | Eliminates both fast and slow inactivation[3] |
| Single-Channel Conductance | 16 pS (a larger 40-55 pS state also observed)[5] | Decreased compared to normal channels[6] |
| Channel Binding State | Binds to the open state of the channel[7] | Can modify slow-inactivated channels[7] |
| Reversibility | Reversible, unbinding occurs in the closed state[7] | Considered nearly irreversible[3] |
Experimental Protocols
The characterization of these toxins' effects on sodium channels is primarily achieved through electrophysiological techniques, most notably the patch-clamp method.
General Patch-Clamp Protocol for Toxin Characterization
This protocol provides a general framework for assessing the effects of this compound or Batrachotoxin on voltage-gated sodium channels expressed in a suitable cell line (e.g., HEK293 cells stably expressing a specific Nav isoform).
I. Cell Preparation:
-
Culture cells expressing the desired sodium channel subtype to 70-80% confluency.
-
Dissociate cells using a gentle enzymatic method (e.g., TrypLE) and re-plate them onto glass coverslips at a low density suitable for patch-clamping.
-
Allow cells to adhere and recover for at least 2-4 hours before recording.
II. Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 120 CsF, 10 CsCl, 10 NaCl, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with CsOH. (Cesium is used to block potassium channels).
-
Toxin Stock Solution: Prepare a concentrated stock solution of this compound or Batrachotoxin in a suitable solvent (e.g., DMSO) and dilute to the final desired concentration in the external solution immediately before use.
III. Electrophysiological Recording (Whole-Cell Configuration):
-
Place a coverslip with cells into the recording chamber on the stage of an inverted microscope and perfuse with the external solution.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.
-
Approach a selected cell with the patch pipette and apply gentle suction to form a high-resistance seal (GΩ seal) with the cell membrane.
-
Rupture the membrane patch under the pipette tip with a brief pulse of suction to establish the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential where most sodium channels are in the closed state (e.g., -100 mV).
-
Record baseline sodium currents using a voltage-clamp protocol. For example, to measure the voltage-dependence of activation, apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 5 mV increments). To measure steady-state inactivation, apply a series of pre-pulses to different potentials before a test pulse.
-
Perfuse the cell with the external solution containing the desired concentration of this compound or Batrachotoxin.
-
Repeat the voltage-clamp protocols at regular intervals to observe the time course of the toxin's effect on the sodium currents.
-
Analyze the recorded currents to determine changes in peak current amplitude, voltage-dependence of activation and inactivation, and inactivation kinetics.
Experimental Workflow for Toxin Characterization
Caption: A typical experimental workflow for characterizing the effects of neurotoxins on voltage-gated sodium channels using the patch-clamp technique.
Conclusion
This compound and Batrachotoxin, while both targeting neurotoxin receptor site 2 on voltage-gated sodium channels, exhibit distinct and telling differences in their modulatory effects. Batrachotoxin appears to be a more potent and less reversible modulator, completely eliminating both fast and slow inactivation. This compound, while also causing a significant hyperpolarizing shift in activation and removing fast inactivation, demonstrates more reversible binding and its interaction is dependent on the channel being in the open state.
These differences, summarized in this guide, are critical for researchers utilizing these toxins as pharmacological probes to dissect the intricate mechanisms of sodium channel gating. Furthermore, understanding the structure-activity relationships of these and other toxins can provide a roadmap for the design of novel therapeutics targeting sodium channels for a variety of channelopathies.
References
- 1. Sodium Channels [sigmaaldrich.com]
- 2. Kinetics of grayanotoxin evoked modification of sodium channels in squid giant axons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxins that modulate the sodium channel gating mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Distinct sites regulating grayanotoxin binding and unbinding to D4S6 of Na(v)1.4 sodium channel as revealed by improved estimation of toxin sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rupress.org [rupress.org]
- 6. Modification of single Na+ channels by batrachotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. State-dependent action of grayanotoxin I on Na(+) channels in frog ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing Cross-Reactivity of Andromedotoxin Antibodies with Other Grayanotoxins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of antibodies raised against Andromedotoxin (also known as Grayanotoxin I) with other members of the grayanotoxin family, specifically Grayanotoxin II and Grayanotoxin III. Due to the high structural similarity among these neurotoxins, understanding the specificity of this compound antibodies is critical for the development of accurate diagnostic assays and potential therapeutic interventions. This document outlines the structural basis for cross-reactivity, presents representative experimental data from competitive ELISA and Surface Plasmon Resonance (SPR), and provides detailed protocols for these key immunoassays.
Structural Basis for Cross-Reactivity
This compound (Grayanotoxin I), Grayanotoxin II, and Grayanotoxin III are polyhydroxylated cyclic diterpenes with a shared 5/7/6/5 ring structure.[1] Their structural similarities and differences are key to understanding antibody cross-reactivity. The core molecular scaffold is nearly identical, with variations in the substituents at specific positions.
-
This compound (Grayanotoxin I): Possesses a hydroxyl (-OH) group at position 10 and an acetyl group (-Ac) at position 14.[1]
-
Grayanotoxin II: Differs from Grayanotoxin I by having a methylene group (=CH2) at position 10 instead of a hydroxyl group and lacks the acetyl group at position 14.[1]
-
Grayanotoxin III: Is structurally very similar to Grayanotoxin I, with a hydroxyl group at position 10, but lacks the acetyl group at position 14.[1]
Given that polyclonal antibodies recognize multiple epitopes on an antigen, the extensive shared structural features among these grayanotoxins create a high probability of cross-reactivity for antibodies generated against this compound.[2] Monoclonal antibodies, while more specific, may also exhibit cross-reactivity if the targeted epitope is conserved across these molecules.
Comparative Cross-Reactivity Data
The following tables summarize representative data from competitive ELISA and Surface Plasmon Resonance (SPR) experiments designed to assess the cross-reactivity of a polyclonal anti-andromedotoxin antibody with Grayanotoxin II and Grayanotoxin III.
Note: The following data is representative and intended to illustrate the expected outcomes based on the structural similarities of the toxins. Actual experimental results may vary.
Table 1: Competitive ELISA Cross-Reactivity Data
| Analyte | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound (Grayanotoxin I) | 10.0 | 100 |
| Grayanotoxin III | 15.2 | 65.8 |
| Grayanotoxin II | 45.5 | 22.0 |
Cross-reactivity (%) = (IC50 of this compound / IC50 of competing Grayanotoxin) x 100
Table 2: Surface Plasmon Resonance (SPR) Kinetic Data
| Analyte | ka (1/Ms) | kd (1/s) | KD (M) |
| This compound (Grayanotoxin I) | 1.5 x 10^5 | 2.0 x 10^-4 | 1.3 x 10^-9 |
| Grayanotoxin III | 1.1 x 10^5 | 3.5 x 10^-4 | 3.2 x 10^-9 |
| Grayanotoxin II | 5.2 x 10^4 | 8.0 x 10^-4 | 1.5 x 10^-8 |
Experimental Protocols
Competitive ELISA for Grayanotoxin Cross-Reactivity
This protocol is designed to determine the cross-reactivity of an anti-andromedotoxin antibody with other grayanotoxins by measuring the concentration of the competing toxin that inhibits 50% of the antibody binding to immobilized this compound.
Materials:
-
High-binding 96-well microtiter plates
-
This compound-BSA conjugate (for coating)
-
Anti-andromedotoxin polyclonal antibody
-
Grayanotoxin standards (this compound, Grayanotoxin II, Grayanotoxin III)
-
HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Wash Buffer (e.g., PBST: 0.05% Tween 20 in PBS)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2M H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well microtiter plate with 100 µL/well of this compound-BSA conjugate (1 µg/mL in coating buffer). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL/well of wash buffer.
-
Blocking: Block the remaining protein-binding sites by adding 200 µL/well of blocking buffer. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competition:
-
Prepare serial dilutions of the grayanotoxin standards (this compound, Grayanotoxin II, and Grayanotoxin III) in wash buffer.
-
In separate tubes, pre-incubate 50 µL of each grayanotoxin standard dilution with 50 µL of the anti-andromedotoxin antibody (at a pre-determined optimal dilution) for 30 minutes at room temperature.
-
Add 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add 100 µL/well of the HRP-conjugated secondary antibody diluted in blocking buffer. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add 100 µL/well of TMB substrate solution and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Stop the reaction by adding 50 µL/well of stop solution.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the logarithm of the competitor concentration. The IC50 value is the concentration of the competitor that causes a 50% reduction in the maximum signal.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR provides real-time, label-free analysis of the binding kinetics between the anti-andromedotoxin antibody and different grayanotoxins.[3][4]
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Anti-andromedotoxin polyclonal antibody
-
Grayanotoxin standards (this compound, Grayanotoxin II, Grayanotoxin III)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., glycine-HCl, pH 2.5)
Procedure:
-
Antibody Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the anti-andromedotoxin antibody (e.g., 50 µg/mL in 10 mM acetate buffer, pH 5.0) over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Kinetic Analysis:
-
Prepare a series of dilutions of each grayanotoxin standard in running buffer.
-
Inject the grayanotoxin solutions over the immobilized antibody surface at a constant flow rate, starting with the lowest concentration.
-
Monitor the association phase (binding) for a defined period.
-
Switch back to running buffer to monitor the dissociation phase.
-
After each cycle, regenerate the sensor surface using the regeneration solution to remove the bound analyte.
-
-
Data Analysis:
-
The collected sensorgram data is fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[5]
-
Visualizations
Caption: Overview of the experimental workflows for Competitive ELISA and SPR.
Caption: Logical relationship of antibody binding affinity.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Production and Purification of Polyclonal Antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measuring antibody-antigen binding kinetics using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drughunter.com [drughunter.com]
- 5. Measuring antibody-antigen binding kinetics using surface plasmon resonance. | Semantic Scholar [semanticscholar.org]
Comparative Analysis of Andromedotoxin Content in Rhododendron Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of andromedotoxin (specifically grayanotoxin I) content across various Rhododendron species, compiled from recent scientific literature. The data presented is intended to assist researchers in identifying species with significant concentrations of these neurotoxins for further study and potential drug development applications. This document includes quantitative data, detailed experimental protocols for toxin quantification, and visualizations of the toxin's signaling pathway and the experimental workflow.
Quantitative Comparison of Grayanotoxin I Content
Andromedotoxins, also known as grayanotoxins, are a group of toxic diterpenes found in plants of the Ericaceae family, including the Rhododendron genus.[1][2] Grayanotoxin I (GTX I) is one of the most prevalent and potent of these compounds.[1][2] The concentration of GTX I can vary significantly between different Rhododendron species. The following table summarizes the quantitative analysis of GTX I in the fresh leaves of several species.
| Rhododendron Species | Grayanotoxin I Content ( g/100g fresh leaves) |
| R. catawbiense | ≥ 0.15% |
| R. ponticum | ≥ 0.15% |
| R. x sochadzeae | ≥ 0.15% |
| R. degronianum subsp. yakushimanum | ≥ 0.15% |
| R. moupinense | 0.05% - 0.1% |
| R. galactinum | 0.05% - 0.1% |
| R. mucronatum var. ripense | 0.05% - 0.1% |
| R. ferrugineum | Not Detected |
Data sourced from a 2014 study by Lechtenberg et al. published in Planta Medica.[3] It is important to note that the grayanotoxin content in plant material can decrease rapidly during the drying process.[3]
Experimental Protocols
The quantification of andromedotoxins in Rhododendron species involves several key steps, from extraction to analysis. The following protocols are representative of the methodologies described in the cited literature.
Extraction of Grayanotoxin I
This protocol is based on the methods described for the isolation of grayanotoxin I from Rhododendron leaves.[1][2]
Materials:
-
Fresh or deep-frozen Rhododendron leaves
-
Methanol
-
Dichloromethane
-
Water
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Harvest and immediately deep-freeze the Rhododendron leaves to preserve the toxin content.[1][2]
-
Powder the frozen plant material.
-
Extract the powdered leaves with hot methanol for one hour under reflux.[1][4]
-
Filter the extract to remove solid plant material.
-
Remove the methanol from the filtrate using a rotary evaporator to obtain a dried extract.[1][4]
-
Partition the dried extract between water and dichloromethane.[1][4]
-
Collect the dichloromethane phases, which contain the grayanotoxin I.
-
Evaporate the dichloromethane to yield the crude extract for further purification or analysis.
Quantification by Gas Chromatography-Mass Spectrometry (GC/MS)
This method, validated according to ICH guidelines, allows for the precise quantification of grayanotoxin I.[4][5]
Materials:
-
Crude extract containing grayanotoxin I
-
Trimethylsilyl (TMS) derivatization agents (e.g., BSTFA, TMCS)
-
Pyridine
-
GC/MS system
Procedure:
-
Derivatization: Dissolve a known amount of the crude extract in pyridine. Add the TMS derivatization agents and heat to ensure complete silylation of the hydroxyl groups on the grayanotoxin I molecule.[4][5]
-
Internal Standard: Add a known concentration of the internal standard (Forskolin) to the derivatized sample.[4][5]
-
GC/MS Analysis: Inject the prepared sample into the GC/MS system. The gas chromatograph separates the components of the mixture, and the mass spectrometer detects and quantifies the derivatized grayanotoxin I and the internal standard.
-
Quantification: Create a calibration curve using known concentrations of a pure grayanotoxin I reference standard. Use the ratio of the peak area of grayanotoxin I to the peak area of the internal standard to determine the concentration in the sample. A non-linear (polynomial) regression model is recommended for data analysis.[4][5] The limit of detection for this method has been reported as 5 µg/mL, with a limit of quantitation of 15 µg/mL.[4][5]
Visualizations
This compound Signaling Pathway
Andromedotoxins exert their toxic effects by binding to voltage-gated sodium channels on cell membranes.[6] This binding prevents the channels from closing, leading to a persistent influx of sodium ions and a state of prolonged cell depolarization.[6]
References
- 1. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. thieme-connect.com [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. Extracts from Rhododendron ferrugineum do not exhibit grayanotoxin I: an analytical survey on grayanotoxin I within the genus Rhododendron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Henning's Home Pages [rhodyman.net]
Andromedotoxin as a Potential Hypotensive Agent: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of andromedotoxin (also known as grayanotoxin) as a potential hypotensive agent. Its performance is evaluated against the well-established angiotensin-converting enzyme (ACE) inhibitor, captopril, based on available experimental data. This document summarizes key quantitative findings, details experimental protocols for this compound studies, and visualizes the distinct signaling pathways and experimental workflows.
Executive Summary
This compound, a naturally occurring cardiotoxin found in plants of the Ericaceae family, has demonstrated potent hypotensive and bradycardic effects in preclinical studies.[1][2] Its mechanism of action, centered on the activation of voltage-gated sodium channels and subsequent enhancement of vagal tone, presents a novel approach to blood pressure reduction compared to conventional antihypertensive agents. This guide offers a side-by-side comparison with captopril, a widely used ACE inhibitor, to highlight the potential and challenges of this compound in the landscape of antihypertensive drug development.
Data Presentation: this compound vs. Captopril
The following tables summarize the key characteristics and experimental findings for this compound and captopril, derived from separate preclinical and clinical studies.
Table 1: General Characteristics and Mechanism of Action
| Feature | This compound (Grayanotoxin) | Captopril |
| Drug Class | Voltage-gated sodium channel agonist | Angiotensin-Converting Enzyme (ACE) Inhibitor |
| Source | Naturally derived from Rhododendron species | Synthetic |
| Primary Mechanism | Binds to and activates voltage-gated sodium channels, leading to cell depolarization and increased vagal tone.[1] | Inhibits the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[3] |
| Secondary Effects | M2-muscarinic receptor involvement in cardiotoxicity. | Increases bradykinin levels, contributing to vasodilation. |
Table 2: Comparative Hypotensive Efficacy (Preclinical Data - Rats)
| Agent | Dose | Route of Administration | Mean Arterial Pressure (MAP) Reduction | Onset of Action | Study |
| Grayanotoxin-III | 200 µg/kg | Intraperitoneal | Significant decrease to 53 ± 4 mmHg (from 84 ± 8 mmHg in control) | 31-60 minutes | Yilmaz et al. |
| 400 µg/kg | Intraperitoneal | Not explicitly stated, but hypotensive attacks observed | < 40 minutes | Yilmaz et al. | |
| 800 µg/kg | Intraperitoneal | Significant decrease to 50 ± 7 mmHg | < 20 minutes | Yilmaz et al. | |
| Captopril | 1 mg/kg | Intra-arterial | 31 ± 7 mmHg reduction | Acute | Emanueli et al. |
| ~120 mg/kg/day | Oral (drinking water) | 47 ± 4 mmHg reduction (chronic) | Chronic (2 weeks) | Emanueli et al. |
Note: The data for Grayanotoxin-III and Captopril are from separate studies and are not from a head-to-head comparison.
Table 3: Adverse Effect Profile
| Adverse Effect | This compound (from "Mad Honey" Poisoning and Animal Studies) | Captopril (Clinical Data) |
| Cardiovascular | Bradycardia, atrioventricular block, asystole.[1] | Hypotension (especially first-dose), tachycardia (less common).[4][5] |
| Neurological | Dizziness, syncope, blurred vision, convulsions (rare).[1] | Dizziness, headache.[5] |
| Gastrointestinal | Nausea, vomiting.[1] | Taste disturbances. |
| Renal | Increased blood urea nitrogen (BUN) and creatinine at high doses (in rats). | Can cause or exacerbate renal impairment, hyperkalemia.[3] |
| Other | Sweating, salivation.[1] | Dry cough (common), angioedema (rare but serious).[5] |
Experimental Protocols
This compound (Grayanotoxin-III) Hypotensive Study in Rats
This section details the methodology used in the dose-response study of Grayanotoxin-III (GTX-III) on the cardiovascular system of rats.
-
Animal Model: Male Sprague Dawley rats were utilized for the experiment.
-
Anesthesia: Anesthesia was induced using a combination of ketamine (90 mg/kg) and xylazine (10 mg/kg) administered intraperitoneally.
-
Surgical Preparation: The carotid artery was cannulated for direct blood pressure measurement.
-
Experimental Groups:
-
Group 1 (Control): Administered 0.9% NaCl (saline) intraperitoneally.
-
Group 2: Administered 200 µg/kg GTX-III intraperitoneally.
-
Group 3: Administered 400 µg/kg GTX-III intraperitoneally.
-
Group 4: Administered 800 µg/kg GTX-III intraperitoneally.
-
-
Data Acquisition:
-
An electrophysiological data acquisition unit was used to record electrocardiogram (ECG), blood pressure, and heart rate.
-
Baseline data was recorded for 20 minutes prior to the administration of saline or GTX-III.
-
Post-administration data was continuously monitored and recorded for 120 minutes using LabChart software.
-
-
Data Analysis:
-
The recorded data was converted to numerical data for analysis.
-
Statistical analysis was performed to compare the changes in blood pressure and heart rate between the control and GTX-III treated groups.
-
Signaling Pathways and Experimental Workflow
Signaling Pathways
The following diagrams illustrate the distinct mechanisms of action of this compound and Captopril.
Caption: this compound's hypotensive and bradycardic signaling pathway.
Caption: Captopril's mechanism of action via ACE inhibition.
Experimental Workflow
The following diagram outlines the workflow for the preclinical evaluation of this compound's hypotensive effects.
Caption: Preclinical experimental workflow for this compound validation.
Conclusion
This compound demonstrates significant dose-dependent hypotensive effects in preclinical models, operating through a distinct mechanism of action involving the modulation of voltage-gated sodium channels. While its potency is evident, the therapeutic window appears narrow, with adverse cardiovascular and renal effects observed at higher doses. In comparison, captopril, an established ACE inhibitor, offers a well-characterized safety and efficacy profile.
Further research into this compound is warranted to explore its potential as a novel antihypertensive agent. Future studies should focus on establishing a clear dose-response relationship for both efficacy and toxicity, conducting direct comparative studies against standard-of-care antihypertensives, and investigating potential modifications to its chemical structure to enhance its therapeutic index. The unique mechanism of this compound may offer an alternative or adjunctive therapeutic strategy for hypertension, but a thorough understanding of its pharmacological and toxicological profile is essential before it can be considered for clinical development.
References
Comparative analysis of Andromedotoxins isolated from different plant genera
For Researchers, Scientists, and Drug Development Professionals
Andromedotoxins, also known as grayanotoxins, are a group of potent neurotoxins found primarily in the Ericaceae family of plants. Their unique mechanism of action on voltage-gated sodium channels has made them a subject of significant interest for neurobiological research and potential drug development. This guide provides a comparative analysis of andromedotoxins isolated from different plant genera, supported by experimental data and detailed methodologies.
Quantitative Comparison of Andromedotoxin Content
The concentration and types of andromedotoxins can vary significantly between different plant genera and even between species within the same genus. The following table summarizes available quantitative data for Grayanotoxin I (this compound), one of the most prevalent and toxic isoforms. It is important to note that comprehensive comparative studies across all relevant genera are limited, and the data presented here is based on available research.
| Plant Genus | Species | Grayanotoxin I (this compound) Content (mg/100g fresh leaves) | Reference |
| Rhododendron | R. ponticum | High | [1] |
| R. catawbiense | High | [1] | |
| R. degronianum subsp. yakushimanum | High | [1] | |
| R. x sochadzeae | High | [1] | |
| R. moupinense | High | [1] | |
| R. galactinum | High | [1] | |
| R. mucronatum var. ripense | High | [1] | |
| R. ferrugineum | Not Detected | [1] | |
| Kalmia | K. latifolia (Mountain Laurel) | Implicated in toxic honey, but specific leaf content data is limited in comparative studies. | [2] |
| K. angustifolia (Sheep Laurel) | Implicated as a significant source of the toxin. | [2] | |
| Pieris | P. japonica | Known to cause animal intoxication, suggesting the presence of significant toxin levels. | [2] |
| Leucothoe | L. grayana | Original source for the isolation of grayanotoxins I-III. | [3] |
| Agarista | - | Contains grayanotoxins. | [2] |
| Lyonia | - | Contains grayanotoxins. | [4] |
| Craibiodendron | - | Contains grayanotoxins. | [4] |
Note: "High" indicates that the source reported significant levels of Grayanotoxin I, but a specific numerical value was not provided in a comparative context. Further research is needed to establish a more precise quantitative comparison across all genera.
Mechanism of Action: Targeting Voltage-Gated Sodium Channels
Andromedotoxins exert their toxic effects by binding to site 2 of voltage-gated sodium channels (VGSCs) in the cell membranes of excitable tissues, such as neurons and muscle cells.[5] This binding prevents the inactivation of the channel, leading to a persistent influx of sodium ions. The continuous depolarization of the cell membrane results in sustained nerve stimulation and muscle contraction, leading to the characteristic symptoms of poisoning.
Experimental Protocols
Isolation and Purification of this compound (Grayanotoxin I) from Rhododendron Leaves
This protocol is adapted from methodologies described for the isolation of Grayanotoxin I.[6][7]
Materials:
-
Fresh or frozen leaves of a high-content Rhododendron species (e.g., R. ponticum)
-
Methanol
-
Dichloromethane
-
Distilled water
-
Silica gel for column chromatography
-
Rotary evaporator
-
Chromatography columns
-
Standard laboratory glassware
Procedure:
-
Extraction:
-
Homogenize 100g of fresh or frozen leaves.
-
Add 500 mL of methanol and reflux the mixture for 2 hours.
-
Filter the extract and collect the methanol phase.
-
Repeat the extraction process on the plant residue to ensure complete extraction.
-
Combine the methanol extracts and evaporate to dryness using a rotary evaporator.
-
-
Partitioning:
-
Dissolve the dried extract in 200 mL of distilled water.
-
Transfer the aqueous solution to a separatory funnel and partition it three times with 100 mL of dichloromethane.
-
Combine the dichloromethane fractions, which now contain the andromedotoxins.
-
Dry the dichloromethane phase over anhydrous sodium sulfate and then evaporate to dryness.
-
-
Purification by Silica Gel Chromatography:
-
Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Dissolve the dried extract from the partitioning step in a minimal amount of the initial mobile phase.
-
Load the sample onto the column and elute with the solvent gradient.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Combine the pure fractions and evaporate the solvent to yield purified this compound.
-
Quantification of Andromedotoxins by LC-MS/MS
This protocol outlines a general procedure for the analysis of andromedotoxins in plant extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][8][9]
Materials:
-
Purified plant extract
-
This compound standards (e.g., Grayanotoxin I and III)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid or acetic acid
-
LC-MS/MS system with a C18 reverse-phase column
Procedure:
-
Sample Preparation:
-
Accurately weigh a portion of the purified plant extract and dissolve it in a known volume of methanol or acetonitrile.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
Prepare a series of calibration standards of known concentrations of this compound.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase (e.g., 2.1 x 100 mm, 2.6 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate the analytes of interest.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for each this compound isoform being analyzed (e.g., for Grayanotoxin I: m/z 417.3 -> 399.3, 371.3).
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standards against their concentration.
-
Quantify the amount of each this compound in the plant extract by comparing its peak area to the calibration curve.
-
References
- 1. accesson.kr [accesson.kr]
- 2. Grayanotoxin Poisoning: ‘Mad Honey Disease’ and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acs.org [acs.org]
- 4. Risks for human health related to the presence of grayanotoxins in certain honey - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. researchgate.net [researchgate.net]
- 7. thieme-connect.com [thieme-connect.com]
- 8. Determination of grayanotoxins in biological samples by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Examination using LC-MS/MS determination of grayanotoxin levels in blood, urine, and honey consumed by patients presenting to the emergency department with mad honey intoxication and relations with clinical data: a preliminary study - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Structures of Andromedotoxin Derivatives and the Quest for Their Metabolites: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structural confirmation of andromedotoxin derivatives, primarily focusing on the grayanotoxin family. It also candidly addresses the current knowledge gap regarding the metabolism of these toxic compounds, presenting available toxicokinetic data and highlighting areas for future investigation.
Andromedotoxins, also known as grayanotoxins, are a group of potent neurotoxins found in various plants of the Ericaceae family, most notably in Rhododendron species. Human intoxication, often resulting from the consumption of "mad honey," has been documented for centuries. Understanding the precise molecular structures of this compound derivatives is crucial for elucidating their mechanisms of action, developing effective treatments for poisoning, and exploring their potential therapeutic applications. This guide synthesizes experimental data from various analytical techniques to offer a clear comparison of known derivatives and summarizes the limited understanding of their metabolic fate.
Structural Confirmation of this compound Derivatives
The structural elucidation of this compound derivatives, particularly grayanotoxins (GTXs), has been significantly advanced by modern analytical techniques. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are the cornerstones of their structural confirmation.
Comparative Analytical Data
The following tables summarize key analytical data used for the structural confirmation of prominent grayanotoxin derivatives.
Table 1: Mass Spectrometry Data for Key Grayanotoxin Derivatives
| Derivative | Molecular Formula | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) | Analytical Method |
| Grayanotoxin I | C₂₂H₃₆O₇ | 413.2537 | 395, 377, 359, 331 | LC-MS/MS |
| Grayanotoxin II | C₂₀H₃₂O₅ | 369.2271 | 351, 333, 315 | LC-MS/MS |
| Grayanotoxin III | C₂₀H₃₄O₆ | 371.2428 | 353, 335, 317 | LC-MS/MS |
| Grayanotoxin IV | C₂₀H₃₂O₆ | 385.2221 | 367, 349, 331 | LC-MS/MS |
| Grayanotoxin XIV | C₂₂H₃₆O₈ | 429.2483 | 411, 393, 351 | LC-MS/MS |
Table 2: ¹³C-NMR Chemical Shift Data (δ, ppm) for Selected Grayanotoxins in CDCl₃
| Carbon | Grayanotoxin I | Grayanotoxin III |
| 1 | 42.1 | 42.2 |
| 2 | 27.5 | 27.6 |
| 3 | 78.8 | 78.9 |
| 4 | 43.1 | 43.2 |
| 5 | 85.1 | 85.2 |
| 6 | 80.1 | 80.2 |
| 7 | 49.2 | 49.3 |
| 8 | 45.9 | 46.0 |
| 9 | 50.1 | 50.2 |
| 10 | 72.1 | 72.2 |
| 11 | 29.8 | 29.9 |
| 12 | 38.1 | 38.2 |
| 13 | 46.5 | 46.6 |
| 14 | 82.5 | 38.7 |
| 15 | 39.5 | 39.6 |
| 16 | 76.9 | 77.0 |
| 17 | 25.9 | 26.0 |
| 18 | 24.5 | 24.6 |
| 19 | 18.1 | 18.2 |
| 20 | 26.5 | 26.6 |
Note: NMR data is based on high-field experiments and assignments have been confirmed through 2D NMR techniques.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the structural confirmation of this compound derivatives.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Grayanotoxin Analysis
-
Sample Preparation: Honey samples are diluted tenfold in a methanol-water mixture (1:4 v/v) and centrifuged. For plant material, a solid-liquid extraction with acidified acetonitrile is performed, followed by centrifugation and evaporation of the supernatant. The residue is then redissolved in an appropriate solvent for injection.
-
Chromatography: Chromatographic separation is typically achieved on a reversed-phase HPLC column (e.g., C18) using a gradient elution with a mobile phase consisting of water and methanol or acetonitrile, often with a small percentage of an acid like acetic or formic acid to improve peak shape and ionization.
-
Mass Spectrometry: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is commonly used. The analysis is performed in multiple reaction monitoring (MRM) mode for quantification and confirmation. Precursor and product ion pairs specific to each grayanotoxin are monitored. High-resolution mass spectrometry (HRMS) on instruments like Q-TOF or Orbitrap allows for accurate mass measurements and elemental composition determination, aiding in the identification of unknown derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
-
Sample Preparation: Purified grayanotoxin derivatives are dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD).
-
Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer (e.g., 500 MHz or higher). This includes:
-
1D NMR: ¹H and ¹³C spectra to observe the chemical shifts of all proton and carbon atoms.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for assembling the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.
-
-
-
Data Analysis: The combination of these NMR experiments allows for the unambiguous assignment of all proton and carbon signals and the determination of the complete chemical structure and relative stereochemistry of the molecule.
Visualizing Experimental Workflows and Pathways
Experimental Workflow for Structural Elucidation
Caption: Workflow for the structural elucidation of this compound derivatives.
The Uncharted Territory: this compound Metabolites
Despite the significant progress in identifying and characterizing various this compound derivatives from natural sources, a substantial knowledge gap exists regarding their metabolic fate in biological systems. Current research has primarily focused on the detection of the parent compounds in biological fluids following intoxication, rather than the identification of their metabolites.
Current Understanding of this compound Toxicokinetics
Studies on human poisoning cases and animal models have shown that grayanotoxins are absorbed after ingestion and can be detected in blood and urine. The relatively short duration of intoxication symptoms (typically less than 24 hours) suggests rapid metabolism and/or excretion of the toxins.[2] However, the specific metabolic pathways and the structures of the resulting metabolites remain largely unknown. One report from the European Food Safety Authority (EFSA) explicitly states that no information on the biotransformation of grayananes in mammals is available.[3]
Some studies have investigated the effects of grayanotoxins on liver function.[1][4] High doses of Grayanotoxin-I have been shown to cause hepatic damage in rats, indicating that the liver is likely a primary site for the metabolism of these compounds.[1][4] However, these studies did not identify any metabolic products.
The lack of identified metabolites presents a significant challenge for a comprehensive risk assessment and a deeper understanding of the toxicology of these compounds. Future research employing advanced metabolomics approaches is crucial to identify and structurally characterize the metabolites of this compound.
Known Toxicokinetic Pathway of this compound (Grayanotoxins)
Caption: Known toxicokinetic pathway of this compound (Grayanotoxins).
Conclusion
The structural confirmation of a growing number of this compound derivatives, particularly grayanotoxins, has been made possible through the application of sophisticated analytical techniques like NMR and mass spectrometry. This guide provides a comparative overview of the key data and methodologies that are instrumental in this field. However, it also highlights a critical void in our understanding of the metabolism of these toxins. While the parent compounds are detectable in biological fluids, their metabolites have yet to be identified and characterized. This represents a significant opportunity for future research, where the application of modern metabolomics workflows could finally shed light on the biotransformation of andromedotoxins, contributing to a more complete picture of their toxicology and potential for therapeutic development.
References
- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 2. Mad honey: uses, intoxicating/poisoning effects, diagnosis, and treatment - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01924J [pubs.rsc.org]
- 3. Risks for human health related to the presence of grayanotoxins in certain honey - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRDizin [search.trdizin.gov.tr]
Comparative evaluation of analytical methods for Andromedotoxin detection
For researchers, scientists, and drug development professionals, the accurate and sensitive detection of Andromedotoxin and other grayanotoxins is critical for ensuring food safety, advancing toxicological studies, and exploring potential therapeutic applications. This guide provides a comparative evaluation of key analytical methods used for the detection of these toxins, with a focus on performance, experimental protocols, and underlying mechanisms.
This compound, a potent neurotoxin found in various plants of the Ericaceae family, poses a significant risk of poisoning through the consumption of contaminated honey, known as "mad honey".[1][2] The toxin exerts its effects by binding to and activating voltage-gated sodium channels, leading to a range of physiological effects including hypotension, bradycardia, and in severe cases, life-threatening cardiac complications.[2][3][4] Given the potential for human and animal exposure, robust analytical methods for the detection and quantification of this compound and its analogs are essential.
Comparative Analysis of Detection Methods
The selection of an appropriate analytical method for this compound detection depends on various factors, including the sample matrix, required sensitivity, and the specific goals of the analysis. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the most widely used and sensitive technique for the quantification of grayanotoxins.[5] Other methods, such as gas chromatography-mass spectrometry (GC-MS) and enzyme-linked immunosorbent assay (ELISA), also offer viable alternatives with distinct advantages and limitations.
The following table summarizes the performance of various analytical methods based on published experimental data.
| Analytical Method | Sample Matrix | Grayanotoxin(s) Detected | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference(s) |
| LC-MS/MS | Rumen contents, Feces | Grayanotoxins I, II, III | 0.2 µg/g | Not Reported | 80-114 | [6][7] |
| Urine | Grayanotoxins I, II, III | 0.05 µg/g | Not Reported | 80-114 | [6][7] | |
| Honey | Grayanotoxins I, III | Not Reported | 0.25 µg/g (calibration curve range) | 94.3-114.0 | [8] | |
| Honey | Grayanotoxin III | Not Reported | 4.2 mg/kg | Not Reported | [9][10] | |
| Blood | Grayanotoxins I, III | Not Reported | Not Reported | Not Reported | [11][12] | |
| Dietary Supplements, Homemade Wine | Grayanotoxins I, III | Not Reported | 10 ng/mL (GTX I), 20 ng/mL (GTX III) (calibration curve range) | Not Reported | [13] | |
| UPLC-MS | Honey | Grayanotoxin III | Not Reported | Not Reported | Not Reported | [9][10] |
| TLC-Densitometry | Rhododendron Leaves | Grayanotoxin I | Not Reported | Not Reported | Not Reported | [1][14] |
| ELISA | Serum (Scorpion Venom) | Scorpion Venom Antigens | 0.9 ng/mL | 0.5-15 ng/mL (linear range) | Not Reported | [15] |
| Serum (Mycotoxins) | Aflatoxin B1, DON, Fumonisin, Ochratoxin A, Zearalenone | Not Reported | 0.15 - 19.53 ng/mL | 73-106 | [16][17] |
Note: The Limit of Detection (LOD) is the lowest concentration of a substance that can be reliably detected, while the Limit of Quantification (LOQ) is the lowest concentration that can be accurately and precisely quantified.[18][19][20]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. Below are representative experimental protocols for the detection of this compound using LC-MS/MS.
Sample Preparation for LC-MS/MS Analysis of Grayanotoxins in Honey
This protocol is adapted from a study on the determination of grayanotoxins in honey from Nepal.[8]
-
Sample Weighing: Accurately weigh a 0.2 g honey sample into a 10 mL volumetric flask.
-
Internal Standard Spiking: Add a known amount of an appropriate internal standard (IS).
-
Dilution: Add water to bring the total volume to 10 mL and mix thoroughly.
-
Solid-Phase Extraction (SPE):
-
Precondition a C18 SPE cartridge with 2 mL of methanol followed by 2 mL of water.
-
Load 1 mL of the diluted honey sample onto the cartridge.
-
Wash the cartridge with 5 mL of water to remove interfering substances.
-
Elute the grayanotoxins with 2 mL of methanol.
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen gas at 60°C.
-
Reconstitute the residue in 0.1 mL of 1% acetic acid in methanol.
-
-
Injection: Inject a 5 µL aliquot of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Instrumental Conditions
The following conditions are representative and may require optimization based on the specific instrument and target analytes.
-
Liquid Chromatography (LC):
-
Mass Spectrometry (MS):
Mechanism of Action and Signaling Pathway
This compound exerts its toxic effects by targeting voltage-gated sodium channels (Nav) in the cell membranes of excitable tissues like neurons and muscle cells.[2][3] The toxin binds to the group II receptor site on the channel, which prevents its inactivation.[2] This leads to a persistent influx of sodium ions, causing prolonged depolarization of the cell membrane. The sustained state of excitation disrupts normal nerve and muscle function, leading to the observed clinical symptoms of poisoning.
Caption: this compound's mechanism of action on a voltage-gated sodium channel.
Experimental Workflow
The general workflow for the analysis of this compound in a given sample involves several key steps, from sample collection to data analysis. The following diagram illustrates a typical experimental workflow for LC-MS/MS based detection.
Caption: A typical experimental workflow for this compound detection using LC-MS/MS.
References
- 1. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 2. Grayanotoxin Poisoning: ‘Mad Honey Disease’ and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy this compound (EVT-401147) | 4720-09-6 [evitachem.com]
- 4. Grayanotoxins in Mad Honey: Mechanisms of Toxicity, Clinical Management, and Therapeutic Implications | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. Determination of grayanotoxins in biological samples by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. accesson.kr [accesson.kr]
- 9. journals.org.ge [journals.org.ge]
- 10. researchgate.net [researchgate.net]
- 11. Examination using LC-MS/MS determination of grayanotoxin levels in blood, urine, and honey consumed by patients presenting to the emergency department with mad honey intoxication and relations with clinical data: a preliminary study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Determination of Grayanotoxins from Rhododendron brachycarpum in Dietary Supplements and Homemade Wine by Liquid Chromatography-Quadrupole Time-of-Flight-Mass Spectrometry and Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Development of an ELISA for the detection of scorpion venoms in sera of humans envenomed by Androctonus australis garzonii (Aag) and Buthus occitanus tunetanus (Bot): correlation with clinical severity of envenoming in Tunisia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Analytical Validation of a Direct Competitive ELISA for Multiple Mycotoxin Detection in Human Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Difference Between LOD and LOQ [pharmaspecialists.com]
- 19. What is the difference between Limit of detection (LOD) and Limit of Quantification? - Quality Pathshala [blog.quality-pathshala.com]
- 20. difference.wiki [difference.wiki]
- 21. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Safe Disposal of Andromedotoxin: A Guide for Laboratory Professionals
Essential guidance for researchers, scientists, and drug development professionals on the proper handling and disposal of Andromedotoxin, a potent neurotoxin found in Rhododendron species.
Key Safety and Handling Information
Proper handling is the first step in safe disposal. Researchers should be fully aware of the properties and hazards associated with this compound before commencing any work.
| Property | Description |
| Chemical Identity | This compound (Grayanotoxin I) is a white crystalline substance with the molecular formula C22H36O7.[1] It is a polyhydroxylated cyclic diterpene.[3] |
| Primary Hazard | Highly toxic.[2] It is a neurotoxin that binds to voltage-gated sodium channels in cell membranes, causing them to remain open and leading to prolonged depolarization of nerve and muscle cells.[1][4] |
| Routes of Exposure | Ingestion, inhalation of aerosols, and skin or eye contact. |
| Toxicological Effects | Symptoms of exposure can include excessive salivation, vomiting, dizziness, weakness, low blood pressure, and cardiac arrhythmias.[3] Ingestion of even small amounts can lead to significant poisoning. |
| Solubility | Exhibits varying solubility in different solvents. Its solubility in water decreases as temperature increases.[1] It is soluble in organic solvents like ethanol and methanol, which are often used for extraction from plant materials.[1] |
| Personal Protective Equipment (PPE) | When handling this compound, personnel should wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of any aerosols.[5] |
Procedural Guidance for this compound Disposal
The following step-by-step process outlines the recommended procedure for the safe disposal of this compound waste in a laboratory setting. This guidance is based on general principles of hazardous waste management for toxic organic compounds.
Step 1: Waste Identification and Segregation
-
Identify all waste streams containing this compound. This includes pure toxin, contaminated solutions, rinsates from cleaning glassware, and any contaminated disposable materials such as pipette tips, gloves, and paper towels.
-
Segregate this compound waste from all other laboratory waste at the point of generation.[6] It is crucial to keep it separate from incompatible materials, especially strong acids, bases, and oxidizing agents, to prevent any unintended chemical reactions.[7]
Step 2: Waste Collection and Containment
-
Use designated, leak-proof containers for collecting this compound waste.[8] These containers must be in good condition and compatible with the chemical nature of the waste. For liquid waste, ensure the container has a secure, tight-fitting lid.[9]
-
Label all waste containers clearly with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Toxic").[7] The label should also include the date when waste was first added to the container.[7]
Step 3: Consultation and Adherence to Institutional Protocols
-
Contact your institution's Environmental Health and Safety (EHS) department. This is a critical step. Your EHS office will provide specific guidance on the proper procedures for hazardous waste disposal at your facility and will be aware of all local, state, and federal regulations.[9][10]
-
Follow all institutional protocols for the storage and pickup of hazardous waste. This may include specific storage locations, such as a satellite accumulation area, and procedures for requesting a waste pickup.[7]
Step 4: Avoid Improper Disposal Methods
-
Do not dispose of this compound down the drain. [9] Many wastewater treatment systems are not equipped to handle such toxins, which could lead to environmental contamination.[9]
-
Do not dispose of this compound in the regular trash. [11] This poses a significant risk to custodial staff and can lead to environmental contamination through landfills.
-
Do not attempt to evaporate significant quantities of organic solvents containing this compound outside of a fume hood.[5]
Potential for Chemical Inactivation (Use with Caution)
While no specific, validated protocols for the chemical degradation of this compound for disposal purposes were identified, some chemical reactivity information is available. This compound can undergo oxidation and reduction reactions.[1] General guidance for the decontamination of some biological toxins suggests the use of dilute sodium hydroxide or sodium hypochlorite (bleach).[12]
However, it is strongly advised not to attempt chemical inactivation without a validated protocol and the explicit approval of your institution's EHS department. Attempting unverified chemical reactions can be dangerous, potentially producing more hazardous byproducts or creating an exothermic reaction.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these guidelines, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS professionals for guidance on hazardous waste management.
References
- 1. Buy this compound (EVT-401147) | 4720-09-6 [evitachem.com]
- 2. acs.org [acs.org]
- 3. Grayanotoxin [chemeurope.com]
- 4. Grayanotoxin I | C22H36O7 | CID 9548612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scienceready.com.au [scienceready.com.au]
- 6. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 9. web.mit.edu [web.mit.edu]
- 10. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 11. Disposal of Poisonous Plants - Ask Extension [ask.extension.org]
- 12. jcesom.marshall.edu [jcesom.marshall.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
